NNMTi
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylquinolin-1-ium-5-amine;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEZFBFIRRAFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Nicotinamide N-Methyltransferase Inhibitors (NNMTi): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. This enzyme plays a crucial role in regulating cellular metabolism and epigenetic processes. NNMT inhibitors (NNMTi) offer a promising strategy for modulating these pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the core signaling pathways, experimental protocols for their evaluation, and a summary of quantitative data on their efficacy.
Introduction to Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3.[1] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA). The activity of NNMT is a critical node in cellular metabolism, influencing the interconnected pathways of the SAM cycle, NAD+ biosynthesis, and polyamine synthesis.
The Core Mechanism of NNMT Action and Inhibition
The fundamental action of NNMT is the consumption of SAM and NAM. This has profound downstream consequences on cellular methylation potential and energy metabolism. NNMT inhibitors block this catalytic activity, leading to a cascade of effects that can be therapeutically beneficial.
Impact on the S-adenosylmethionine (SAM) Cycle and Methylation Potential
NNMT is a significant consumer of SAM in certain tissues. The ratio of SAM to SAH, known as the "methylation potential," is a critical determinant of the activity of other methyltransferases that are essential for the methylation of DNA, RNA, histones, and other proteins. By consuming SAM and producing SAH, high NNMT activity can decrease the SAM/SAH ratio, thereby reducing the cellular methylation capacity.
NNMT inhibitors block the consumption of SAM by NNMT, leading to an increase in intracellular SAM levels and a restoration of the SAM/SAH ratio. This can, in turn, influence epigenetic regulation by affecting histone and DNA methylation patterns.
Influence on the NAD+ Salvage Pathway
Nicotinamide (NAM) is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway.[2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair, stress resistance, and metabolism. By methylating NAM to MNA, NNMT diverts NAM away from the NAD+ salvage pathway, potentially leading to reduced cellular NAD+ levels.
Inhibition of NNMT preserves the cellular pool of NAM, making it available for NAD+ synthesis. This can lead to increased intracellular NAD+ concentrations, which can enhance the activity of NAD+-dependent enzymes and improve mitochondrial function.[2]
Modulation of the Polyamine Pathway
The inhibition of NNMT and the subsequent increase in SAM levels can also impact the polyamine pathway. SAM is a precursor for the synthesis of decarboxylated SAM (dcSAM), which provides the aminopropyl group for the synthesis of the polyamines spermidine and spermine from putrescine. Polyamines are involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Increased availability of SAM through NNMT inhibition can enhance polyamine synthesis.
Quantitative Data on NNMT Inhibitors
A variety of small molecule inhibitors of NNMT have been developed, primarily targeting the nicotinamide binding site or acting as bisubstrate inhibitors that occupy both the NAM and SAM binding pockets.
Table 1: In Vitro Potency of Selected NNMT Inhibitors
| Inhibitor Class | Compound | IC50 (µM) | Target | Reference |
| Quinolinium-based | 5-amino-1-methylquinolinium (1j) | ~1.0 | Nicotinamide site | [3] |
| 1-MQ | 12.1 ± 3.1 | Nicotinamide site | [3] | |
| Bisubstrate | VH45 | 29.2 ± 4.0 | NAM and SAM sites | |
| MS2734 | 14.0 ± 1.5 | NAM and SAM sites | [1] | |
| Compound 78 | 1.41 | NAM and SAM sites | [4] | |
| II559 | 0.0012 (Ki) | NAM and SAM sites | [5] | |
| II802 | 0.0016 (Ki) | NAM and SAM sites | [5] | |
| Other | JBSNF-000088 | 1.8 (human NNMT) | Nicotinamide site | [1] |
| Sinefungin | 3.9 ± 0.3 | SAM site | [1] | |
| SAH | 26.3 ± 4.4 | SAM site | [1] |
Table 2: In Vivo Effects of NNMT Inhibition in Preclinical Models
| Study Focus | Animal Model | This compound Treatment | Key Quantitative Findings | Reference |
| Metabolic Disease | Diet-induced obese mice | 5-amino-1-methylquinolinium | Attenuated body weight and white adipose tissue mass, reduced plasma total cholesterol. | [3] |
| Muscle Function | Aged mice | This compound | ~40% greater grip strength in sedentary treated mice vs. controls. | |
| Cancer | Clear cell renal cancer cell lines | II559 and II802 | Reduced cell viability with GI50 of ~10 µM; suppressed cell migration. | [5] |
Experimental Protocols for Evaluating NNMT Inhibitors
The evaluation of NNMT inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
NNMT Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant NNMT.
Principle: The activity of NNMT can be quantified by measuring the production of SAH or MNA. A common method involves a coupled enzyme assay where the produced SAH is hydrolyzed to homocysteine, which is then detected using a thiol-sensitive probe.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
Test inhibitor compounds
-
SAH hydrolase
-
Thiol-sensitive fluorescent or colorimetric probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions, NNMT enzyme, and SAH hydrolase.
-
Initiate the reaction by adding a mixture of SAM and NAM.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the thiol-sensitive probe.
-
Incubate for a further period to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Quantification of Intracellular Metabolites
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM, SAH, and NAD+ in cell or tissue extracts.
Sample Preparation:
-
Culture cells to the desired confluency and treat with the NNMT inhibitor or vehicle control.
-
Harvest the cells and rapidly quench metabolism (e.g., by washing with ice-cold saline and flash-freezing).
-
Extract metabolites using a suitable solvent, such as 80% methanol or a potassium hydroxide-based solution for better preservation of reduced nucleotides.[6]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution from low to high organic phase is typically used to separate the metabolites.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each metabolite and their stable isotope-labeled internal standards.
-
SAM: m/z 399 -> 250
-
SAH: m/z 385 -> 136
-
NAD+: m/z 664 -> 428
-
-
Analysis of Histone Methylation
Principle: Western blotting can be used to assess global changes in specific histone methylation marks following treatment with an NNMT inhibitor.
Procedure:
-
Treat cells with the NNMT inhibitor or vehicle control.
-
Isolate nuclei and extract histones.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., total histone H3).
Polyamine Pathway Analysis
Principle: The levels of polyamines (putrescine, spermidine, and spermine) and their acetylated derivatives can be measured by LC-MS/MS or through commercially available ELISA kits.
Procedure (using a commercial assay kit):
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Some kits may require a sample clean-up step to remove interfering metabolites.
-
The assay typically involves an enzymatic reaction that generates a detectable product (e.g., hydrogen peroxide), which then reacts with a colorimetric or fluorometric probe.
-
Measure the signal using a plate reader and calculate the polyamine concentration based on a standard curve.
Conclusion
The mechanism of action of NNMT inhibitors is multifaceted, impacting cellular methylation potential, NAD+ metabolism, and polyamine synthesis. Their therapeutic potential in metabolic diseases and oncology is an active area of research. A thorough understanding of their mechanism, coupled with robust experimental evaluation, is crucial for the development of novel and effective NNMT-targeted therapies. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance the study of this promising class of inhibitors.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium-Hydroxide-Based Extraction of Nicotinamide Adenine Dinucleotides from Biological Samples Offers Accurate Assessment of Intracellular Redox Status [mdpi.com]
The Discovery and Development of NNMT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a significant therapeutic target for a range of metabolic diseases, cancers, and neurodegenerative disorders. By catalyzing the methylation of nicotinamide, NNMT plays a crucial role in cellular metabolism, particularly in regulating the balance of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+). Elevated NNMT expression is linked to the pathophysiology of diseases such as obesity, type 2 diabetes, and various cancers. Consequently, the development of potent and selective NNMT inhibitors has become an area of intense research. This guide provides a comprehensive overview of the discovery and development of NNMT inhibitors, detailing their mechanism of action, structure-activity relationships, and preclinical efficacy. It includes detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visualizations of the core signaling pathways involved.
Introduction: The Role of NNMT in Health and Disease
Nicotinamide N-methyltransferase (NNMT) is a phase II metabolizing enzyme that transfers a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM, a form of vitamin B3).[1] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] While primarily expressed in the liver, NNMT is also found in adipose tissue, muscle, and various other tissues.[2]
The enzymatic function of NNMT places it at a critical crossroads of cellular metabolism:
-
The SAM Cycle (One-Carbon Metabolism): By consuming SAM, NNMT influences the cellular methylation potential, often represented by the SAM/SAH ratio. This ratio is critical for the function of other methyltransferases that are responsible for the epigenetic regulation of gene expression through DNA and histone methylation.[3]
-
The NAD+ Salvage Pathway: NNMT diverts NAM away from the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[4] NAD+ is an essential coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, stress resistance, and metabolic regulation.[4][5]
Overexpression of NNMT has been implicated in numerous pathological conditions. In metabolic diseases like obesity and type 2 diabetes, elevated NNMT in adipose tissue is associated with increased fat accumulation and insulin resistance.[6] In oncology, high NNMT levels are found in various cancers and are thought to promote tumor growth by altering the epigenetic landscape and cellular metabolism to support rapid proliferation.[7][8]
Mechanism of Action of NNMT Inhibitors
NNMT inhibitors are designed to block the enzymatic activity of NNMT, thereby preventing the methylation of nicotinamide.[6] This inhibition leads to two primary downstream effects:
-
Increased SAM/SAH Ratio: By preventing the consumption of SAM by NNMT, inhibitors can increase the cellular pool of SAM available for other essential methylation reactions, potentially reversing aberrant epigenetic changes associated with disease.
-
Increased NAD+ Levels: By sparing nicotinamide from methylation, inhibitors increase the substrate availability for the NAD+ salvage pathway, leading to boosted cellular NAD+ concentrations. Elevated NAD+ can enhance mitochondrial function, improve cellular repair mechanisms, and restore metabolic homeostasis.[6]
The kinetic mechanism of NNMT follows an ordered bi-bi reaction, where SAM binds to the enzyme first, followed by nicotinamide.[2] This understanding has guided the rational design of different classes of inhibitors.
Classes of NNMT Inhibitors and Development
The development of NNMT inhibitors has progressed from non-selective compounds to highly potent and specific molecules, including nicotinamide analogs and sophisticated bisubstrate inhibitors.
Nicotinamide (NAM) Analogs
These inhibitors are structurally similar to the natural substrate nicotinamide and act as competitive inhibitors by binding to the NAM pocket of the enzyme.
-
5-Amino-1MQ: This small molecule is a selective, membrane-permeable NNMT inhibitor. It has been investigated for its potential to combat obesity and metabolic syndrome. In vivo studies in mice with diet-induced obesity have shown that 5-Amino-1MQ can reduce body weight and fat mass, improve insulin sensitivity, and lower plasma cholesterol levels without altering food intake.
-
JBSNF-000088 (6-Methoxynicotinamide): Another potent and orally active NAM analog that has demonstrated efficacy in animal models of metabolic disease.[2] Treatment with JBSNF-000088 led to reduced body weight, improved glucose tolerance, and decreased triglyceride levels in diet-induced obese mice.
Bisubstrate Inhibitors
Bisubstrate inhibitors are designed to mimic the transition state of the enzymatic reaction by covalently linking fragments that occupy both the SAM and NAM binding pockets. This strategy can lead to inhibitors with very high potency and selectivity.
-
Early-Generation Bisubstrate Inhibitors: Initial designs linked adenosine or SAH analogs to nicotinamide mimics. For example, compound MS2734 was an early bisubstrate inhibitor with an IC50 value in the low micromolar range.
-
Alkynyl-Linked Inhibitors: Structure-based design led to the development of inhibitors like NS1 , which features an alkyne linker to mimic the linear geometry of the methyl transfer reaction. This compound was found to be a subnanomolar inhibitor of NNMT.
-
Potent and Cell-Permeable Analogs: Further structure-activity relationship (SAR) studies on bisubstrate inhibitors have yielded compounds with exceptional potency and improved cellular activity. For instance, inhibitors II559 and II802 displayed Ki values of 1.2 nM and 1.6 nM, respectively, and a cellular IC50 of approximately 150 nM. These compounds also showed anti-proliferative and anti-migration effects in renal cancer cell lines.
Quantitative Data on NNMT Inhibitors
The potency of various NNMT inhibitors has been characterized using biochemical and cellular assays. The following tables summarize key quantitative data for representative compounds.
Table 1: Potency of Nicotinamide Analog NNMT Inhibitors
| Inhibitor | Target | IC50 (Biochemical) | IC50 (Cellular) | Reference(s) |
| JBSNF-000088 | Human NNMT | 1.8 µM | 1.6 µM (U2OS cells) | [2] |
| Monkey NNMT | 2.8 µM | - | [2] | |
| Mouse NNMT | 5.0 µM | 6.3 µM (3T3L1 cells) | [2] | |
| 5-Amino-1MQ | Human NNMT | ~1 µM | - | |
| Sinefungin | Human NNMT | 3.9 ± 0.3 µM | - | |
| S-Adenosyl-L-homocysteine (SAH) | Human NNMT | 26.3 ± 4.4 µM | - |
Table 2: Potency of Bisubstrate NNMT Inhibitors
| Inhibitor | Target | Ki | IC50 (Biochemical) | IC50 (Cellular) | Reference(s) |
| MS2734 | Human NNMT | - | 14 ± 1.5 µM | - | |
| Compound 78 | Human NNMT | - | 1.41 µM | - | |
| NS1 | Human NNMT | < 1 nM | - | - | |
| 17u | Human NNMT | - | 3.7 nM | - | |
| II559 | Human NNMT | 1.2 nM | - | ~150 nM | |
| II802 | Human NNMT | 1.6 nM | - | ~150 nM |
Table 3: Pharmacokinetic Parameters of Selected NNMT Inhibitors
| Inhibitor | Species | Administration | Cmax | Tmax | Bioavailability | Reference(s) |
| JBSNF-000088 | Mouse | 10 mg/kg (oral) | 3568 ng/mL | 0.5 h | ~40% | [2] |
Signaling Pathways & Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the central role of NNMT in cellular metabolism and the mechanism of its inhibitors.
References
- 1. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tribioscience.com [tribioscience.com]
Nicotinamide N-methyltransferase (NNMT): A Promising Therapeutic Target for Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Obesity and its associated metabolic disorders represent a growing global health crisis with a pressing need for novel therapeutic interventions. Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme primarily expressed in adipose tissue and the liver, has emerged as a compelling target for the development of anti-obesity therapeutics. Elevated NNMT expression is strongly correlated with obesity and type 2 diabetes.[1][2][3] Preclinical studies using both genetic knockdown and small molecule inhibitors have demonstrated that targeting NNMT can reverse diet-induced obesity, enhance energy expenditure, and improve overall metabolic health. This technical guide provides a comprehensive overview of the core biology of NNMT, its role in metabolic regulation, quantitative data from key preclinical studies, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of metabolic disease.
Introduction: The Role of NNMT in Metabolic Regulation
Nicotinamide N-methyltransferase catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[4] This enzymatic reaction plays a critical role in cellular metabolism by influencing the levels of two key metabolites:
-
S-adenosylmethionine (SAM): A universal methyl donor essential for numerous biological processes, including epigenetic regulation of gene expression through histone methylation.
-
Nicotinamide Adenine Dinucleotide (NAD+): A crucial coenzyme in redox reactions central to energy metabolism. Nicotinamide is a primary precursor for the NAD+ salvage pathway.
Elevated NNMT activity, as seen in obese individuals, creates a "methyl sink" by consuming SAM and diverts nicotinamide away from NAD+ synthesis. This leads to decreased intracellular NAD+ levels and altered epigenetic landscapes, ultimately promoting fat storage and reducing energy expenditure.[5]
Mechanism of Action: How NNMT Inhibition Combats Obesity
Inhibition of NNMT has been shown to counteract the metabolic dysregulation associated with obesity through several key mechanisms:
-
Increased Energy Expenditure: By blocking NNMT, intracellular levels of SAM and NAD+ are increased.[6] Elevated SAM levels lead to changes in histone methylation, promoting the expression of genes involved in a futile polyamine cycle that consumes energy.[7] Increased NAD+ levels enhance the activity of sirtuins, such as SIRT1, which are key regulators of mitochondrial biogenesis and fatty acid oxidation.
-
Reduced Adipogenesis: NNMT inhibition has been demonstrated to suppress the differentiation of pre-adipocytes into mature fat cells, thereby limiting the expansion of white adipose tissue.
-
Improved Insulin Sensitivity: Preclinical models have shown that reducing NNMT activity leads to improved glucose tolerance and insulin sensitivity, key factors in preventing the progression to type 2 diabetes.[1][2]
-
Reversal of Hepatic Steatosis: NNMT inhibition has been associated with a reduction in liver fat accumulation, a common comorbidity of obesity.[8]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of NNMT inhibition and knockdown in models of obesity.
Table 1: Effects of NNMT Inhibition/Knockdown on Body Weight and Adiposity
| Intervention | Animal Model | Duration of Treatment | Body Weight Reduction | White Adipose Tissue (WAT) Mass Reduction | Reference |
| NNMT Antisense Oligonucleotide (ASO) | Diet-Induced Obese Mice | 10 weeks | Statistically significant reduction vs. control ASO | 60-75% reduction in WAT | [7] |
| 5-amino-1MQ (NNMT Inhibitor) | Diet-Induced Obese Mice | 28 days | Dose-dependent limitation of body weight gain | Dose-dependent limitation of fat mass gain | [8] |
| Methylquinolinium Analogues (NNMT Inhibitors) | Diet-Induced Obese Mice | Not Specified | Statistically significant reduction vs. placebo | Statistically significant reduction | [6] |
Table 2: Metabolic Effects of NNMT Inhibition/Knockdown
| Intervention | Model | Key Metabolic Outcome | Quantitative Change | Reference |
| NNMT Knockdown | Differentiated 3T3-L1 Adipocytes | Oxygen Consumption Rate | ~60% increase | [7] |
| NNMT ASO Treatment | Diet-Induced Obese Mice | Adipose SAM:SAH Ratio | ~50% increase | [9] |
| 5-amino-1MQ (NNMT Inhibitor) | Differentiated 3T3-L1 Adipocytes | Intracellular NAD+ Levels | Statistically significant increase | [1] |
| NNMT Knockdown | Diet-Induced Obese Mice | Plasma Total Cholesterol | Statistically significant reduction | [6] |
Signaling Pathways and Experimental Workflows
NNMT-Mediated Metabolic Reprogramming
The following diagram illustrates the central role of NNMT in cellular metabolism and how its inhibition can lead to a more metabolically favorable state.
Experimental Workflow: In Vivo Study of an NNMT Inhibitor
This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel NNMT inhibitor in a diet-induced obesity mouse model.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol is a standard method for inducing obesity in mice to study metabolic diseases.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat, Research Diets D12492)[10]
-
Control low-fat diet (LFD; e.g., 10% kcal from fat, Research Diets D12450B)[11]
-
Standard animal housing and caging
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to either the HFD or LFD group.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks to induce obesity.[12][13]
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, mice on the HFD should exhibit a significantly higher body weight and fat mass compared to the LFD controls. These DIO mice are then ready for therapeutic intervention studies.
NNMT Enzyme Activity Assay
This fluorometric assay is used to screen for and characterize NNMT inhibitors.[14]
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-detecting probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and the test compound (inhibitor) in the assay buffer.
-
Initiate the reaction by adding a mixture of SAM and NAM.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a suitable solvent like acetonitrile).
-
Add the thiol-detecting probe, which will react with the homocysteine produced from the enzymatic cascade (NNMT produces SAH, which is converted to homocysteine by SAH hydrolase).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/510 nm).
-
A decrease in fluorescence signal compared to the vehicle control indicates inhibition of NNMT activity.
Adipocyte Differentiation and NNMT Knockdown
This protocol describes the in vitro differentiation of pre-adipocytes and subsequent gene knockdown to study the role of NNMT.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with high glucose
-
Fetal bovine serum (FBS)
-
Differentiation cocktail: 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
siRNA targeting mouse Nnmt
-
Transfection reagent suitable for adipocytes
Procedure:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS and the differentiation cocktail.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
For NNMT knockdown, transfect the differentiating adipocytes (e.g., on Day 4 or 5) with Nnmt siRNA using a suitable transfection reagent according to the manufacturer's protocol.[7]
-
Harvest the cells at different time points (e.g., Day 8-10) for analysis of gene expression, protein levels, and metabolic assays (e.g., oxygen consumption).
Future Directions and Conclusion
The preclinical data for NNMT as an anti-obesity target are highly encouraging. Both genetic and pharmacological inhibition of NNMT consistently leads to reduced body weight, decreased adiposity, and improved metabolic parameters in mouse models of diet-induced obesity.[1][2] The dual mechanism of increasing energy expenditure while potentially reducing adipogenesis makes NNMT an attractive target for a new class of weight-loss therapeutics.
Future research should focus on:
-
Development of Potent and Selective Small Molecule Inhibitors: Continued medicinal chemistry efforts are needed to develop drug candidates with optimal pharmacokinetic and pharmacodynamic properties for clinical development.
-
Long-term Safety and Efficacy Studies: Thorough investigation of the long-term consequences of NNMT inhibition in preclinical models is crucial to ensure a favorable safety profile.
-
Translational Studies: Examining the expression and activity of NNMT in human adipose and liver tissue from lean and obese individuals will further validate its role in human metabolic disease.
References
- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNMT: A Bad Actor in Fat Makes Good in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. escholarship.org [escholarship.org]
- 10. Mice and diet induced obesity/type 2 diabetes model [bio-protocol.org]
- 11. mmpc.org [mmpc.org]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. tribioscience.com [tribioscience.com]
The Role of Nicotinamide N-methyltransferase (NNMT) in Skeletal Muscle Aging: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sarcopenia, the age-related decline in skeletal muscle mass, strength, and function, represents a significant and growing challenge to healthy aging. A key driver of the molecular pathogenesis of sarcopenia is the dysregulation of cellular metabolism, particularly the decline of nicotinamide adenine dinucleotide (NAD+) levels. Emerging evidence has identified Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme, as a critical regulator in this process. Expression of NNMT is significantly elevated in aged skeletal muscle, where it acts as a metabolic brake on the NAD+ salvage pathway.[1][2][3] By catalyzing the methylation of nicotinamide (NAM), the primary precursor for NAD+ recycling, NNMT reduces the substrate pool available for NAD+ synthesis.[4][5] This depletion of NAD+ impairs the activity of NAD+-dependent enzymes, most notably the sirtuin deacetylases like SIRT1, which are crucial for mitochondrial function and muscle stem cell (muSC) homeostasis.[1][6][7] Consequently, elevated NNMT activity in aging muscle is linked to muSC senescence, diminished regenerative capacity, and the progression of sarcopenia.[1][6][8] This guide provides an in-depth overview of the role of NNMT in skeletal muscle aging, summarizes key quantitative data, details relevant experimental protocols, and explores the therapeutic potential of NNMT inhibition.
The Molecular Biology of NNMT
Nicotinamide N-methyltransferase (EC 2.1.1.1) is an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM) and other pyridine compounds. This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[4]
Reaction: NAM + SAM → 1-MNA + SAH
This enzymatic activity has two major consequences for cellular metabolism:
-
Regulation of the NAD+ Salvage Pathway: By consuming NAM, NNMT directly limits the primary substrate for the rate-limiting enzyme in the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[9] This effectively acts as a sink for nicotinamide, diverting it away from NAD+ production.[1][10]
-
Influence on Methylation Potential: The reaction consumes SAM, the universal methyl donor for cellular methylation reactions (e.g., histone and DNA methylation), and produces SAH, a known inhibitor of methyltransferases.[4]
In the context of aging, the upregulation of NNMT in skeletal muscle creates a metabolic bottleneck, leading to a decline in NAD+ availability and subsequent cellular dysfunction.[5][6]
The NNMT-NAD+-SIRT1 Axis in Skeletal Muscle Aging
A central mechanism by which NNMT contributes to skeletal muscle aging is through its modulation of the NAD+-SIRT1 signaling axis.
-
Increased NNMT Expression with Age: Multiple studies have confirmed that NNMT expression and activity are significantly increased in the skeletal muscle of aged animals and humans.[1][2][3] One study reported an approximately 3-fold higher level of NNMT protein in the tibialis anterior (TA) muscle of 24-month-old mice compared to 4-month-old mice.[1] This increase is considered a dominant component of the gene expression signature for sarcopenia.[1]
-
NAD+ Depletion: The elevated NNMT activity consumes the local pool of NAM, thereby reducing the flux through the NAD+ salvage pathway and lowering intracellular NAD+ concentrations.[1][6] This age-related decline in NAD+ is a critical factor in the deterioration of mitochondrial function and overall cellular energy status.[11][12]
-
Impaired SIRT1 Activity: Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that governs numerous cellular processes, including mitochondrial biogenesis, inflammation, and cell survival. Its activity is directly dependent on the availability of NAD+.[9] By reducing NAD+ levels, elevated NNMT expression leads to a functional decline in SIRT1 activity.[1][5][6]
-
Muscle Stem Cell (muSC) Senescence: SIRT1 is essential for maintaining the quiescence and regenerative capacity of muscle stem cells (muSCs), also known as satellite cells.[1][7] Reduced SIRT1 activity leads to premature differentiation and increased senescence of muSCs, impairing their ability to activate, proliferate, and fuse to repair damaged myofibers.[1][6][7] This deficit in muSC function is a primary contributor to the impaired muscle regeneration seen in aging.[13]
The logical flow of this pathological cascade is illustrated in the signaling pathway diagram below.
Therapeutic Intervention: The Promise of NNMT Inhibition
Given its central role in age-related NAD+ decline, NNMT has emerged as a promising therapeutic target for sarcopenia.[8][14] Pharmacological inhibition of NNMT is hypothesized to restore the pool of NAM available for the salvage pathway, thereby boosting NAD+ levels, reactivating SIRT1, and rejuvenating muSC function.[1][6]
Preclinical studies using small molecule NNMT inhibitors (this compound) in aged mouse models have demonstrated significant improvements in skeletal muscle health:
-
Enhanced Regenerative Capacity: this compound treatment activates senescent muSCs, increasing their proliferation and fusion into damaged myofibers following injury.[1][7]
-
Increased Muscle Fiber Size: Treatment with NNMT inhibitors leads to a significant increase in myofiber cross-sectional area (CSA) in aged muscle, indicating hypertrophy and successful repair.[13][15]
-
Improved Muscle Function: Aged mice treated with this compound show substantial gains in muscle strength, including grip strength and in vivo peak torque.[7][8][14]
These findings strongly support the development of NNMT inhibitors as a novel therapeutic strategy to combat sarcopenia and improve musculoskeletal health in the elderly.[13]
Summary of Key Quantitative Data
The following tables summarize the quantitative outcomes from key preclinical studies investigating NNMT in skeletal muscle aging.
Table 1: NNMT Expression and NAD+ Metabolome
| Parameter | Model | Comparison | Fold Change / Result | Reference |
|---|---|---|---|---|
| NNMT Protein Expression | 24- vs 4-month-old mice (TA muscle) | Aged vs. Young | ~3-fold increase | [1] |
| NAD+ Levels | D-galactose-induced aging mice | This compound vs. D-gal control | Significant increase | [14] |
| NAD+/NADH Ratio | D-galactose-induced aging mice | This compound vs. D-gal control | Significant increase | [16] |
| p-AMPK Expression | D-galactose-induced aging mice | This compound vs. D-gal control | Significant increase | [14] |
| PGC1α Expression | D-galactose-induced aging mice | this compound vs. D-gal control | Significant increase |[14] |
Table 2: Effects of NNMT Inhibition on Muscle Mass and Regeneration
| Parameter | Model / Conditions | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Myofiber CSA | 24-month-old mice, 1 week post-injury | 10 mg/kg this compound | 1.8-fold increase vs. control | [15] |
| Myofiber CSA | 24-month-old mice, 3 weeks post-injury | 10 mg/kg this compound | 1.5-fold increase vs. control | [15] |
| Whole-body Lean Mass | Naturally aging mice | This compound | Alleviated age-related decline | [14] |
| Quadriceps Femoris Mass | Naturally aging mice | this compound | Alleviated age-related decline |[14] |
Table 3: Effects of NNMT Inhibition on Muscle Strength and Function
| Parameter | Model / Conditions | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Peak Torque (TA muscle) | 24-month-old mice, post-injury | This compound | ~70% increase vs. control | [7] |
| Grip Strength | Aged sedentary mice | This compound | ~40% increase vs. control | [8] |
| Grip Strength | Aged exercised mice | Exercise only | ~20% increase vs. control | [8] |
| Grip Strength | Aged exercised mice | this compound + Exercise | ~60% increase vs. control |[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NNMT in skeletal muscle aging.
Aged Mouse Model and Injury Induction
A common model involves using aged male C57BL/6 mice (e.g., 24 months old) to study sarcopenia and regenerative decline.
Barium Chloride (BaCl₂) Induced Muscle Injury: This protocol reliably induces myofiber necrosis followed by a well-characterized regenerative response.
-
Anesthetize the mouse using isoflurane (2-3% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Using a sterile 30-gauge Hamilton microsyringe, inject 50 µL of a 1.2% (w/v) BaCl₂ solution (dissolved in sterile saline or PBS) directly into the belly of the tibialis anterior (TA) muscle.[3][4][5]
-
The contralateral limb can be injected with sterile saline to serve as a vehicle control.
-
Administer post-procedural analgesics as per institutional guidelines and monitor the animal's recovery.
-
Muscle tissue is typically harvested at various time points post-injury (e.g., 3, 7, 21 days) to assess the regenerative process.
In Vivo Muscle Function Assessment (Dorsiflexion Torque)
This non-invasive procedure measures the contractile function of the TA muscle group.[7][13]
-
Anesthetize the mouse (e.g., with isoflurane) and place it supine on a temperature-controlled platform to maintain body temperature at 37°C.
-
Securely fix the knee and ankle at 90° angles. The foot is placed on a footplate attached to a dual-mode lever arm of a muscle test system (e.g., Aurora Scientific Inc.).
-
Insert two subcutaneous platinum needle electrodes near the fibular (peroneal) nerve; one near the fibular head and the other more distally.[7]
-
Determine the optimal stimulation voltage by eliciting single twitch contractions at progressively higher voltages until a maximal twitch torque is achieved (supramaximal voltage).
-
To measure peak isometric tetanic torque, deliver a train of stimuli (e.g., 300-500 ms duration) at an optimal frequency (typically 100-150 Hz) that elicits a fused tetanic contraction.
-
Record the peak torque generated. Allow for a 2-minute rest period between contractions to prevent fatigue.[2]
Histological Analysis of Myofiber Cross-Sectional Area (CSA)
-
Tissue Preparation: Harvest TA muscles and immediately embed in Tissue-Tek O.C.T. compound. Freeze the block in isopentane cooled by liquid nitrogen and store at -80°C.[10]
-
Cryosectioning: Using a cryostat set to -20°C, cut 7-10 µm thick transverse sections from the mid-belly of the muscle and mount them on charged microscope slides.[10]
-
Immunofluorescence Staining:
-
Fix sections in 4% paraformaldehyde (PFA) for 10-15 minutes.
-
Wash slides 3x with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes, if required for the primary antibody.
-
Block with a suitable blocking buffer (e.g., 5% Goat Serum with M.O.M. blocking reagent) for 1 hour.
-
Incubate with a primary antibody against Laminin (to outline the myofibers) overnight at 4°C.
-
Wash slides 3x with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature.
-
Wash slides 3x with PBS, with the final wash containing DAPI to counterstain nuclei.
-
Mount with an anti-fade mounting medium.
-
-
Imaging and Analysis:
Quantification of NNMT by Western Blot
-
Lysate Preparation:
-
Harvest and flash-freeze muscle tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the homogenate at ~12,000 x g for 20 minutes at 4°C.[18]
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.[19]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[20]
-
Incubate the membrane with a primary antibody against NNMT (e.g., Abcam ab58743) overnight at 4°C.[10]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensity using densitometry software. Normalize NNMT band intensity to a loading control protein (e.g., β-actin or GAPDH).[10]
-
Quantification of NAD+ Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of the NAD+ metabolome.
-
Sample Extraction:
-
Rapidly harvest and flash-freeze ~20-30 mg of muscle tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in an ice-cold acidic extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to ensure metabolite stability.[8]
-
Spike the sample with stable isotope-labeled internal standards (e.g., ¹³C₅-NAD+) to correct for extraction efficiency and matrix effects.[21]
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Inject the extracted sample into an LC system.
-
Separate NAD+ and related metabolites using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar molecules.[22]
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantify each metabolite using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the endogenous analyte and its corresponding internal standard.[21]
-
-
Data Analysis:
-
Calculate the concentration of each metabolite by generating a standard curve of known concentrations and normalizing the peak area of the analyte to the peak area of its internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an NNMT inhibitor in a preclinical model of skeletal muscle aging.
Conclusion and Future Directions
The accumulation of evidence strongly implicates elevated NNMT expression as a key pathological driver of skeletal muscle aging. By depleting the NAD+ pool and impairing SIRT1 function, NNMT contributes directly to the decline in muscle stem cell activity and regenerative potential that characterizes sarcopenia. The success of preclinical studies using NNMT inhibitors to reverse these age-related deficits highlights a robust and promising therapeutic avenue. Future research should focus on the clinical translation of NNMT inhibitors, investigating their safety and efficacy in human populations. Further exploration into the broader systemic effects of NNMT inhibition and its potential interplay with other interventions, such as exercise and diet, will be crucial for developing comprehensive strategies to promote healthy muscle aging.
References
- 1. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. treat-nmd.org [treat-nmd.org]
- 3. Systemic and Local Phenotypes of Barium Chloride Induced Skeletal Muscle Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic and Local Phenotypes of Barium Chloride Induced Skeletal Muscle Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Non-invasive Assessment of Dorsiflexor Muscle Function in Mice [jove.com]
- 8. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. treat-nmd.org [treat-nmd.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Sample preparation for western blot | Abcam [abcam.com]
- 19. Western Blot Sample Preparation Protocol [novusbio.com]
- 20. origene.com [origene.com]
- 21. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide on Nicotinamide N-Methyltransferase Inhibition and its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide, NNMT influences the levels of crucial molecules such as NAD+ and S-adenosylmethionine (SAM), thereby impacting a wide array of cellular processes. Emerging evidence has highlighted the profound effects of NNMT on mitochondrial function, positioning NNMT inhibitors (NNMTi) as promising therapeutic agents for a variety of metabolic diseases, neurodegenerative disorders, and cancers. This guide provides a comprehensive technical overview of the intricate relationship between NNMT and mitochondria, detailing the underlying signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.
The Core Mechanism: NNMT's Influence on Mitochondrial Metabolism
NNMT's primary function is the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This seemingly simple reaction has far-reaching consequences for mitochondrial function by modulating two key pathways:
-
The NAD+ Salvage Pathway: By consuming nicotinamide, NNMT directly reduces the substrate available for the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammalian cells. NAD+ is an essential coenzyme for numerous mitochondrial processes, including the electron transport chain and the activity of sirtuins.
-
Methylation Reactions: The consumption of SAM by NNMT can alter the cellular methylation potential, which can epigenetically influence the expression of genes involved in mitochondrial biogenesis and function.
Inhibition of NNMT is therefore hypothesized to increase intracellular NAD+ levels and modulate gene expression, leading to enhanced mitochondrial function.
Key Signaling Pathways
The influence of NNMT on mitochondrial function is mediated through a network of interconnected signaling pathways. The most critical of these are the NAD+-dependent sirtuin pathways.
The NNMT-NAD+-SIRT1/SIRT3 Axis
Inhibition of NNMT leads to an accumulation of nicotinamide, which is then utilized by the salvage pathway to synthesize NAD+. Increased NAD+ levels activate sirtuins, a class of NAD+-dependent deacetylases that play a pivotal role in regulating mitochondrial function.
-
SIRT1 (Sirtuin 1): Primarily localized in the nucleus, SIRT1 deacetylates and activates a master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α then stimulates the transcription of genes responsible for the synthesis of new mitochondria.
-
SIRT3 (Sirtuin 3): Located within the mitochondrial matrix, SIRT3 deacetylates and activates numerous mitochondrial enzymes, including components of the electron transport chain (ETC), antioxidant enzymes, and enzymes involved in fatty acid oxidation. This leads to increased mitochondrial respiration, ATP production, and a reduction in reactive oxygen species (ROS).
dot
Caption: NNMT inhibition enhances mitochondrial function via the SIRT1/SIRT3 pathways.
Quantitative Data on the Effects of NNMT Modulation
The following tables summarize the quantitative effects of NNMT overexpression, knockdown, and inhibition on key mitochondrial parameters as reported in the literature.
| Parameter | Condition | Model System | Fold Change / % Change | Reference |
| ATP Synthesis | NNMT Overexpression | S.NNMT.LP cells | 2-fold increase | [1] |
| Complex I Activity | NNMT Overexpression | S.NNMT.LP cells | 300% increase | [1] |
| Oxygen Consumption | NNMT Overexpression | S.NNMT.LP cells | 60% increase | [1] |
| Oxygen Consumption | NNMT Knockdown | Adipocytes | Increased | |
| NAD+ Levels | NNMT Silencing | HT-29 cells | ~30% increase | [2] |
| NAD+ Levels | NNMT Overexpression | SW480 cells | ~30% decrease | [2] |
| NAD+:NADH Ratio | NNMT Overexpression | S.NNMT.LP cell line | ~50% reduction | [1] |
| NAD+/NADH Ratio | NNMT Knockdown | U251 glioma cells (low glucose) | Increased | [2] |
Note: Quantitative data on the direct effects of NNMT inhibitors on these specific mitochondrial parameters are still emerging and represent an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.
Western Blot Analysis of Mitochondrial Proteins
This protocol is for the detection of changes in the expression of mitochondrial proteins following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against mitochondrial proteins (e.g., TOM20, COX IV, VDAC, PGC-1α, SIRT1, SIRT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target mitochondrial proteins overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
dot
References
The Impact of Nicotinamide N-Methyltransferase Inhibitors on Sirtuin 1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Nicotinamide N-Methyltransferase inhibitors (NNMTi) on the activity of Sirtuin 1 (SIRT1). The core of this relationship is an indirect mechanism: NNMT inhibitors are not known to act on SIRT1 directly. Instead, they modulate SIRT1 activity by affecting its protein stability. This is achieved by reducing the levels of N1-methylnicotinamide (MNAM), the product of the NNMT-catalyzed reaction.[1][2][3] MNAM has been shown to stabilize the SIRT1 protein, protecting it from ubiquitin-proteasome degradation.[2] Therefore, inhibition of NNMT leads to a reduction in MNAM, subsequent destabilization of SIRT1 protein, and a decrease in its overall cellular activity.
Core Mechanism of Action
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to produce N1-methylnicotinamide (MNAM), using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5][6] The product, MNAM, has been identified as a key regulator of SIRT1 protein levels.[1][2] Studies have demonstrated that increased NNMT expression or direct supplementation with MNAM leads to a significant increase in SIRT1 protein, an effect that is independent of SIRT1 mRNA levels.[2] This points to a post-transcriptional regulatory mechanism. The proposed mechanism is that MNAM binding to SIRT1 or an associated protein inhibits the ubiquitin-proteasome-mediated degradation of SIRT1, thereby increasing its half-life and cellular abundance.[2]
Consequently, the application of an NNMT inhibitor is expected to decrease the production of MNAM. This reduction in MNAM would in turn lead to increased SIRT1 protein degradation, lower cellular SIRT1 levels, and a corresponding decrease in SIRT1-mediated deacetylation of its targets.
Data Presentation
The following tables summarize the quantitative data from studies investigating the modulation of NNMT and its impact on SIRT1 protein levels and activity. These studies primarily utilize NNMT knockdown (shRNA) as a proxy for inhibition.
| Model System | NNMT Modulation | Effect on SIRT1 Protein | Quantitative Change | Reference |
| Primary Mouse Hepatocytes | Nnmt Knockdown (shRNA) | Decrease | 50% reduction in SIRT1 protein | [2] |
| Mouse Liver | Nnmt Knockdown (shRNA) | Decrease | Significant reduction in SIRT1 protein | [2] |
| Primary Mouse Hepatocytes | Nnmt Overexpression | Increase | >10-fold increase in SIRT1 protein | [2] |
| Human Liver Biopsies | Correlation | Positive Correlation | r = 0.797 between NNMT and SIRT1 protein | [2] |
| Model System | NNMT Modulation | SIRT1 Activity Readout | Effect on SIRT1 Activity | Quantitative Change | Reference |
| Primary Mouse Hepatocytes | Nnmt Knockdown (shRNA) | Acetylation of FoxO1 | Decreased Activity | Significantly higher FoxO1 acetylation | [2] |
| Mouse Liver | Nnmt Knockdown (shRNA) | Acetylation of FoxO1 | Decreased Activity | >4-fold increase in FoxO1 acetylation | [2] |
| Primary Mouse Hepatocytes | Nnmt Overexpression | Acetylation of FoxO1 | Increased Activity | Significantly lower FoxO1 acetylation | [2] |
| Breast Cancer Cells | NNMT Overexpression | Fluorometric Assay | Increased Activity | Significant increase in SIRT1 activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on SIRT1 are provided below.
Assessment of SIRT1 Protein Levels by Western Blot
This protocol details the steps to quantify changes in SIRT1 protein levels in cultured cells following treatment with an NNMT inhibitor.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of NNMT inhibitor (e.g., 5-amino-1-methylquinoline) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
b. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8% acrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIRT1 (e.g., rabbit anti-SIRT1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein such as β-actin or GAPDH.
e. Densitometric Analysis:
-
Quantify the intensity of the SIRT1 and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the SIRT1 band intensity to the corresponding loading control band intensity for each sample.
Measurement of SIRT1 Deacetylase Activity using a Fluorometric Assay
This protocol outlines the use of a commercial fluorometric assay kit to measure SIRT1 activity from cell lysates.
a. Sample Preparation:
-
Culture and treat cells with the NNMT inhibitor as described in Protocol 1a.
-
Prepare nuclear or total cell extracts according to the assay kit's specific instructions. Immunoprecipitation of SIRT1 may be required for cleaner results.[8]
-
Determine the protein concentration of the extracts.
b. Assay Procedure (based on a typical commercial kit):
-
Prepare the assay buffer containing the fluorogenic acetylated peptide substrate and NAD+.
-
Add a standardized amount of protein lysate to each well of a 96-well microplate.
-
Include wells for a no-enzyme control (background fluorescence) and a positive control (purified, active SIRT1).
-
Initiate the reaction by adding the NAD+ to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescence by adding the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
c. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the SIRT1 activity for each sample, often expressed as relative fluorescence units (RFU) per microgram of protein.
-
Compare the activity of this compound-treated samples to the vehicle control.
Assessment of SIRT1 Activity via Acetylation of FoxO1
This protocol uses the acetylation status of a known SIRT1 target, FoxO1, as an indirect measure of SIRT1 activity. A decrease in SIRT1 activity will lead to an increase in acetylated FoxO1.
a. Sample Preparation:
-
Culture, treat cells with this compound, and extract total protein as described in Protocol 1a-c.
b. Western Blotting for Acetylated FoxO1:
-
Perform SDS-PAGE and protein transfer to a PVDF membrane as described in Protocol 1d.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for acetylated FoxO1 (e.g., rabbit anti-acetyl-FoxO1) overnight at 4°C.
-
Wash, incubate with HRP-conjugated secondary antibody, and visualize as described in Protocol 1d.
c. Normalization:
-
To normalize for total FoxO1 levels, strip the membrane and re-probe with a primary antibody against total FoxO1 (e.g., mouse anti-FoxO1).
-
Alternatively, run parallel gels to blot for acetylated FoxO1, total FoxO1, and a loading control like β-actin.
d. Data Analysis:
-
Quantify the band intensities for acetylated FoxO1 and total FoxO1.
-
Calculate the ratio of acetylated FoxO1 to total FoxO1 for each sample to determine the relative change in SIRT1 activity.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of NNMT-mediated SIRT1 protein stabilization.
References
- 1. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
Preclinical Studies of NNMT Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, NNMT influences the cellular levels of key metabolites such as NAD+ and SAM. Dysregulation of NNMT has been implicated in a range of diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers.[1][2] This has led to the development of NNMT inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical studies of NNMT inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Data on NNMT Inhibitors
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of selected NNMT inhibitors from preclinical studies.
Table 1: In Vitro Potency of NNMT Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Assay System | Reference |
| 5-amino-1MQ | Human NNMT | ~1 | N/A | Recombinant enzyme assay | [3] |
| JBSNF-000028 | Human NNMT | 0.033 | N/A | Recombinant enzyme assay | [4] |
| JBSNF-000028 | Mouse NNMT | 0.21 | N/A | Recombinant enzyme assay | [4] |
| MS2734 (6) | Human NNMT | 14 | N/A | Biochemical assay | [3] |
| Compound 78 | Human NNMT | 1.41 | N/A | UHP-HILIC-Q-TOF-MS assay |
N/A: Not Available
Table 2: Pharmacokinetic Profile of NNMT Inhibitors in Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) | Bioavailability (%) | Reference |
| JBSNF-000028 | Oral | N/A | N/A | N/A | N/A | [5] |
| JBSNF-000028 | Intravenous | 1 | N/A | N/A | N/A | [5] |
| 5-amino-1MQ | Subcutaneous | N/A | N/A | N/A | N/A | [6][7] |
N/A: Not Available. The referenced articles mention pharmacokinetic studies were conducted but do not provide specific values in the abstracts.
Table 3: In Vivo Efficacy of NNMT Inhibitors in Preclinical Models
| Compound | Model | Dosing Regimen | Key Findings | Quantitative Results | Reference |
| NNMT antisense oligonucleotide | Diet-induced obese mice | N/A | Protected against diet-induced obesity, reduced fat mass, increased lean mass. | 47% reduction in relative fat mass, 15% increase in relative lean mass. | [8] |
| Small molecule NNMT inhibitor | Diet-induced obese mice | 10 days | Weight loss, reduced white adipose tissue mass and cell size, lowered blood cholesterol. | >7% loss of total body weight, 30% decrease in white fat tissue mass. | [9] |
| 5-amino-1MQ | Diet-induced obese mice | 28 days, once daily | Limited body weight and fat mass gains, improved glucose tolerance and insulin sensitivity. | Dose-dependent effects. | [6][7] |
| JBSNF-000028 | Diet-induced obese mice | Chronic administration | Limited weight gain, improved glucose handling. | N/A | [4] |
N/A: Not Available in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies of NNMT inhibitors.
NNMT Enzyme Inhibition Assay (Fluorometric)
This protocol is based on commercially available NNMT inhibitor screening kits.[6][10][11]
Objective: To determine the in vitro potency (IC50) of test compounds against NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
NNMT Assay Buffer
-
SAH hydrolase
-
Thiol-detecting probe
-
Test compounds (dissolved in DMSO)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in NNMT Assay Buffer.
-
Prepare a reaction mixture containing NNMT enzyme and SAH hydrolase in NNMT Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 25 µL of the diluted test compound or vehicle (DMSO) to the respective wells.
-
Add 25 µL of a solution containing SAM and nicotinamide to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution.
-
Add the thiol-detecting probe to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of NNMT inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HSC-2 human oral cancer cells)
-
Complete cell culture medium
-
NNMT inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NNMT inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of NNMT inhibitors in a model of obesity and related metabolic disorders.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
NNMT inhibitor formulation for in vivo administration (e.g., in a solution for subcutaneous injection or oral gavage)
-
Vehicle control
-
Equipment for measuring body weight, body composition (e.g., EchoMRI), and food intake.
-
Equipment for glucose and insulin tolerance tests.
Procedure:
-
Induction of Obesity:
-
At 6-8 weeks of age, switch mice to an HFD. Maintain a control group on a standard chow diet.
-
Monitor body weight and food intake weekly.
-
Continue the HFD for 8-12 weeks, or until a significant increase in body weight and fat mass is observed compared to the chow-fed group.
-
-
Compound Administration:
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer the NNMT inhibitor or vehicle daily (or as per the desired dosing schedule) via the chosen route (e.g., subcutaneous injection, oral gavage).
-
Continue to monitor body weight, body composition, and food intake throughout the treatment period.
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
At the end of the study, collect blood samples for analysis of plasma lipids, insulin, and other metabolic parameters.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
-
Data Analysis:
-
Compare changes in body weight, body composition, food intake, and metabolic parameters between the treatment and vehicle control groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by NNMT and a general workflow for preclinical evaluation of NNMT inhibitors.
Caption: Figure 1. NNMT's role in the Methionine Cycle and NAD+ Salvage Pathway.
References
- 1. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Nicotinamide N‐methyltransferase inhibition mitigates obesity‐related metabolic dysfunction | Semantic Scholar [semanticscholar.org]
- 7. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Inhibition of Nicotinamide N-Methyltransferase (NNMT): A Novel Therapeutic Strategy for Metabolic Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of cardiometabolic risk factors including obesity, insulin resistance, dyslipidemia, and hypertension, represents a growing global health crisis. Emerging evidence points to Nicotinamide N-Methyltransferase (NNMT) as a pivotal regulator of cellular metabolism and energy homeostasis, making it an attractive therapeutic target.[1][2] Overexpression of NNMT, particularly in the liver and adipose tissue, is strongly associated with obesity and type 2 diabetes.[1][2][3] Inhibition of NNMT has demonstrated promising preclinical efficacy in reversing diet-induced obesity and ameliorating associated metabolic dysfunctions.[4][5] This technical guide provides an in-depth overview of the core science behind NNMT inhibition for the treatment of metabolic syndrome, focusing on the mechanism of action, preclinical data, and detailed experimental methodologies.
The Role of NNMT in Metabolic Regulation
Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] This enzymatic reaction has profound implications for cellular metabolism by influencing the levels of key metabolites:
-
NAD+ Salvage Pathway: By consuming nicotinamide, NNMT can limit its availability for the NAD+ salvage pathway, a critical route for regenerating the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][6] NAD+ is a vital component of cellular redox reactions and a required cofactor for sirtuins, a class of enzymes with crucial roles in metabolism, inflammation, and cellular aging.[6][7]
-
SAM and Methylation Potential: The consumption of SAM by NNMT can impact the cellular "methylation potential," influencing a wide range of epigenetic and metabolic processes that rely on methylation reactions.[1]
Elevated NNMT expression, as observed in obese and diabetic individuals, is thought to contribute to metabolic dysregulation by depleting NAD+ and altering methylation patterns, leading to reduced energy expenditure and increased fat storage.[1][2][8]
Mechanism of Action of NNMT Inhibitors (NNMTi)
NNMT inhibitors (this compound) are small molecules designed to block the catalytic activity of the NNMT enzyme.[6] By doing so, they aim to reverse the detrimental metabolic effects of NNMT overexpression. The primary mechanisms through which this compound are proposed to exert their therapeutic effects include:
-
Increased NAD+ Levels: Inhibition of NNMT spares nicotinamide, making it available for the synthesis of NAD+.[6][9] Elevated NAD+ levels can, in turn, activate sirtuins (e.g., SIRT1), which are known to improve mitochondrial function, enhance insulin sensitivity, and promote fatty acid oxidation.[10][11]
-
Enhanced Energy Expenditure: NNMT inhibition has been shown to increase cellular energy expenditure, potentially through the activation of NAD+-dependent pathways and the browning of white adipose tissue.[3][5] This leads to a greater capacity to burn calories and reduce fat accumulation.
-
Improved Insulin Sensitivity and Glucose Homeostasis: By modulating NAD+ levels and downstream signaling, this compound can improve insulin sensitivity in key metabolic tissues like the liver, muscle, and adipose tissue, leading to better glucose control.[3][5]
-
Reduced Lipogenesis: NNMT inhibitors have been observed to suppress the formation of new fat (lipogenesis) in adipocytes.[4][12]
Below is a diagram illustrating the core signaling pathway affected by NNMT inhibition.
Preclinical Efficacy of NNMT Inhibitors
A growing body of preclinical research has demonstrated the therapeutic potential of NNMT inhibitors in models of metabolic syndrome. The majority of this research has been conducted in diet-induced obese (DIO) mice, a well-established model that recapitulates many of the features of human metabolic syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on NNMT inhibitors and NNMT knockdown.
Table 1: Effects of NNMT Inhibition on Body Weight and Composition in Diet-Induced Obese (DIO) Mice
| Treatment | Duration | Body Weight Change | White Adipose Tissue (WAT) Mass | Adipocyte Size | Reference |
| 5-amino-1MQ (this compound) | 10 days | >7% decrease vs. placebo | 30% decrease vs. placebo | Decreased | [13] |
| 5-amino-1MQ (this compound) | 11 days | Progressive loss vs. control | Reduced | Decreased | [9] |
| This compound + Lean Diet | - | Accelerated weight and fat loss | Reduced | - | [4] |
| NNMT Knockdown | - | Protection against diet-induced obesity | Reduced | 44% reduced area | [14] |
Table 2: Effects of NNMT Inhibition on Glucose Homeostasis in DIO Mice
| Treatment | Parameter | Outcome | Reference |
| 5-amino-1MQ (this compound) | Glucose Tolerance | Improved | [15] |
| 5-amino-1MQ (this compound) | Insulin Sensitivity | Improved | [15] |
| NNMT Knockdown | Glucose Tolerance | Improved | [14] |
| NNMT Knockdown | Insulin Sensitivity | Enhanced | [14] |
| JBSNF-000088 (this compound) | Insulin Sensitivity | Improved | [16] |
Table 3: Effects of NNMT Inhibition on Lipid Profile and Liver Health in DIO Mice
| Treatment | Parameter | Outcome | Reference |
| 5-amino-1MQ (this compound) | Plasma Total Cholesterol | Lowered to normal levels | [9] |
| 5-amino-1MQ (this compound) | Hepatic Steatosis | Attenuated | [15] |
| 5-amino-1MQ (this compound) | Liver Triglycerides | Reduced | [15] |
| NNMT Knockdown | Serum Triglycerides | Decreased | [14] |
| NNMT Knockdown | Serum Free Fatty Acids | Decreased | [14] |
Table 4: Effects of NNMT Inhibition on Cellular Metabolites
| Treatment | Tissue/Cell Type | NAD+ Levels | SAM Levels | Reference |
| 5-amino-1MQ (this compound) | Differentiated adipocytes | ~1.2-1.6-fold increase | Increased | [9] |
| NNMT Knockdown | Adipose tissue | Increased | Increased | [14] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of NNMT inhibitors for metabolic syndrome.
Animal Model: Diet-Induced Obesity (DIO) in Mice
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet.
-
Diet:
-
High-Fat Diet (HFD): Typically, a diet with 45% to 60% of calories derived from fat is used to induce obesity. The diet is administered for a period of 8-12 weeks to establish the obese phenotype before the commencement of treatment.
-
Control Diet: A standard chow diet with approximately 10% of calories from fat is used for the lean control group.
-
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, unless otherwise specified for a particular experiment (e.g., fasting for a glucose tolerance test).
NNMT Inhibitor Administration
-
Compound: 5-amino-1MQ is a well-characterized, potent, and selective NNMT inhibitor used in many preclinical studies.[4]
-
Formulation: The inhibitor is typically dissolved in a vehicle such as sterile saline or a solution of 10% DMSO in saline for injection.
-
Route of Administration:
-
Subcutaneous (SC) Injection: This route is often used for consistent and sustained delivery.
-
Oral Gavage: This route is used to assess the oral bioavailability and efficacy of the compound.
-
-
Dosing Regimen: Dosing can vary, but a common regimen is once or twice daily administration for a period ranging from 10 days to several weeks.
Measurement of Metabolic Parameters
-
Oral Glucose Tolerance Test (OGTT):
-
Insulin Sensitivity Assessment:
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at specified time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity and involves the continuous infusion of insulin and a variable rate of glucose to maintain euglycemia.[11][18]
-
-
Measurement of NAD+ and SAM:
-
Tissues (e.g., liver, adipose) are rapidly excised and snap-frozen in liquid nitrogen.
-
Metabolites are extracted using methods such as perchloric acid extraction.[5]
-
Quantification is performed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[5][13]
-
Histological Analysis of Adipose Tissue
-
Adipose tissue is fixed in 10% neutral buffered formalin.
-
The tissue is then embedded in paraffin and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to visualize adipocyte morphology and size.
-
Immunohistochemistry can be performed to detect specific markers, such as UCP1 for brown and beige adipocytes.
Below is a diagram illustrating a typical experimental workflow for evaluating an NNMT inhibitor in a diet-induced obesity model.
Future Directions and Conclusion
The preclinical data for NNMT inhibitors in the context of metabolic syndrome are highly compelling. These compounds have demonstrated the ability to not only prevent weight gain but also to reverse existing obesity and improve a range of metabolic parameters. The mechanism of action, centered on the modulation of the NAD+ salvage pathway, offers a novel approach to tackling the root causes of metabolic dysregulation.
Further research is warranted to fully elucidate the long-term safety and efficacy of NNMT inhibitors. Clinical trials in human subjects will be essential to translate these promising preclinical findings into a viable therapeutic strategy for metabolic syndrome. Additionally, exploring the potential of NNMT inhibitors in other metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease, represents an exciting avenue for future investigation.
References
- 1. 2.2.3. Oral glucose tolerance test [bio-protocol.org]
- 2. scilit.com [scilit.com]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vmmpc.org [vmmpc.org]
- 7. mdpi.com [mdpi.com]
- 8. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. google.com [google.com]
The Pivotal Role of Nicotinamide N-Methyltransferase (NNMT) in Cellular Metabolism and Disease: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged from being considered a simple vitamin B3 clearing enzyme to a critical regulator at the nexus of cellular metabolism, epigenetics, and a range of pathologies.[1][2] By catalyzing the methylation of nicotinamide (NAM), NNMT plays a profound role in modulating the intracellular pools of essential metabolites, thereby influencing a cascade of downstream cellular processes.[3][4] This technical guide provides an in-depth overview of the biological functions of NNMT, its implications in metabolic diseases and cancer, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Core Biological Function and Mechanism
The primary enzymatic function of NNMT is the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[3][4] This seemingly straightforward reaction has two major consequences that ripple through cellular metabolism and signaling:
-
Regulation of NAD+ Salvage Pathway: By consuming nicotinamide, NNMT directly impacts the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis. Elevated NNMT activity can lead to a depletion of the nicotinamide pool available for NAD+ production, resulting in decreased intracellular NAD+ levels.[3] NAD+ is a critical coenzyme for numerous redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including gene expression, DNA repair, and mitochondrial function.
-
Modulation of Cellular Methylation Potential: The NNMT reaction consumes SAM and produces SAH. The ratio of SAM to SAH is a critical determinant of the cell's "methylation potential." A decrease in this ratio, often resulting from increased NNMT activity, can inhibit the activity of other methyltransferases that are vital for the methylation of DNA, histones, and other proteins. This positions NNMT as a key player in epigenetic regulation.
NNMT in Metabolic Diseases
Elevated NNMT expression and activity have been strongly implicated in the pathogenesis of several metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[3]
-
Obesity: Increased NNMT expression is observed in the white adipose tissue (WAT) and liver of obese and diabetic mice.[5] Knockdown of NNMT in these models leads to increased energy expenditure, reduced body weight and fat mass, and improved insulin sensitivity.[5] Treatment of diet-induced obese (DIO) mice with NNMT inhibitors has been shown to significantly reduce body weight and white adipose mass.[6][7][8]
-
Type 2 Diabetes: Upregulation of NNMT in the white adipose tissue of individuals with insulin resistance or type 2 diabetes has been reported.[5] Furthermore, plasma levels of MNA, the product of the NNMT reaction, are positively correlated with the degree of insulin resistance.[2] Mechanistically, by reducing NAD+ levels, elevated NNMT activity can impair mitochondrial function and insulin signaling pathways.
NNMT in Cancer
A growing body of evidence highlights NNMT as a significant player in cancer biology, contributing to tumor progression, metastasis, and drug resistance.[2]
-
Cancer Progression and Metastasis: NNMT is overexpressed in a variety of cancers, including colorectal, breast, and clear cell renal cell carcinoma.[9] High NNMT expression is often associated with a poorer prognosis.[9] By modulating the SAM/SAH ratio, NNMT can induce global changes in histone methylation, leading to altered expression of genes involved in cell proliferation, migration, and invasion.
-
Drug Resistance: Increased NNMT expression has been linked to resistance to certain chemotherapeutic agents. The exact mechanisms are still under investigation but may involve NNMT's influence on cellular metabolism and signaling pathways that promote cell survival.
-
Tumor Microenvironment: NNMT expression in cancer-associated fibroblasts (CAFs) has been shown to be a master regulator of the pro-tumorigenic stromal phenotype, promoting cancer cell migration and invasion.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to NNMT's enzymatic activity, expression in cancer, and the effects of its inhibition.
Table 1: Kinetic Parameters of Human NNMT
| Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Nicotinamide | ~430 | N/A | [9] |
| S-Adenosylmethionine (SAM) | N/A | N/A | |
| 4-Phenylpyridine | N/A | 9.3 x 10-5 | [12] |
Table 2: NNMT Expression in Cancer (TCGA Data)
| Cancer Type | Fold Change (Tumor vs. Normal) | Significance | Reference(s) |
| Colon Adenocarcinoma (COAD) | Increased | p < 0.001 | [12] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Increased | p < 0.001 | [12] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Increased | p < 0.001 | [12] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Increased | p < 0.001 | [12] |
| Stomach Adenocarcinoma (STAD) | Increased | p < 0.001 | [12] |
Table 3: IC50 Values of Selected NNMT Inhibitors
| Inhibitor | IC50 (µM) | Target Site | Reference(s) |
| S-Adenosylhomocysteine (SAH) | 26.3 ± 4.4 | SAM pocket | [13] |
| Sinefungin | 3.9 ± 0.3 | SAM pocket | [13] |
| 1-Methylnicotinamide (MNA) | 9.0 ± 0.6 | NAM pocket | [13] |
| JBSNF-000088 | 1.8 | NAM pocket | [13] |
| VH45 | 29.2 ± 4.0 | Bisubstrate | [13] |
| Compound 78 | 1.41 | Bisubstrate | [14] |
| Compound 17u | 0.0037 | Bisubstrate | [15] |
Table 4: In Vivo Effects of NNMT Inhibition in Diet-Induced Obese (DIO) Mice
| Parameter | Effect of NNMT Inhibitor (5-amino-1MQ) | Reference(s) |
| Body Weight | Significantly reduced compared to vehicle-treated DIO mice. | [6][7][8] |
| White Adipose Mass | Significantly reduced compared to vehicle-treated DIO mice. | [6][7][8] |
| Adipocyte Size | Decreased. | [6] |
| Plasma Cholesterol | Lowered. | [6] |
| Food Intake | No significant impact. | [6] |
| Intracellular NAD+ | Increased in adipocytes. | [7] |
| Intracellular SAM | Increased in adipocytes. | [7] |
| Lipogenesis | Suppressed in adipocytes. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NNMT.
Protocol 1: Fluorometric NNMT Enzyme Activity Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of NNMT inhibitors.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-detecting probe (e.g., ThioGlo™)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing NNMT Assay Buffer, SAH hydrolase, and the thiol-detecting probe.
-
Prepare substrate solution containing SAM and NAM in NNMT Assay Buffer.
-
Prepare a solution of the test compound (inhibitor) at various concentrations.
-
-
Assay Reaction:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the test compound or vehicle control to the respective wells.
-
Add recombinant NNMT enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen thiol probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of NNMT Expression
This protocol provides a general framework for detecting NNMT protein levels in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against NNMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NNMT antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: In Vivo Assessment of NNMT Function in Diet-Induced Obese (DIO) Mice
This protocol outlines a general approach to studying the effects of NNMT modulation in a preclinical model of obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) and control low-fat diet (LFD)
-
NNMT inhibitor or vehicle control
-
Metabolic cages for measuring energy expenditure
-
Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)
-
Equipment for hyperinsulinemic-euglycemic clamp studies
Procedure:
-
Induction of Obesity:
-
Wean male C57BL/6J mice onto an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is maintained on an LFD.
-
-
Treatment:
-
Treat DIO mice with the NNMT inhibitor or vehicle control via an appropriate route of administration (e.g., oral gavage, subcutaneous injection) for a defined duration.
-
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight regularly. At the end of the study, measure body composition (fat and lean mass) using techniques like DEXA or MRI.
-
Food Intake: Measure daily food intake.
-
Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity to calculate energy expenditure.
-
Glucose Homeostasis: Perform OGTT and ITT to assess glucose tolerance and insulin sensitivity.
-
Hyperinsulinemic-Euglycemic Clamp: This "gold standard" technique can be used to directly measure insulin sensitivity by infusing insulin at a constant rate while maintaining euglycemia through a variable glucose infusion. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.
-
-
Tissue and Blood Analysis:
-
At the end of the study, collect blood to measure plasma levels of glucose, insulin, lipids, and MNA.
-
Harvest tissues such as liver, WAT, and skeletal muscle for analysis of NNMT expression, NAD+ and SAM/SAH levels, and gene expression profiling.
-
Conclusion
Nicotinamide N-methyltransferase has emerged as a multifaceted enzyme with profound implications for cellular metabolism and the pathogenesis of a range of diseases, including metabolic disorders and cancer. Its central role in regulating NAD+ and SAM pools makes it an attractive therapeutic target. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological functions of NNMT and to explore the therapeutic potential of its modulation. Future research will undoubtedly continue to unravel the complexities of NNMT's regulatory networks and its precise roles in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver nicotinamide methylation: N-methylnicotinamide-transferase expression in cirrhosis. [iris.unina.it]
- 11. mdpi.com [mdpi.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Whitepaper: Nicotinamide N-methyltransferase (NNMT) Inhibition as a Core Regulator of Energy Expenditure
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme emerging as a critical regulator of cellular metabolism and energy homeostasis.[1] Elevated NNMT expression is strongly associated with obesity and type 2 diabetes in both preclinical models and human subjects.[2][3] By catalyzing the methylation of nicotinamide, NNMT influences the levels of key metabolic cofactors, including S-adenosyl-L-methionine (SAM) and nicotinamide adenine dinucleotide (NAD+). Inhibition of NNMT presents a novel therapeutic strategy to combat metabolic disorders by increasing cellular energy expenditure. This document provides a technical overview of the mechanisms through which NNMT inhibition modulates energy metabolism, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to NNMT in Metabolic Regulation
Obesity and related metabolic syndromes arise from a fundamental imbalance between energy intake and energy expenditure.[2] Nicotinamide N-methyltransferase (NNMT) has been identified as a pivotal enzyme in the pathogenesis of these conditions.[2][4] Expression of NNMT is significantly elevated in the liver and white adipose tissue (WAT) of obese and diabetic mice.[2][5] This overexpression acts as a metabolic brake, slowing down fat cell metabolism and making it more difficult to burn accumulated fat.[6] Consequently, inhibiting NNMT has been validated as a promising pharmacological approach to reverse these effects by increasing energy expenditure, reducing body weight, and improving insulin sensitivity.[3][7][8]
The Core Enzymatic Function of NNMT
NNMT's primary function is to catalyze the N-methylation of nicotinamide (NAM), a form of vitamin B3, using SAM as the universal methyl donor.[9][10] This reaction produces 1-methylnicotinamide (1-MNAM) and S-adenosyl-L-homocysteine (SAH).[9]
This single enzymatic step has two profound consequences on cellular metabolism:
-
Depletion of the SAM Pool: By consuming SAM, NNMT acts as a "methyl sink," reducing the availability of methyl groups for other essential cellular processes, including epigenetic regulation via DNA and histone methylation.[9][11]
-
Depletion of the NAM Pool: The methylation of NAM prevents it from being recycled back into NAD+ via the salvage pathway, which is the primary route for NAD+ synthesis.[2][9] This effectively limits the availability of NAD+, a critical coenzyme for mitochondrial function, redox reactions, and the activity of sirtuins.[1][12]
NNMT Inhibition and the Regulation of Energy Expenditure
Inhibition of NNMT, either through small molecules (NNMTi) or genetic knockdown, reverses the metabolic braking effect by increasing the cellular pools of SAM and NAD+.[2][12] This restoration triggers downstream signaling cascades that collectively enhance energy expenditure.
The SAM-Polyamine Axis
With NNMT inhibited, the conserved SAM is available for other metabolic pathways. One key pathway is polyamine synthesis.[7] Increased SAM levels upregulate the activity of ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT), key enzymes in the polyamine pathway.[12] This enhanced "polyamine flux" is an energy-intensive process that consumes acetyl-CoA, thereby increasing overall energy expenditure.[2][7] Inhibition of NNMT in adipocytes has been shown to increase oxygen consumption in a manner dependent on ODC and SSAT activity.[12]
The NAD+-Sirtuin Axis
By preventing the consumption of NAM, NNMT inhibition boosts the NAD+ salvage pathway, leading to significantly increased intracellular NAD+ levels.[1][2] NAD+ is an essential cofactor for sirtuins, a class of deacetylase enzymes that are master regulators of metabolism and mitochondrial function.[13][14] Specifically, the activation of SIRT1 by elevated NAD+ levels enhances mitochondrial biogenesis and function, contributing to increased fuel oxidation and energy expenditure.[9][13][15]
Preclinical Evidence for NNMT Inhibitors
A substantial body of preclinical evidence validates NNMT as a therapeutic target for obesity and related metabolic diseases. Studies using both genetic knockdown and small molecule inhibitors consistently demonstrate potent effects on body weight, adiposity, and energy metabolism.
In Vitro Studies
Experiments in cultured cells provide direct evidence of NNMT's role in cell-autonomous energy expenditure.
| Model System | Intervention | Key Quantitative Finding | Reference |
| 3T3-L1 Adipocytes | Nnmt knockdown (ASO) | ~60% increase in oxygen consumption | [12][16] |
| 3T3-L1 Adipocytes | NNMT inhibition (MNAM) | Significant increase in oxygen consumption | [2][12][16] |
| 3T3-L1 Adipocytes | Nnmt overexpression | Significant decrease in oxygen consumption | [2][12][16] |
| Cultured Hepatoma Cells | Nnmt knockdown | Increased oxygen consumption | [16] |
In Vivo Rodent Studies
Studies in diet-induced obese (DIO) mice have shown remarkable efficacy for NNMT inhibitors in reversing the obese phenotype. Treatment consistently leads to weight loss that is not attributable to appetite suppression, but rather to increased energy expenditure.[6][17]
| Study Parameter | Intervention | Key Quantitative Finding | Reference |
| Body Weight & Composition | Small molecule this compound (10 days) | >7% loss of total body weight; 30% decrease in white fat mass | [6] |
| Nnmt knockdown (ASO) | Protection against diet-induced obesity | [3][7][12] | |
| This compound + Lean Diet | Accelerated weight and fat loss, normalizing body composition | [17][18] | |
| Energy Expenditure | Nnmt knockdown (ASO) | Increased oxygen consumption (whole-body) | [12] |
| Metabolic Health | Small molecule this compound (28 days) | Improved oral glucose tolerance and insulin sensitivity | [8] |
| Nnmt knockdown (ASO) | Improved glucose tolerance and insulin sensitivity | [3][7] | |
| Small molecule this compound | Blood cholesterol lowered to normal levels | [6] | |
| Liver Health | Small molecule this compound (28 days) | Attenuated hepatic steatosis and macrophage infiltration | [8] |
Key Experimental Protocols
In Vivo Energy Expenditure Measurement (Indirect Calorimetry)
This protocol is used to measure whole-body energy expenditure, respiratory exchange ratio (RER), food intake, and activity in live animals.
-
Apparatus: Comprehensive Laboratory Animal Monitoring System (CLAMS) or similar metabolic cages.
-
Principle: Indirect calorimetry calculates heat production from the rates of oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Procedure:
-
Acclimatize mice to single housing in the metabolic cages for at least 24-48 hours before data collection begins.
-
Ensure free access to food and water via specialized monitors connected to the system.
-
Maintain a constant ambient temperature and a controlled light-dark cycle (e.g., 12h:12h).
-
Collect data on VO2, VCO2, food intake, water intake, and ambulatory activity (via infrared beams) continuously over a 48-72 hour period.
-
Energy expenditure is calculated using the Weir equation: EE (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)].
-
Data is typically normalized to body weight or lean body mass.[12][19]
-
Gene Knockdown in Adipose Tissue (Antisense Oligonucleotides)
This method is used to specifically reduce the expression of a target gene, such as Nnmt, in vivo.
-
Reagent: Chemically modified antisense oligonucleotides (ASOs) designed to be complementary to the target mRNA sequence.
-
Procedure:
-
Synthesize and purify ASOs targeting Nnmt and a non-targeting control ASO.
-
Administer ASOs to mice, typically via subcutaneous or intraperitoneal injection, at a specified dose and frequency (e.g., 25 mg/kg, twice weekly).
-
ASOs are readily taken up by adipose tissue and liver.[12]
-
Continue treatment for the duration of the study (e.g., 5-10 weeks).
-
At the end of the study, harvest tissues (e.g., epididymal WAT, liver) and confirm target gene knockdown via qPCR or Western blot.
-
In Vitro Oxygen Consumption Rate (OCR) Measurement
This protocol measures cellular respiration in real-time in cultured cells.
-
Apparatus: Seahorse XF Analyzer or similar instrument.
-
Procedure:
-
Plate cells (e.g., differentiated 3T3-L1 adipocytes) in a specialized microplate.
-
Transfect cells with target ASOs or treat with a small molecule NNMT inhibitor for a predetermined time (e.g., 24-48 hours).
-
Prior to the assay, replace the culture medium with a low-buffer assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the microplate into the analyzer, which uses solid-state sensor probes to measure oxygen concentration in the transient micro-chamber.
-
Measure basal oxygen consumption rate (OCR). For more detailed mitochondrial function analysis, sequentially inject mitochondrial stressors like oligomycin, FCCP, and rotenone/antimycin A.[12]
-
Conclusion and Future Directions
NNMT stands at a critical intersection of one-carbon metabolism and NAD+ biology, making it a powerful lever for modulating cellular energy expenditure.[9][13] Preclinical data compellingly demonstrates that inhibiting NNMT can drive weight loss, reduce adiposity, and correct metabolic dysfunctions such as insulin resistance and hepatic steatosis.[7][8] The mechanism, rooted in the elevation of SAM and NAD+ pools, activates fundamental energy-consuming pathways.[12] These findings strongly support NNMT inhibition as a viable and promising therapeutic strategy for obesity and type 2 diabetes. The development of potent and specific small molecule inhibitors is a key focus of current research, with the ultimate goal of translating these profound preclinical benefits into human clinical trials.[3][4]
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 6. biocompare.com [biocompare.com]
- 7. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. nicotinamide-n-methyltransferase-regulates-lipid-metabolism-via-sam-and-1-methylnicotinamide-in-the-aml12-hepatocyte-cell-line - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. foundmyfitness.com [foundmyfitness.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. pubcompare.ai [pubcompare.ai]
Investigating Nicotinamide N-methyltransferase (NNMT) Inhibition in Diet-Induced Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in the battle against obesity and related metabolic disorders.[1][2] This cytosolic enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[3][4] Expression of NNMT is notably upregulated in the liver and white adipose tissue (WAT) of obese and diabetic murine models and humans.[4][5] Preclinical studies have demonstrated that inhibiting NNMT activity (NNMTi) can protect against diet-induced obesity (DIO), enhance energy expenditure, improve insulin sensitivity, and normalize glucose tolerance.[1][6] This guide provides an in-depth technical overview of the core methodologies, quantitative data, and signaling pathways involved in the investigation of NNMT inhibitors in preclinical DIO models.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies investigating the effects of NNMT inhibition in diet-induced obesity models.
Table 1: Effects of NNMT Inhibition on Body Composition and Organ Weight
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | This compound (5A1MQ) | 28 days | Dose-dependent limitation of body weight gain | [7] |
| DIO Mice | This compound + Lean Diet | 3 weeks | Accelerated body weight loss compared to lean diet alone | [8][9] | |
| DIO Mice | NNMT Knockdown (ASO) | 10 weeks | Significant reduction in body weight | [1][5] | |
| Fat Mass | DIO Mice | This compound (5A1MQ) | 28 days | Dose-dependent limitation of fat mass gain | [7] |
| DIO Mice | This compound + Lean Diet | 3 weeks | Accelerated fat mass loss | [8][9] | |
| DIO Mice | NNMT Knockdown (ASO) | 10 weeks | ~47% reduction in relative fat mass | [1][4] | |
| Liver Weight | DIO Mice | This compound (5A1MQ) | 28 days | Reduced liver weight and size | [7] |
| DIO Mice | This compound + Lean Diet | 3 weeks | Reduced liver weight, normalized to lean controls | [8][9] | |
| Adipose Tissue Weight | DIO Mice | This compound | - | Markedly attenuated white adipose tissue (WAT) mass | [10] |
| DIO Mice | This compound + Lean Diet | 3 weeks | Reduced epididymal WAT weight | [8][9] | |
| Adipocyte Size | DIO Mice | This compound | - | Diminished adipocyte volume | [10] |
Table 2: Metabolic and Biochemical Effects of NNMT Inhibition
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Energy Expenditure | DIO Mice | NNMT Knockdown (ASO) | - | Increased whole-body energy expenditure | [4][5][11] |
| 3T3-L1 Adipocytes | NNMT Knockdown | In vitro | ~60% increase in oxygen consumption | [11] | |
| Food Intake | DIO Mice | This compound (5A1MQ) | 28 days | No significant change in food intake | [10][12] |
| Glucose Tolerance | DIO Mice | This compound (5A1MQ) | 28 days | Improved oral glucose tolerance | [7] |
| DIO Mice | NNMT Knockdown | - | Normalized glucose tolerance | [1][2] | |
| Insulin Sensitivity | DIO Mice | This compound (5A1MQ) | 28 days | Improved insulin sensitivity and suppressed hyperinsulinemia | [7] |
| DIO Mice | NNMT Knockdown | - | Enhanced insulin sensitivity | [1][2] | |
| Liver Steatosis | DIO Mice | This compound (5A1MQ) | 28 days | Attenuated hepatic steatosis and macrophage infiltration | [7] |
| DIO Mice | This compound + Lean Diet | 3 weeks | Improved microvesicular and macrovesicular steatosis | [8][9] | |
| Plasma Cholesterol | DIO Mice | This compound | - | Reduced plasma total cholesterol levels | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies on NNMT inhibitors. The following sections outline key experimental protocols.
Diet-Induced Obesity (DIO) Mouse Model
This protocol establishes a robust model of obesity and associated metabolic dysfunctions.
-
Animals: Male C57BL/6 mice, typically 6-8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[13]
-
Housing: Mice are housed under controlled conditions (e.g., 22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water.[13]
-
Acclimation: Animals are acclimated for at least one week prior to the start of the experimental diet.[13]
-
Diet:
-
Control Group: Fed a standard chow or lean diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD), typically with 45% to 60% of kilocalories derived from fat, for a period of 8-12 weeks to induce obesity.[14]
-
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or bi-weekly).
-
Confirmation of Obesity: Obesity is confirmed by a significant increase in body weight and fat mass (measured by EchoMRI or similar body composition analyzer) compared to the control group.[15]
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the animal to clear a glucose load, providing insights into glucose metabolism.[16][17]
-
Preparation:
-
Fast mice for 4-6 hours (overnight fasting of 10-12 hours has also been used, but shorter durations can reduce stress).[17][18] Ensure free access to water.
-
Record the baseline body weight of each mouse.
-
Prepare a sterile 20% D-glucose solution in saline. The dose is typically 1 g/kg of body weight.[17][19]
-
-
Procedure:
-
Obtain a baseline blood sample (Time 0) by tail snipping. Measure blood glucose using a glucometer.[17]
-
Administer the calculated dose of glucose solution via intraperitoneal (i.p.) injection.
-
Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose injection.[18]
-
Measure blood glucose at each time point.
-
-
Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose clearance.
Insulin Tolerance Test (ITT)
The ITT measures the whole-body response to insulin, indicating insulin sensitivity.[16][20]
-
Preparation:
-
Procedure:
-
Obtain a baseline blood sample (Time 0) and measure blood glucose.
-
Administer the calculated dose of insulin via i.p. injection.
-
Collect blood samples at subsequent time points, typically 15, 30, 60, and 90 minutes after injection.[18]
-
Measure blood glucose at each time point.
-
-
Data Analysis: Plot blood glucose concentration against time. The rate of glucose disappearance or the nadir of the glucose excursion reflects insulin sensitivity.
Energy Expenditure Measurement (Indirect Calorimetry)
This protocol uses metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and total energy expenditure.[15]
-
Acclimation: Individually house mice in the metabolic cages for at least 24 hours to acclimate before data collection begins.[15]
-
Data Collection:
-
Monitor VO2, VCO2, food intake, water intake, and locomotor activity continuously for 24-72 hours.[15]
-
The system software calculates the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using formulas like the Weir equation.
-
-
Data Analysis:
-
Analyze data from light and dark cycles separately.
-
RER values approaching 1.0 indicate carbohydrate oxidation, while values approaching 0.7 indicate fat oxidation.
-
Compare total energy expenditure between treatment groups, often normalized to lean body mass.
-
NNMT Activity Assay
Measuring NNMT enzyme activity directly in tissue homogenates is critical for confirming target engagement of an inhibitor.
-
Sample Preparation:
-
Homogenize tissues (e.g., liver, adipose) in a suitable buffer (e.g., 5 mM Tris pH 8.6, 1 mM DTT).[22]
-
Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Fluorometric Assay:
-
This common assay format utilizes S-adenosyl-L-methionine (SAM) and nicotinamide as substrates.[23]
-
The reaction produces S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to form homocysteine.
-
A thiol probe reacts with the free thiol group of homocysteine to generate a fluorescent signal (e.g., Ex/Em = 400/465 nm).[23]
-
The rate of fluorescence increase is proportional to NNMT activity.
-
-
HPLC-Based Assay:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: NNMT signaling pathway and the metabolic impact of its inhibition.
Caption: Standard experimental workflow for evaluating NNMT inhibitors in DIO mice.
References
- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. nicotinamide-n-methyltransferase-inhibition-mitigates-obesity-related-metabolic-dysfunction - Ask this paper | Bohrium [bohrium.com]
- 13. Solvent Fractionation Improves the Functional Properties of Sheep Rump Fat: Effects of Different Lipid Fractions on Lipid Metabolism and Gut Health in Mice [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 16. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. IP Glucose Tolerance Test in Mouse [protocols.io]
- 18. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insulin Tolerance Test in Mouse [protocols.io]
- 21. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. tribioscience.com [tribioscience.com]
The Effect of Nicotinamide N-Methyltransferase Inhibition on Adipocyte Differentiation: A Technical Guide
Executive Summary: Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, NNMT influences the cellular pools of both the universal methyl donor (SAM) and the vital redox cofactor nicotinamide adenine dinucleotide (NAD+). Elevated NNMT expression is strongly correlated with obesity and type 2 diabetes in both preclinical models and human subjects.[1][2] Inhibition of NNMT, either genetically or pharmacologically, has been shown to impair adipocyte differentiation, reduce fat accumulation, and promote a healthier metabolic phenotype, including the "browning" of white adipose tissue. This document provides an in-depth technical overview of the molecular mechanisms by which NNMT inhibitors (NNMTi) affect adipocyte differentiation, details key experimental protocols, and summarizes the quantitative effects, positioning NNMT as a promising therapeutic target for metabolic diseases.
The Core Mechanism: NNMT's Role in Adipogenesis
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a tightly regulated transcriptional cascade. NNMT has been identified as a key component in the early stages of this process.[3][4]
Transcriptional Regulation of NNMT
During the initial phase of adipocyte differentiation, NNMT expression is directly transactivated by the CCAAT/Enhancer Binding Protein beta (CEBPB) in response to glucocorticoid induction.[2][3][4] This places NNMT downstream of critical early adipogenic signals.
Impact on Cellular Metabolites
NNMT's enzymatic activity directly consumes SAM and nicotinamide (a precursor to NAD+), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA or MNAM). Consequently, high NNMT activity can deplete the cellular pools of SAM and NAD+, two crucial mediators of cellular energy metabolism and epigenetic regulation.[2] Inhibition of NNMT reverses this process, leading to an increase in intracellular SAM and NAD+ levels.
Caption: NNMT is induced by glucocorticoids via CEBPB, impacting SAM and NAD+ pools.
Effects of NNMT Inhibition on Adipocyte Differentiation
Pharmacological inhibition or genetic knockdown of NNMT consistently impairs the ability of preadipocytes to differentiate into mature, lipid-laden adipocytes.
In Vitro Effects on Adipogenic Markers
Studies using the 3T3-L1 preadipocyte cell line demonstrate that NNMT knockout or inhibition significantly reduces lipid accumulation as measured by Oil Red-O staining.[2][5] This phenotypic change is underpinned by a broad downregulation of key adipogenic transcription factors and lipid metabolism genes.
Table 1: Quantitative Effects of NNMT Knockdown/Inhibition on Gene and Protein Expression in 3T3-L1 Adipocytes
| Gene/Protein Target | Category | Effect of this compound / Knockdown | Reference(s) |
|---|---|---|---|
| PPARγ | Master Adipogenic Transcription Factor | Decreased mRNA and protein expression | [5][6] |
| C/EBPα | Master Adipogenic Transcription Factor | Decreased mRNA expression | [5][6] |
| SREBP1 | Lipogenic Transcription Factor | Decreased mRNA expression | [5][6] |
| FABP4 (aP2) | Fatty Acid Binding & Transport | Decreased mRNA expression | [5][6] |
| FASN | Fatty Acid Synthesis | Decreased mRNA expression | [5][6] |
| LPL | Lipoprotein Lipase | Decreased mRNA expression | [5][6] |
| ADIPOQ (Adiponectin) | Adipokine | Increased mRNA and protein expression | [5][6] |
| LEP (Leptin) | Adipokine | Increased mRNA expression |[6] |
In Vivo Reduction of Adiposity
In diet-induced obese mouse models, systemic treatment with a potent NNMT inhibitor leads to significant reductions in key obesity-related metrics without affecting food intake.
Table 2: In Vivo Effects of NNMT Inhibitors in Diet-Induced Obese Mice
| Parameter | Effect of this compound Treatment | Reference(s) |
|---|---|---|
| Body Weight | Significantly reduced | |
| White Adipose Mass | Significantly reduced | |
| Adipocyte Size | Decreased | |
| Plasma Total Cholesterol | Lowered | [7] |
| Food Intake | No significant change | |
Promotion of White Adipose Tissue (WAT) Browning
NNMT expression shows a significant negative correlation with the expression of browning markers UCP-1 and PGC-1α in subcutaneous WAT.[8] This suggests that inhibiting NNMT may facilitate the conversion of energy-storing white adipocytes into energy-expending beige adipocytes, a process known as WAT browning, which is a desirable therapeutic outcome for combating obesity.[8][9]
Detailed Experimental Protocols
The following section outlines the core methodologies used to investigate the role of NNMT in adipocyte differentiation.
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes are the standard model.
-
Culture: Cells are grown to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Differentiation Induction (DIM): Two days post-confluence, differentiation is induced by treating cells with a cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS.[10]
-
Maintenance: After 48 hours, the medium is replaced with DMEM/10% FBS containing only insulin. This medium is refreshed every 2 days for 8-10 days until cells are fully differentiated.
Assessment of Adipogenesis by Oil Red-O Staining
-
Purpose: To visualize and quantify intracellular lipid accumulation.
-
Protocol:
-
Wash differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with water and 60% isopropanol.
-
Stain with a working solution of Oil Red-O for 10-20 minutes.
-
Wash extensively with water.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance (OD) at approximately 510 nm.[2][4]
-
Genetic Manipulation of NNMT
-
Knockdown (shRNA): Lentiviral vectors expressing short hairpin RNA (shRNA) targeting NNMT are transduced into 3T3-L1 cells to achieve stable suppression of the gene.[5][11]
-
Knockout (CRISPR/Cas9): The CRISPR/Cas9 system is used to generate stable NNMT knockout cell lines for loss-of-function studies.[2][3]
Caption: Workflow for studying this compound effects on 3T3-L1 adipocyte differentiation.
Molecular Pathways and Downstream Consequences
The inhibition of NNMT initiates a cascade of molecular events that collectively impair adipogenesis.
Modulation of SAM and Histone Methylation
By preventing the consumption of SAM, NNMT inhibitors increase its bioavailability. SAM is the primary methyl donor for histone methyltransferases. Increased SAM levels can alter histone methylation patterns, such as histone H3 lysine 4 (H3K4) methylation, which is associated with transcriptional activation.[12][5] NNMT inhibition may thus reprogram the epigenetic landscape to suppress the expression of key adipogenic genes like PPARγ.
Impact on NAD+ Signaling
NNMT inhibition also elevates the intracellular NAD+ pool. NAD+ is a critical substrate for sirtuins (e.g., SIRT1), a class of protein deacetylases that regulate metabolic pathways. Enhanced SIRT1 activity, fueled by increased NAD+, can promote pathways associated with energy expenditure and inhibit adipogenesis, partly through the deacetylation of transcription factors.[12]
Caption: NNMT inhibition increases SAM and NAD+, altering epigenetic and signaling pathways.
Conclusion and Future Directions
The collective evidence strongly indicates that NNMT is a potent, druggable regulator of adipocyte differentiation. Its inhibition effectively blocks the adipogenic program by altering the metabolic and epigenetic landscape of preadipocytes. By increasing intracellular SAM and NAD+, NNMT inhibitors suppress the core transcriptional machinery of adipogenesis while simultaneously promoting a more favorable energy expenditure profile through WAT browning.
The development of selective and potent small molecule NNMT inhibitors represents a novel and promising therapeutic strategy for the treatment of obesity and associated metabolic disorders like type 2 diabetes. Future research should focus on translating these robust preclinical findings into clinical trials to evaluate the safety and efficacy of NNMT inhibition in humans. Further investigation into the tissue-specific roles of NNMT will also be crucial for refining its therapeutic application.
References
- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 2. Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of nicotinamide N-methyltransferase on lipid accumulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nicotinamide N-methyltransferase on lipid accumulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NNMT is induced dynamically during beige adipogenesis in adipose tissues depot-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
The Nexus of Metabolism and Epigenetics: A Technical Guide to the Molecular Targets of NNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulatory node at the intersection of cellular metabolism and epigenetic control. Its dysregulation is implicated in a spectrum of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular targets of NNMT inhibitors, offering a comprehensive resource for researchers and drug development professionals. We will delve into the direct and downstream consequences of NNMT inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction: NNMT as a Pivotal Metabolic Enzyme
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3.[1][2][3][4] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2][3][4] While historically viewed as a mechanism for nicotinamide detoxification and clearance, recent research has unveiled a more profound role for NNMT in regulating fundamental cellular processes.[1][4]
Overexpression of NNMT is a hallmark of various cancers and is associated with tumor progression, metastasis, and poor clinical outcomes.[2][5][6] In the context of metabolic diseases, elevated NNMT expression in adipose tissue is linked to obesity and insulin resistance.[6][7][8] The therapeutic potential of NNMT inhibitors lies in their ability to modulate the metabolic and epigenetic landscapes of diseased cells.[9]
Direct Molecular Target: Nicotinamide N-methyltransferase (NNMT)
The primary and direct molecular target of NNMT inhibitors is the NNMT enzyme itself. These inhibitors are designed to bind to the active site of NNMT, preventing the binding of its substrates, SAM and NAM, thereby blocking the methylation reaction.[3]
Classes of NNMT Inhibitors
NNMT inhibitors can be broadly categorized based on their mechanism of action and binding site:
-
SAM-Competitive Inhibitors: These molecules compete with SAM for binding to the methyl donor binding pocket of NNMT. Examples include the general methyltransferase inhibitors S-adenosyl-L-homocysteine (SAH) and sinefungin.[3][10] However, their lack of selectivity for NNMT limits their therapeutic application.[3]
-
NAM-Competitive Inhibitors: These inhibitors target the nicotinamide binding site. The reaction product, 1-methylnicotinamide (1-MNA), is a natural inhibitor of NNMT that binds to this site.[3][10]
-
Bisubstrate Inhibitors: These inhibitors are designed to occupy both the SAM and NAM binding pockets, often leading to higher potency and selectivity.[3][11][12]
-
Covalent Inhibitors: Some inhibitors form a covalent bond with residues in the active site of NNMT, leading to irreversible inhibition. Alpha-chloroacetamide (αCA) compounds have been developed as covalent inhibitors that target a cysteine residue in the SAM-binding pocket.[13]
Quantitative Data: Potency of NNMT Inhibitors
The potency of NNMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce NNMT activity by 50%. The dissociation constant (Kd) is another important parameter that reflects the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Type | IC50 (µM) | Kd (µM) | Reference |
| S-adenosyl-L-homocysteine (SAH) | SAM-Competitive | 26.3 ± 4.4 | - | [3] |
| Sinefungin | SAM-Competitive | 3.9 ± 0.3 | - | [3] |
| 1-Methylnicotinamide (1-MNA) | NAM-Competitive | 9.0 ± 0.6 | - | [3] |
| 1-Methylquinolinium (1-MQ) | NAM-Competitive | 12.1 ± 3.1 | - | [3] |
| VH45 | Bisubstrate | 29.2 ± 4.0 | - | [3] |
| MS2734 | Bisubstrate | 14.0 ± 1.5 | - | [3] |
| Compound 15 (Naphthalene derivative) | Bisubstrate | 1.4 ± 0.16 | - | [3] |
| Compound 1 | Bisubstrate | 14.9 | 36 | [12] |
| Compound 66 | Bisubstrate | - | 25 | [12] |
| Compound 72 | Bisubstrate | - | 124 | [12] |
| Compound 78 | Bisubstrate | 1.41 | 5.6 | [12] |
| 5-Amino-1-methylquinoline | NAM-Competitive | - | - | [14] |
| 6-Methoxynicotinamide | NAM-Competitive | - | - | [14] |
| 3-methyl-4-phenylpyrazole series (1) | Bisubstrate | 0.26 | - | [14] |
| Nicotinamide-related (2) | NAM-Competitive | 1.6 | - | [14] |
| Nicotinamide-related (3) | NAM-Competitive | 0.18 | - | [14] |
Downstream Molecular Targets and Signaling Pathways
The inhibition of NNMT triggers a cascade of downstream effects, impacting cellular methylation potential and NAD+ metabolism, which in turn modulates various signaling pathways.
The "Methyl Sink" Effect and Epigenetic Remodeling
NNMT is a significant consumer of SAM, the universal methyl donor for cellular methylation reactions.[1][5] By catalyzing the methylation of nicotinamide, NNMT depletes the cellular SAM pool, thereby reducing the availability of methyl groups for other methyltransferases.[1][7][15] This phenomenon is often referred to as the "methyl sink" effect.[15]
The consequence of this SAM depletion is a global alteration of the epigenetic landscape, characterized by the hypomethylation of DNA and histones.[1][15][16] This epigenetic remodeling can lead to changes in gene expression, activating pro-tumorigenic genes and silencing tumor suppressor genes.[1][15]
Figure 1: NNMT inhibition restores cellular SAM pools, impacting epigenetic regulation.
NAD+ Metabolism and Sirtuin Activity
NNMT plays a crucial role in regulating the cellular levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for several enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[9][17] By methylating nicotinamide, NNMT diverts it from the NAD+ salvage pathway, thereby reducing intracellular NAD+ levels.[1][2]
Inhibition of NNMT leads to an increase in the available nicotinamide pool for NAD+ synthesis, resulting in elevated cellular NAD+ levels.[18] This has significant implications for cellular function, as NAD+ is essential for:
-
Sirtuin activity, particularly SIRT1 , which is involved in gene silencing, DNA repair, and metabolic regulation.[1][8]
-
DNA repair mechanisms mediated by PARPs.[17]
The restoration of NAD+ levels through NNMT inhibition can therefore counteract the metabolic and age-related decline in NAD+ and enhance the activity of NAD+-dependent enzymes like SIRT1.[17]
Figure 2: NNMT inhibition increases NAD+ levels by enhancing the NAD+ salvage pathway.
PI3K-Akt Signaling Pathway
Emerging evidence suggests that NNMT can influence the phosphatidylinositol 3-kinase (PI3K)-protein kinase B (Akt) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][5] While the precise molecular mechanisms are still under investigation, it is proposed that the metabolic and epigenetic alterations induced by NNMT activity can modulate the activation of the PI3K-Akt pathway.[2] Inhibition of NNMT may therefore lead to the downregulation of this pro-survival pathway in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of NNMT inhibitors.
NNMT Enzyme Inhibition Assay (Fluorometric)
This assay is used to screen for and characterize NNMT inhibitors by measuring the production of SAH, a product of the NNMT-catalyzed reaction.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
Test inhibitors
-
Assay buffer (e.g., 50 mM TRIS, pH 8.6, 1 mM DTT)
-
SAH detection reagents (e.g., AptaFluor SAH Methyltransferase Assay Kit)
-
96-well or 384-well microplates
-
Plate reader capable of measuring fluorescence or TR-FRET
Protocol:
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test inhibitors in assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing NNMT enzyme, SAM, and NAM in the assay buffer. The final concentrations of these components should be optimized for the specific assay conditions (e.g., 1.3 nM NNMT, 5 µM SAM, 5 mM nicotinamide).[19]
-
Assay Initiation: Add the test inhibitors or vehicle control to the wells of the microplate. Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[19]
-
Reaction Termination and Detection: Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. This typically involves a mix-and-read format where the detection reagents are added directly to the reaction wells.
-
Data Acquisition: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Figure 3: Workflow for a typical NNMT enzyme inhibition assay.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of inhibitor binding to NNMT.
Materials:
-
Purified NNMT protein
-
Test inhibitor
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Prepare a solution of NNMT in the ITC buffer at a known concentration. Prepare a solution of the test inhibitor in the same buffer at a higher concentration.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Loading: Load the NNMT solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the sample cell while monitoring the heat change associated with each injection.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to verify the target engagement of an NNMT inhibitor in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing NNMT
-
Test inhibitor
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)
-
Antibody against NNMT
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble NNMT remaining at each temperature using Western blotting with an anti-NNMT antibody.
-
Data Analysis: Generate a melting curve for NNMT in the presence and absence of the inhibitor. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion and Future Directions
The molecular targets of NNMT inhibitors extend beyond the enzyme itself, creating a ripple effect that influences the cellular methylome, metabolome, and key signaling pathways. The ability of these inhibitors to modulate epigenetic regulation and NAD+ metabolism underscores their therapeutic potential in a wide range of diseases. Future research will likely focus on the development of more potent and selective NNMT inhibitors, a deeper elucidation of the downstream signaling pathways affected by NNMT inhibition, and the translation of these findings into clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing our understanding and therapeutic exploitation of NNMT.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NNMT - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 6. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NNMT Gene: Function, Regulation, and Health Implications [learn.mapmygenome.in]
- 8. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 9. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 10. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink | Semantic Scholar [semanticscholar.org]
- 16. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes and Protocols for NNMTi in vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a fluorometric in vitro assay to screen for and characterize inhibitors of Nicotinamide N-methyltransferase (NNMT). The described method is a robust, high-throughput compatible assay suitable for drug discovery and basic research applications.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3. This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[3] Dysregulation of NNMT activity has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making it an attractive therapeutic target.[3]
This document provides a detailed protocol for an in vitro NNMT inhibition assay based on a coupled-enzyme system. In this assay, the SAH produced by NNMT is hydrolyzed by SAH hydrolase to generate homocysteine. The free thiol group of homocysteine then reacts with a thiol-detecting probe to produce a fluorescent signal.[3] The intensity of the fluorescence is directly proportional to the NNMT activity. Therefore, a decrease in fluorescence indicates inhibition of NNMT.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NNMT signaling pathway and the experimental workflow for the in vitro inhibition assay.
References
Application Notes and Protocols: C2C12 Myoblast Differentiation Assay with NNMTi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle regeneration is a complex process involving the activation, proliferation, and differentiation of muscle stem cells (myoblasts). The C2C12 myoblast cell line is a well-established in vitro model for studying myogenesis, as these cells rapidly proliferate in high-serum conditions and differentiate into multinucleated myotubes under low-serum conditions.[1] Nicotinamide N-methyltransferase (NNMT) is an enzyme that has been identified as a key regulator of cellular metabolism and has been shown to be overexpressed in aging skeletal muscle.[2] Inhibition of NNMT has emerged as a promising strategy to enhance muscle regeneration.[3][4] Studies have shown that treatment with an NNMT inhibitor (NNMTi) promotes and enhances myoblast differentiation.[3][4][5] This application note provides a detailed protocol for performing a C2C12 myoblast differentiation assay to evaluate the effects of NNMT inhibitors.
Signaling Pathway: NNMT Inhibition and Myoblast Differentiation
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM), a precursor for nicotinamide adenine dinucleotide (NAD+) synthesis.[2] In aging skeletal muscle, increased NNMT expression leads to a depletion of the cellular NAD+ pool.[2] NAD+ is a critical cofactor for sirtuin 1 (SIRT1), a deacetylase that promotes myoblast differentiation. By inhibiting NNMT, the availability of NAM for NAD+ synthesis is increased, leading to higher NAD+ levels. This, in turn, enhances SIRT1 activity, promoting the expression of key myogenic regulatory factors and driving myoblast differentiation and fusion into myotubes.
Caption: this compound enhances myogenesis by boosting NAD+ and activating SIRT1.
Experimental Workflow
The general workflow for assessing the effect of an NNMT inhibitor on C2C12 myoblast differentiation involves culturing the cells, inducing differentiation in the presence of the inhibitor, and subsequently analyzing various differentiation markers.
Caption: Workflow for C2C12 differentiation assay with this compound treatment.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from a C2C12 differentiation assay with this compound treatment. The data presented are representative and may vary based on the specific NNMT inhibitor, its concentration, and experimental conditions.
Table 1: Effect of this compound on Myogenic Marker Protein Expression
| Treatment | MyoD (Fold Change vs. Control) | Myogenin (Fold Change vs. Control) | Myosin Heavy Chain (MHC) (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (e.g., 10 µM) | >1.5 | >2.0 | >2.5 |
Table 2: Effect of this compound on Myotube Morphology
| Treatment | Fusion Index (%) | Average Myotube Diameter (µm) |
| Vehicle Control | 20-30 | 10-15 |
| This compound (e.g., 10 µM) | >40 | >20 |
Experimental Protocols
C2C12 Cell Culture and Differentiation
Materials:
-
C2C12 myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[6]
-
NNMT inhibitor (e.g., 5-amino-1-methylquinolin-1-ium iodide)
-
Vehicle control (e.g., DMSO)
-
Culture plates/flasks
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. For differentiation experiments, seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, plates with coverslips for immunofluorescence) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.
-
This compound Treatment: Prepare Differentiation Medium containing the desired concentration of the NNMT inhibitor and a vehicle control. Add the respective media to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) to allow for differentiation into myotubes. Change the medium every 48 hours.
Western Blot Analysis of Myogenic Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MyoD, anti-Myogenin, anti-MHC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ. Normalize the expression of target proteins to the loading control (GAPDH).
Immunofluorescence Staining for Myosin Heavy Chain (MHC)
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MHC)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Fixation: At the end of the differentiation period, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-MHC antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody and DAPI Staining: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light. During the last 10 minutes of this incubation, add DAPI to stain the nuclei.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
Quantitative Analysis of Myotube Formation
Fusion Index: The fusion index is a measure of the extent of myoblast fusion into myotubes.[7] It is calculated as the percentage of nuclei within MHC-positive myotubes (defined as having two or more nuclei) relative to the total number of nuclei in a given field of view.
-
Formula: Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100
Myotube Diameter: The diameter of myotubes is an indicator of their size and maturity. Using imaging software such as ImageJ, measure the width of multiple myotubes at several points along their length to obtain an average diameter.
Conclusion
The C2C12 myoblast differentiation assay is a robust and reproducible method for evaluating the myogenic potential of compounds such as NNMT inhibitors. Inhibition of NNMT has been shown to enhance myoblast differentiation, leading to increased expression of key myogenic markers and the formation of larger, more numerous myotubes.[3][4][5] This in vitro assay serves as a valuable tool for the screening and characterization of novel therapeutics aimed at promoting muscle regeneration and combating muscle-wasting conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. encodeproject.org [encodeproject.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scanR [scanr.enseignementsup-recherche.gouv.fr]
Effective Concentration of NNMT Inhibitors in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide (NAM), a form of vitamin B3, to produce 1-methylnicotinamide (MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor. This process influences the cellular levels of crucial metabolites such as NAD+ and SAM, thereby impacting a wide range of cellular processes including energy metabolism, DNA repair, and gene expression.[1][2] Upregulation of NNMT has been implicated in various diseases, including metabolic disorders, cancer, and age-related conditions, making it an attractive therapeutic target.[1][2][3]
These application notes provide a comprehensive guide for researchers to determine and utilize the effective concentration of NNMT inhibitors (NNMTi) in cell culture experiments. This document outlines the key signaling pathways involving NNMT, summarizes the effective concentrations of various NNMT inhibitors from published literature, and provides detailed protocols for essential experiments.
NNMT Signaling Pathway
NNMT sits at a crucial intersection of cellular metabolism. Its activity directly impacts two major pathways: the NAD+ salvage pathway and the methionine cycle. By methylating nicotinamide, NNMT consumes a precursor for NAD+ synthesis, potentially leading to reduced NAD+ levels.[1] NAD+ is a critical coenzyme for numerous cellular processes, including those mediated by sirtuins and PARPs. The other product of the NNMT reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of other methyltransferases, thus NNMT activity can broadly impact cellular methylation events, including histone and DNA methylation.[2]
Effective Concentrations of NNMT Inhibitors
The effective concentration of an NNMT inhibitor can vary significantly depending on the specific inhibitor, the cell type being studied, and the experimental endpoint. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and cellular effective concentrations for several known NNMT inhibitors.
| Inhibitor | Type | Target | IC50 (Biochemical) | Cellular IC50 / Effective Concentration | Cell Line(s) | Reference(s) |
| This compound (5-Amino-1-methylquinolinium) | Substrate-binding site | NNMT | 1.2 µM | 2.3 µM (MNA reduction), 30 µM (lipogenesis reduction) | 3T3-L1 | [4] |
| JBSNF-000265 | Not Specified | NNMT | Not Specified | Not Specified | Not Specified | [5] |
| II559 | Bisubstrate | NNMT | Ki = 1.2 nM | ~150 nM | Renal cancer cells | [6] |
| II802 | Bisubstrate | NNMT | Ki = 1.6 nM | ~150 nM | Renal cancer cells | [6] |
| VH45 | Bisubstrate | NNMT | 29.2 µM | Not Specified | Not Specified | [5] |
| MS2734 | Bisubstrate | NNMT | 14.0 µM | Not Specified | Not Specified | [5] |
| Naphthalene analog 15 | Bisubstrate | NNMT | 1.4 µM | Moderate inhibition at 100 µM | HSC-2 | [5] |
| 1-MNA | Product | NNMT | 9.0 µM | Not Specified | Not Specified | [5] |
Experimental Protocols
Determining the optimal concentration of an NNMT inhibitor for your specific cell culture system is a critical first step. The following protocols outline a general workflow for establishing the effective concentration, from initial cytotoxicity assessment to target engagement and downstream functional assays.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is to determine the concentration range of the NNMT inhibitor that is non-toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NNMT inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NNMT inhibitor in complete medium. A common starting range is from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessment of Target Engagement by Measuring 1-Methylnicotinamide (MNA) Levels
This protocol determines the concentration at which the NNMT inhibitor effectively reduces the activity of NNMT in cells, as measured by the production of its product, MNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NNMT inhibitor
-
6-well or 12-well cell culture plates
-
LC-MS/MS system
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard for MNA
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere. Treat the cells with a range of non-toxic concentrations of the NNMT inhibitor (determined from the MTT assay) for a specified period (e.g., 24 hours).
-
Sample Collection:
-
Cell Lysate: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold extraction solvent to the wells. Scrape the cells and collect the lysate.
-
Supernatant: Collect the cell culture medium.
-
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant. The collected cell culture medium can also be analyzed directly or after a simple cleanup step. Spike samples with an internal standard.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of MNA.[6]
-
Data Analysis: Normalize the MNA levels to the total protein concentration in the cell lysates. Compare the MNA levels in the inhibitor-treated samples to the vehicle control to determine the extent of NNMT inhibition.
Protocol 3: Evaluation of Downstream Effects - Measuring Intracellular NAD+ Levels
This protocol assesses the functional consequence of NNMT inhibition on the NAD+ salvage pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NNMT inhibitor
-
NAD+/NADH assay kit (commercially available)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the NNMT inhibitor as described in Protocol 2.
-
Cell Lysis: After treatment, lyse the cells according to the instructions provided with the NAD+/NADH assay kit. This often involves separate lysis buffers for measuring NAD+ and NADH.
-
Assay Performance: Perform the NAD+/NADH assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that leads to a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH.
-
Data Analysis: Calculate the intracellular concentrations of NAD+ and NADH. Determine the NAD+/NADH ratio. Compare the results from inhibitor-treated cells to the vehicle control. An effective NNMT inhibitor is expected to increase intracellular NAD+ levels.[1]
Conclusion
The determination of the effective concentration of an NNMT inhibitor is a multi-step process that requires careful consideration of cytotoxicity, target engagement, and downstream functional effects. By following the outlined experimental workflow and protocols, researchers can confidently establish the appropriate concentration range for their specific in vitro studies. The provided data on existing NNMT inhibitors serve as a valuable starting point for these investigations. A systematic approach to defining the effective concentration will ensure the generation of robust and reproducible data, ultimately advancing our understanding of NNMT's role in health and disease and aiding in the development of novel therapeutics.
References
- 1. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices | Semantic Scholar [semanticscholar.org]
- 6. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNMTi Treatment in Aged Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a crucial role in cellular metabolism, particularly in the regulation of the NAD+ salvage pathway.[1][2] Research has shown that the expression of NNMT increases with age in skeletal muscle, which is associated with a decline in muscle mass, strength, and regenerative capacity, hallmarks of sarcopenia.[1][2] Inhibition of NNMT has emerged as a promising therapeutic strategy to counteract age-related muscle decline. Small molecule inhibitors of NNMT (NNMTi) have been shown to activate senescent muscle stem cells, improve muscle regeneration, and enhance muscle function in aged animal models.[1][3][4]
These application notes provide a comprehensive overview of the effects of this compound treatment in aged mice, summarizing key quantitative data and detailing experimental protocols to facilitate further research in this area. The information is compiled from peer-reviewed studies to ensure accuracy and reproducibility.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various physiological and metabolic parameters in aged mice.
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Statistical Significance | Reference |
| Grip Strength | 22-24 month old mice | This compound (sedentary) | Vehicle (sedentary) | ~40% increase | p < 0.001 | [5] |
| 22-24 month old mice | This compound + Exercise | Vehicle (sedentary) | ~60% increase | p < 0.001 | [5] | |
| Peak Tetanic Torque (Tibialis Anterior) | 24-month-old mice (after injury) | This compound (10 mg/kg) | Saline | ~70% increase | p = 0.033 | [6] |
| Muscle Fiber Cross-Sectional Area (CSA) | 24-month-old mice (after injury) | This compound (10 mg/kg) | Saline | ~2-fold increase | p < 0.05 | [1][2] |
| 24-month-old mice (after injury) | This compound (10 mg/kg) vs. This compound (5 mg/kg) | - | ~1.6-fold increase | p = 0.023 | [2] | |
| Intramyocellular Lipid (IMCL) Content | 22-24 month old mice | This compound (sedentary) | Vehicle (sedentary) | >30% reduction | Not specified | [5] |
| NNMT Protein Expression (Aged vs. Young) | 24-month-old vs. 4-month-old mice | Aged TA muscle | Young TA muscle | ~3-fold higher | p < 0.05 | [1][2] |
Note: Specific mean values, standard deviations, and further details can be found in the cited literature.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of NNMT Inhibition in Aged Muscle
The following diagram illustrates the proposed mechanism by which NNMT inhibitors exert their beneficial effects on aged skeletal muscle. Inhibition of NNMT leads to an increase in the NAD+ pool, which in turn activates sirtuins (e.g., SIRT1) and other NAD+-dependent enzymes, promoting muscle stem cell activation, proliferation, and differentiation, ultimately leading to improved muscle regeneration and function.
Caption: Proposed signaling cascade following NNMT inhibition.
General Experimental Workflow for Studying this compound in Aged Mice
This diagram outlines a typical experimental workflow for investigating the effects of an NNMT inhibitor in an aged mouse model of sarcopenia or muscle injury.
Caption: A typical experimental workflow for this compound studies in aged mice.
Experimental Protocols
Animal Models and this compound Administration
-
Animal Model: Aged male C57BL/6 mice (22-24 months old) are commonly used to model age-related sarcopenia.[1][5]
-
NNMT Inhibitor: 5-amino-1-methylquinolinium (this compound) is a potent and selective inhibitor of NNMT.[1]
-
Preparation and Administration:
-
Dissolve the this compound in sterile saline (0.9% NaCl).
-
Administer the this compound solution via subcutaneous injection.
-
Dosages of 5 mg/kg and 10 mg/kg have been shown to be effective.[1]
-
Administer daily for the duration of the study (e.g., 1 to 3 weeks).[1]
-
The control group should receive vehicle (sterile saline) injections following the same schedule.
-
Barium Chloride-Induced Muscle Injury
To study the effects of this compound on muscle regeneration, an acute muscle injury can be induced.
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Inject 50 µL of a 1.2% barium chloride (BaCl₂) solution in sterile saline directly into the tibialis anterior (TA) muscle.[1]
-
This procedure induces extensive muscle fiber necrosis followed by a robust regenerative response.
-
In Vivo Muscle Function Assessment
This test measures forelimb muscle strength.
-
Apparatus: A grip strength meter equipped with a horizontal bar.
-
Procedure:
-
Allow the mouse to grasp the bar with its forepaws.
-
Gently pull the mouse backward by the tail in the horizontal plane until its grip is released.
-
The meter records the peak force exerted.
-
Perform three to five measurements per mouse and average the results.
-
This measurement provides a more specific assessment of the contractile function of the TA muscle.
-
Apparatus: An in vivo muscle test system with a footplate transducer and a nerve-stimulating electrode.
-
Procedure:
-
Anesthetize the mouse and place it on a heated platform.
-
Secure the knee and ankle to isolate the TA muscle.
-
Position the foot on the footplate transducer.
-
Stimulate the common peroneal nerve with a series of electrical pulses of increasing frequency to elicit a maximal tetanic contraction.
-
The transducer records the peak torque produced.
-
Histological Analysis of Muscle Fiber Size
-
Tissue Preparation:
-
Euthanize the mouse and carefully dissect the tibialis anterior muscle.
-
Embed the muscle in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen.
-
Cut 10 µm thick cross-sections using a cryostat.
-
-
Immunohistochemistry for Laminin:
-
Air-dry the sections and fix them in cold acetone.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against laminin to outline the muscle fibers.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Analysis:
-
Capture images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of individual muscle fibers.
-
Quantification of Intramyocellular Lipids (IMCL)
-
Histochemical Staining:
-
Use Oil Red O or Sudan Black B staining on muscle cross-sections to visualize lipid droplets.
-
-
Image Analysis:
-
Acquire images of the stained sections.
-
Quantify the area and intensity of the staining within muscle fibers of different types to determine the IMCL content.
-
Western Blotting for Protein Expression
-
Protein Extraction:
-
Homogenize frozen muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting Procedure:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., PGC1α, phospho-AMPK, total AMPK, NNMT) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
The inhibition of NNMT presents a compelling therapeutic avenue for addressing age-related muscle decline. The data and protocols outlined in these application notes provide a solid foundation for researchers to design and execute studies aimed at further elucidating the mechanisms of this compound action and evaluating their potential for clinical translation. Future investigations should focus on obtaining more detailed quantitative data on metabolic changes, such as precise NAD+ concentrations and IMCL content in different fiber types, to provide a more complete understanding of the effects of NNMT inhibition in aged mice.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. A Simplified Immunohistochemical Classification of Skeletal Muscle Fibres in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Semi-automated Analysis of Mouse Skeletal Muscle Morphology and Fiber-type Composition [jove.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Measuring Nicotinamide N-Methyltransferase (NNMT) Activity in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[2] This process influences the cellular NAD+ salvage pathway and the methionine cycle, thereby impacting a wide range of physiological and pathological processes.[1] Elevated NNMT expression and activity have been implicated in various diseases, including metabolic syndrome, obesity, type 2 diabetes, and several types of cancer.[3][4] Consequently, the accurate measurement of NNMT activity in tissue samples is essential for understanding its role in disease pathogenesis and for the development of novel therapeutic inhibitors.[5]
These application notes provide detailed protocols for measuring NNMT activity in tissue samples using two common methods: a fluorometric assay and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assay.
Data Presentation
The following table summarizes key quantitative data related to NNMT activity in different tissues and conditions.
| Parameter | Tissue | Species | Condition | Value | Reference |
| Km for Nicotinamide | Liver | Human | - | 430 µM | [5] |
| Liver | Human | - | 200 µM | [5] | |
| Km for SAM | Liver | Human | - | 1.8 µM | [5] |
| Liver | Human | - | 8.5 µM | [5] | |
| NNMT Activity | Adipose Tissue (White) | Mouse | High-Fat Diet | Increased | [2] |
| Liver | Mouse | High-Fat Diet | No significant change | [2] | |
| NNMT Expression | Adipose Tissue (White) & Liver | Mouse | Obese and Diabetic | Increased | [4] |
Signaling Pathway and Experimental Workflow
NNMT Signaling Pathway
Caption: The NNMT signaling pathway illustrating its central role in linking the Methionine Cycle and the NAD+ Salvage Pathway to downstream cellular processes.
Experimental Workflow for NNMT Activity Measurement
Caption: A general experimental workflow for the determination of NNMT activity in tissue samples, from sample collection to data interpretation.
Experimental Protocols
Protocol 1: Fluorometric Assay for NNMT Activity
This protocol is based on the principle that the SAH produced by NNMT is hydrolyzed to homocysteine, which can then be detected by a thiol-sensitive fluorescent probe.
1. Materials and Reagents:
-
Tissue Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
NNMT Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT.
-
S-adenosylmethionine (SAM): 10 mM stock solution in water.
-
Nicotinamide (NAM): 100 mM stock solution in water.
-
SAH hydrolase: To convert SAH to homocysteine.
-
Thiol-sensitive fluorescent probe: (e.g., ThioGlo™).
-
Tissue Homogenizer: Dounce or mechanical homogenizer.
-
Microplate reader: Capable of fluorescence detection (e.g., Ex/Em = 380/500 nm).
-
96-well black microplates.
2. Tissue Sample Preparation:
-
Excise fresh tissue and immediately place it on ice.
-
Weigh the tissue and add 5-10 volumes of ice-cold Tissue Lysis Buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic fraction) and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.
-
Adjust the protein concentration of the samples with Tissue Lysis Buffer to be within the linear range of the assay.
3. Assay Procedure:
-
Prepare a master mix for the NNMT reaction. For each reaction, combine:
-
NNMT Assay Buffer
-
10 µL of 10 mM SAM
-
10 µL of 100 mM NAM
-
SAH hydrolase (as per manufacturer's instructions)
-
-
Add 20-50 µL of the tissue lysate to each well of a 96-well black microplate.
-
Add the NNMT reaction master mix to each well to initiate the reaction. The final volume should be approximately 100 µL.
-
Include a negative control for each sample containing the tissue lysate but no NAM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stopping reagent if provided by a commercial kit, or by proceeding directly to the detection step.
-
Add the thiol-sensitive fluorescent probe to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the fluorescence of the negative control from the fluorescence of the corresponding sample.
-
Create a standard curve using known concentrations of homocysteine to convert the fluorescence units to the amount of homocysteine produced.
-
Calculate the NNMT specific activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
Protocol 2: LC-MS/MS Assay for NNMT Activity
This method directly measures the formation of the product, 1-methylnicotinamide (MNA), providing high specificity and sensitivity.
1. Materials and Reagents:
-
Tissue Homogenization Buffer: PBS (pH 7.4) with protease inhibitor cocktail.
-
Reaction Buffer: 100 mM Ammonium Acetate (pH 7.5).
-
S-adenosylmethionine (SAM): 10 mM stock solution in water.
-
Nicotinamide (NAM): 100 mM stock solution in water.
-
1-methylnicotinamide (MNA): For standard curve generation.
-
Internal Standard (IS): A stable isotope-labeled MNA (e.g., d3-MNA).
-
Acetonitrile (ACN) with 0.1% Formic Acid: For protein precipitation.
-
LC-MS/MS system: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HILIC column: For separation of polar metabolites.
2. Tissue Sample Preparation:
-
Follow the same tissue homogenization and protein quantification steps as described in Protocol 1.
3. Assay Procedure:
-
In a microcentrifuge tube, combine:
-
50 µL of Reaction Buffer
-
10 µL of tissue lysate (containing a known amount of protein)
-
10 µL of 10 mM SAM
-
10 µL of 100 mM NAM
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a HILIC column to separate MNA from other components.
-
Employ a gradient elution with a mobile phase consisting of ACN and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for MNA and the internal standard.
-
MNA: e.g., m/z 137 -> 94
-
d3-MNA (IS): e.g., m/z 140 -> 97
-
-
5. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of MNA to the internal standard against the concentration of MNA standards.
-
Quantify the amount of MNA produced in each sample using the standard curve.
-
Calculate the NNMT specific activity as nmol of MNA formed per minute per mg of protein (nmol/min/mg).
Conclusion
The choice of assay for measuring NNMT activity depends on the specific research needs, available equipment, and desired throughput. Fluorometric assays are well-suited for high-throughput screening of potential NNMT inhibitors, while LC-MS/MS-based methods offer superior specificity and are ideal for detailed kinetic studies and validation. The provided protocols offer a comprehensive guide for researchers to accurately quantify NNMT activity in tissue samples, facilitating further investigation into its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNMTi Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to NNMT Inhibition
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM) to form 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. This process impacts the cellular pools of both SAM and the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Dysregulation of NNMT activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease, as well as in certain types of cancer. Inhibition of NNMT is therefore a promising therapeutic strategy for these conditions.
Small Molecule NNMT Inhibitors: Delivery Methods
Small molecule inhibitors of NNMT offer a direct approach to modulating the enzyme's activity. The choice of delivery method is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in animal models.
Oral Gavage
Oral gavage is a common method for the precise administration of a defined dose of a substance directly into the stomach.
Table 1: Oral Gavage Parameters for Small Molecule NNMTi in Mice
| Parameter | Recommendation |
| Vehicle | 0.5% - 1% (w/v) Methylcellulose in sterile water |
| Dosing Volume | 5 - 10 mL/kg of body weight[1] |
| Gavage Needle | 20-22 gauge, 1.5-2 inches, curved or straight with a ball tip[2] |
| Frequency | Once or twice daily, study-dependent |
-
Preparation of 1% Methylcellulose Vehicle:
-
Heat a volume of sterile water (e.g., 50 mL) to 60-80°C.
-
In a separate container, weigh the required amount of methylcellulose powder (e.g., 1 g for a 1% solution in 100 mL).
-
Gradually add the methylcellulose powder to the heated water while stirring vigorously to prevent clumping.
-
Once dispersed, add an equal volume of cold sterile water (e.g., 50 mL) to the mixture and continue stirring until a clear, viscous solution is formed.
-
Store the vehicle at 4°C. Allow the solution to equilibrate to room temperature before use.
-
-
Preparation of this compound Formulation:
-
Weigh the required amount of the small molecule this compound based on the desired dose and the number of animals.
-
Suspend or dissolve the this compound in the prepared 1% methylcellulose vehicle. Sonication or gentle heating may be used to aid dissolution if the compound's stability allows.
-
-
Oral Gavage Procedure (Mouse):
-
Weigh the mouse to determine the correct dosing volume.
-
Select an appropriately sized gavage needle. The length should be from the tip of the mouse's nose to the last rib.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the this compound formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Subcutaneous Injection
Subcutaneous (SC) injection is another effective route for systemic delivery of small molecule NNMT inhibitors.
Table 2: Subcutaneous Injection Parameters for Small Molecule this compound in Mice
| Parameter | Recommendation |
| Vehicle | Saline, Phosphate-Buffered Saline (PBS), or a solution containing co-solvents like DMSO and PEG |
| Dosage | 5 - 10 mg/kg of body weight (study-dependent) |
| Injection Volume | 5 - 10 mL/kg of body weight |
| Needle Size | 25-27 gauge |
| Frequency | Once or twice daily (e.g., BID) |
-
Vehicle Preparation (Example with co-solvents):
-
To prepare a stock solution, dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO.
-
For the final injection volume, dilute the stock solution in a vehicle such as saline or PBS. The final concentration of the organic solvent should be minimized (typically <10%) to avoid toxicity. A common vehicle composition might be 10% DMSO, 40% PEG300, and 50% saline.
-
-
Subcutaneous Injection Procedure (Mouse):
-
Weigh the mouse to calculate the required injection volume.
-
Draw the prepared this compound solution into a syringe fitted with a 25-27 gauge needle.
-
Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
RNAi-Based NNMT Inhibitors: Delivery Methods
RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), provide a highly specific means of inhibiting NNMT expression. Effective in vivo delivery of these nucleic acid-based drugs is a key challenge.
Lipid Nanoparticle (LNP) Formulation for siRNA Delivery
LNPs are a leading platform for the systemic delivery of siRNAs, particularly to the liver.
Table 3: LNP Formulation and Administration for NNMT siRNA in Mice
| Parameter | Example Value/Range |
| LNP Composition (molar ratio) | 50% Cationic ionizable lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid |
| Lipid to siRNA ratio (w/w) | 10:1 to 20:1 |
| Administration Route | Intravenous (IV) or Subcutaneous (SC) injection |
| Dosage | 1 - 5 mg/kg siRNA |
| Frequency | Once every 1-3 weeks |
This protocol is a generalized example and may require optimization for specific lipid compositions and siRNA sequences.
-
Solution Preparation:
-
Prepare a lipid mixture in ethanol. For example, combine a cationic ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.
-
Prepare the siRNA in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).
-
-
LNP Formation (Microfluidic Mixing):
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
The rapid mixing leads to the self-assembly of LNPs encapsulating the siRNA.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated siRNA.
-
Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and a RiboGreen assay.
-
Antisense Oligonucleotide (ASO) Delivery
ASOs are single-stranded DNA or RNA molecules that can bind to a target mRNA and promote its degradation. For liver-targeted delivery, ASOs can be conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Table 4: GalNAc-ASO Administration for NNMT Inhibition in Mice
| Parameter | Recommendation |
| Formulation | ASO conjugated to a triantennary GalNAc ligand, dissolved in sterile PBS |
| Administration Route | Subcutaneous (SC) injection |
| Dosage | 1 - 25 mg/kg |
| Frequency | Once weekly |
-
Preparation of GalNAc-ASO Solution:
-
Dissolve the lyophilized GalNAc-ASO conjugate in sterile, nuclease-free PBS to the desired concentration.
-
-
Subcutaneous Injection Procedure (Mouse):
-
Follow the same subcutaneous injection procedure as described for small molecule inhibitors.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of NNMT and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: NNMT signaling pathway and the impact of its inhibition.
Caption: Experimental workflow for small molecule this compound delivery.
References
Application Notes and Protocols for NNMT Inhibitor Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been linked to various diseases, including metabolic disorders and cancer, making it a promising therapeutic target. The development of small molecule NNMT inhibitors (NNMTi) is an active area of research.
Understanding the solubility of these inhibitors in various solvents is a critical first step in preclinical drug development. Solubility affects various aspects of a compound's biological activity, including its absorption, distribution, metabolism, and excretion (ADME) properties. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening assays due to its high solubilizing power. However, understanding a compound's solubility in aqueous buffers and other physiologically relevant media is essential for its further development.
This document provides detailed application notes on the solubility of selected NNMT inhibitors in DMSO and other solvents, along with comprehensive protocols for determining their solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for several NNMT inhibitors. It is important to note that solubility can be influenced by various factors, including the specific salt form of the compound, temperature, and the purity of the solvent.
| Compound Name/Identifier | Solvent | Solubility | Molar Equivalent | Notes |
| JBSNF-000028 (Free Base) | DMSO | 60 mg/mL | 320.44 mM | Requires sonication for dissolution.[1] |
| JBSNF-000028 (HCl Salt) | DMSO | 16.67 mg/mL | 74.52 mM | Requires sonication, warming, and heating to 60°C for dissolution.[2] |
| JBSNF-000028 (TFA Salt) | DMSO | ≥ 100 mg/mL | 331.94 mM | Saturation point not reached.[3][4] |
| JBSNF-000088 | Aqueous Buffer | > 200 µM | > 0.2 mM | Specific buffer conditions not detailed.[5] |
| 5-Amino-1-methylquinolinium iodide (this compound) | DMSO | 100 mM | 100 mM | |
| 5-Amino-1-methylquinolinium iodide (this compound) | DMSO | 33.3 mg/mL | 116.5 mM | Sonication is recommended.[6] |
| 5-Amino-1-methylquinolinium iodide (this compound) | Water | 33.3 mg/mL | 116.5 mM | Sonication is recommended.[6] |
| 5-Amino-1-methylquinolinium iodide (this compound) | DMSO | 2 mg/mL | ~7 mM | [7] |
Note on DMSO: Hygroscopic DMSO can significantly impact the solubility of compounds. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[1][2][3]
Experimental Protocols
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This method is a high-throughput technique often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound at which precipitation is first observed when a DMSO stock solution is added to an aqueous buffer.
Materials:
-
NNMT inhibitor compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with turbidity or light scattering detection capabilities
-
Automated liquid handler (recommended)
Protocol:
-
Prepare a high-concentration stock solution of the NNMT inhibitor in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of each dilution to a new 96-well plate containing a larger volume of PBS (e.g., 198-199 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the solutions thoroughly by shaking the plate for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Measure the turbidity or light scattering of each well using a microplate reader.
-
Determine the kinetic solubility as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the equilibrium solubility of a compound in a saturated solution, providing a more accurate measure of its intrinsic solubility. It involves incubating an excess of the solid compound with the solvent until equilibrium is reached.
Materials:
-
NNMT inhibitor compound (solid form)
-
Selected solvent (e.g., DMSO, water, PBS pH 7.4)
-
Vials or tubes
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Analytical column suitable for the compound
-
Mobile phase for HPLC
Protocol:
-
Add an excess amount of the solid NNMT inhibitor to a vial containing a known volume of the solvent. Ensure that there is undissolved solid material present.
-
Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separate the solid and liquid phases by centrifuging the vials at high speed.
-
Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the NNMT inhibitor in the diluted supernatant using a validated HPLC-UV method. A standard curve of the compound should be prepared in the same solvent for accurate quantification.
-
Calculate the thermodynamic solubility by multiplying the measured concentration by the dilution factor.
Visualizations
NNMT Signaling Pathway
The following diagram illustrates the catalytic reaction of Nicotinamide N-methyltransferase (NNMT).
Caption: The NNMT enzyme catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-MNA and SAH. NNMT inhibitors block this activity.
Experimental Workflow for Thermodynamic Solubility
This diagram outlines the key steps in determining the thermodynamic solubility of an NNMT inhibitor.
Caption: Workflow for determining thermodynamic solubility, from sample preparation to analysis.
References
- 1. evotec.com [evotec.com]
- 2. NNMT Gene: Function, Regulation, and Health Implications [learn.mapmygenome.in]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. scientificlabs.ie [scientificlabs.ie]
Application Notes and Protocols for NNMTi Administration in Preclinical Obesity Models
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[1][2] Elevated expression of the NNMT gene is observed in the liver and white adipose tissue (WAT) of obese and diabetic mice.[3][4] NNMT catalyzes the methylation of nicotinamide (NAM), a precursor for nicotinamide adenine dinucleotide (NAD+), using S-adenosyl-methionine (SAM) as the methyl donor. This process can lead to reduced cellular NAD+ and SAM levels, which are crucial for maintaining metabolic health.[3][5] Inhibition of NNMT has emerged as a promising therapeutic strategy to combat obesity and related metabolic disorders.[2] Small molecule NNMT inhibitors (NNMTi) have been shown to reverse diet-induced obesity, reduce adiposity, and improve metabolic parameters in preclinical models without affecting appetite.[1][5][6]
These application notes provide a summary of the effects of this compound in preclinical obesity models and detailed protocols for their administration and evaluation.
Mechanism of Action
NNMT inhibition leads to a cascade of metabolic changes that promote a healthier phenotype in the context of obesity. By blocking NNMT, the degradation of nicotinamide is prevented, leading to increased intracellular levels of NAD+.[6] Simultaneously, the consumption of the universal methyl donor SAM is reduced. These changes have several downstream effects, including the activation of NAD+-dependent enzymes like sirtuins, which are key regulators of energy metabolism.
Quantitative Data Summary
The administration of NNMT inhibitors in diet-induced obese (DIO) mice has yielded significant positive results across multiple studies. The data below summarizes key findings.
Table 1: Effects of this compound on Body Weight and Adipose Tissue
| Parameter | Treatment Group | Duration | Result | Reference |
| Body Weight | This compound | 10 days | >7% decrease | [1] |
| White Fat Mass | This compound | 10 days | 30% decrease | [1] |
| Adipocyte Size | This compound | 10 days | 30% decrease | [1] |
| Body Weight & Fat Mass | 5A1MQ (this compound) | 28 days | Dose-dependent reduction in gains | [7] |
| Body Weight & Fat Mass | This compound + Lean Diet | 3 weeks | Accelerated loss vs. lean diet alone | [8][9] |
| Liver Weight | This compound + Lean Diet | 3 weeks | Reduced vs. obese controls | [8][9] |
| Epididymal WAT Weight | This compound + Lean Diet | 3 weeks | Reduced vs. obese controls | [8][9] |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Treatment Group | Duration | Result | Reference |
| Blood Cholesterol | This compound | 10 days | Lowered to normal levels | [1] |
| Food Intake | This compound | 10 days | No significant change | [1] |
| Glucose Tolerance | 5A1MQ (this compound) | 28 days | Improved | [7] |
| Insulin Sensitivity | 5A1MQ (this compound) | 28 days | Improved | [7] |
| Hepatic Steatosis | 5A1MQ (this compound) | 28 days | Attenuated | [7] |
| Circulating ALT/AST | 5A1MQ (this compound) | 28 days | Normalized | [7] |
| Food Intake | This compound + Lean Diet | 3 weeks | No impact | [5][9] |
Experimental Protocols
This section provides a detailed methodology for a typical preclinical study evaluating an NNMT inhibitor in a diet-induced obesity mouse model.
Animal Model and Diet
-
Animal: Male C57BL/6J mice, 6-8 weeks of age at the start of the diet.[9]
-
Supplier: The Jackson Laboratory (or similar).
-
Diet for Obesity Induction: High-Fat Diet (HFD), typically 60 kcal% fat (e.g., Research Diets, Inc. D12492).[9]
-
Control Diet: Lean Diet (LD), typically 10 kcal% fat (e.g., Research Diets, Inc. D12450B).[9]
-
Induction Period: Mice are fed the HFD for 10-20 weeks to establish a stable obese phenotype before the start of treatment.
-
Housing: Mice should be singly housed in a temperature-controlled environment (21–23 °C) with a 12-hour light-dark cycle, with ad libitum access to food and water.[9]
This compound Formulation and Administration
-
Compound: Specific small molecule NNMT inhibitor (e.g., 5A1MQ or another proprietary compound).
-
Formulation: Dissolve the compound in a sterile vehicle such as 0.9% saline.[9] The solution should be prepared fresh, for example, on a weekly basis, and passed through a sterile 0.2 µm syringe filter.[9]
-
Storage: Store the prepared solution at 4 °C between doses.[9]
-
Dosage: Doses can range from 5 mg/kg to 10 mg/kg or higher, depending on the compound's potency and pharmacokinetic profile.[10][11] Dose-response studies are recommended.
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injection.
-
Frequency: Once daily administration is common.[7]
Experimental Design and Workflow
A typical study involves several groups to properly assess the efficacy of the this compound, both as a standalone treatment and in combination with dietary changes.
-
Group 1 (Lean Control): Lean diet throughout the study + vehicle injections.
-
Group 2 (Obese Control): High-fat diet throughout the study + vehicle injections.
-
Group 3 (this compound Treatment): High-fat diet throughout the study + this compound injections.
-
Group 4 (Diet Switch): Switch from HFD to lean diet + vehicle injections.
-
Group 5 (Combination Therapy): Switch from HFD to lean diet + this compound injections.
References
- 1. biocompare.com [biocompare.com]
- 2. theme.gcc.ulcomm.com [theme.gcc.ulcomm.com]
- 3. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NAD+/NADH Ratio Following NNMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism, primarily known for its role in the methylation of nicotinamide (NAM), a form of vitamin B3 and a crucial precursor in the NAD+ salvage pathway. By converting NAM to 1-methylnicotinamide (1-MNA), NNMT effectively removes NAM from the NAD+ synthesis pool.[1][2] This activity has significant implications for cellular bioenergetics, as NAD+ and its reduced form, NADH, are essential coenzymes in numerous redox reactions central to energy production and cellular signaling.
Overexpression of NNMT has been linked to various metabolic diseases and cancers, making it an attractive therapeutic target. Inhibition of NNMT is hypothesized to increase the intracellular availability of NAM, thereby boosting the NAD+/NADH ratio.[1][2] This application note provides detailed protocols for measuring the NAD+/NADH ratio in response to treatment with NNMT inhibitors (NNMTi), guidance on data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
A critical aspect of evaluating the efficacy of NNMT inhibitors is the precise quantification of changes in the NAD+ and NADH pool. The following table summarizes the expected quantitative changes in intracellular NAD+ levels upon treatment with the specific NNMT inhibitor, 5-amino-1MQ, in differentiated murine adipocytes. This data is extracted from a study demonstrating the potential of NNMT inhibition in reversing diet-induced obesity.
| Treatment Group | Concentration (µM) | Intracellular NAD+ (relative to control) |
| Control (Untreated) | 0 | 1.0 |
| 5-amino-1MQ | 0.3 | ~1.2 |
| 5-amino-1MQ | 3 | ~1.5 |
| 5-amino-1MQ | 30 | ~1.8 |
| 5-amino-1MQ | 60 | ~2.0 |
Note: Data is estimated from graphical representation in Neelakantan et al., 2018, "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice". For precise values, consulting the original publication is recommended.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of NNMT inhibitors and the rationale for measuring the NAD+/NADH ratio, it is essential to visualize the underlying biochemical pathways and the experimental process.
References
experimental design for NNMTi efficacy studies
An Application Note and Protocols for Researchers
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2] This process influences two major metabolic pathways: the NAD+ salvage pathway and the methionine cycle.[3][4] By consuming nicotinamide, NNMT can regulate the levels of NAD+, a crucial coenzyme for cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[5]
Elevated expression of NNMT has been linked to several pathological conditions, including metabolic diseases like obesity and diabetes, various cancers, and neurodegenerative disorders.[6][7][8] In these diseases, increased NNMT activity can lead to depleted NAD+ levels and altered cellular methylation patterns, promoting disease progression.[5][8] Consequently, the development of small molecule NNMT inhibitors (NNMTi) has emerged as a promising therapeutic strategy.[6][9] These inhibitors aim to normalize metabolic function by preventing the depletion of NAD+ and SAM.
This document provides detailed protocols for preclinical in vitro and in vivo studies to assess the efficacy of novel NNMT inhibitors, guidance on data presentation, and visualizations of key experimental workflows and the underlying signaling pathway.
Section 1: In Vitro Efficacy Assessment
A step-wise approach is crucial for evaluating this compound efficacy in vitro, starting from direct enzyme inhibition and moving to cellular models to confirm target engagement and functional effects.
Protocol 1.1: NNMT Enzyme Inhibition Assay (Fluorometric)
This assay quantitatively determines the inhibitory activity of a compound on recombinant NNMT enzyme by measuring the production of a downstream metabolite. Many commercial kits are based on the principle that the NNMT reaction produces SAH, which is then hydrolyzed to homocysteine. The free thiol group on homocysteine can be detected by a fluorescent probe.[1][10]
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH Hydrolase (or similar enzyme mix for converting SAH to a detectable product)
-
Thiol-detecting fluorescent probe
-
Test this compound compounds and a known inhibitor (positive control)
-
Black 96-well flat-bottom plate
-
Fluorescence microplate reader (Ex/Em = 392/482 nm or similar, depending on the probe)[10]
Procedure:
-
Reagent Preparation: Prepare all reagents as per the supplier's instructions. Dissolve test compounds and controls in DMSO to create stock solutions.
-
Reaction Mix Preparation: Prepare a master mix containing NNMT Assay Buffer, NNMT Enzyme, SAH Hydrolase, and the fluorescent probe.
-
Compound Plating: Add 2 µL of diluted test compounds, positive control, or DMSO (vehicle control) to the wells of the 96-well plate.
-
Reaction Initiation:
-
Add the enzyme reaction mix to all wells.
-
Prepare a substrate mix of SAM and Nicotinamide in Assay Buffer. Add this mix to all wells to start the reaction. The final reaction volume is typically 100 µL.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of a no-enzyme blank from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 1.2: Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) confirms that an this compound binds to its target protein within a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[9][11]
Materials:
-
Cultured cells expressing NNMT (e.g., A549 lung cancer cells, U87 glioblastoma cells)[12]
-
Cell culture medium and supplements
-
Test this compound compound and DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western blotting (SDS-PAGE, transfer system, anti-NNMT antibody)
Procedure:
-
Cell Treatment: Treat cultured cells with the test this compound at various concentrations or with DMSO for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control sample.[11]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble, non-denatured protein.
-
Analyze the amount of soluble NNMT in each sample using Western blotting.
-
The temperature at which NNMT denatures will be higher in the presence of a binding compound. This "thermal shift" confirms target engagement.[13]
-
Protocol 1.3: Cancer Cell Viability/Proliferation Assay (CCK-8)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells, where NNMT is often overexpressed. The CCK-8 assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is proportional to the number of living cells.[2][6]
Materials:
-
Cancer cell line with high NNMT expression (e.g., A549, U87)[12]
-
Complete cell culture medium
-
Test this compound compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Add 10 µL of medium containing various concentrations of the this compound to the wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[1][2]
-
Final Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 1.4: Cellular Metabolic Analysis (NAD+/NADH Ratio)
Inhibiting NNMT is expected to increase the cellular pool of nicotinamide available for NAD+ synthesis, thereby raising the NAD+/NADH ratio.
Materials:
-
Cultured cells
-
Test this compound compound
-
Extraction Buffers: Alkaline extraction buffer (e.g., 0.1 M KOH) for preserving reduced nucleotides (NADH, NADPH) and an acidic extraction buffer for oxidized forms.[14]
-
NAD+/NADH quantification kit (enzymatic cycling-based)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified period (e.g., 24 hours).
-
Metabolite Extraction:
-
Harvest cells (e.g., 1-2 million cells per sample).
-
For NAD+ (oxidized form), lyse the cell pellet in an acidic extraction buffer.
-
For NADH (reduced form), lyse a parallel sample in an alkaline extraction buffer to protect it from degradation.[14]
-
Neutralize the extracts after a brief heating step (e.g., 60°C for 10 min).
-
Centrifuge to remove debris.
-
-
Quantification:
-
Data Analysis: Calculate the concentrations of NAD+ and NADH from a standard curve. Determine the NAD+/NADH ratio for this compound-treated versus control cells.
Section 2: In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic potential of an this compound in a whole-organism context, assessing its pharmacokinetics, pharmacodynamics, and efficacy in disease models.
Protocol 2.1: Pharmacokinetics (PK) Study in Mice
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of an this compound. This is critical for designing effective dosing regimens for efficacy studies.[17]
Materials:
-
Male or female C57BL/6 mice (8-10 weeks old)
-
This compound compound formulated in an appropriate vehicle (e.g., saline with 5% DMSO and 10% Solutol)
-
Dosing equipment (e.g., oral gavage needles, syringes for IV or IP injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the this compound to mice via the intended therapeutic route (e.g., oral gavage (PO), intravenous (IV), or intraperitoneal (IP)) at a defined dose (e.g., 10 mg/kg).[18]
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) at multiple time points post-dose. A typical series might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[18][19] Serial sampling from the same mouse (e.g., via submandibular or tail vein bleed) is preferred to reduce animal usage and inter-animal variability.[18]
-
Plasma Preparation: Immediately process the blood by centrifuging to separate plasma. Store plasma samples at -80°C until analysis.[20]
-
Bioanalysis: Quantify the concentration of the this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time. Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Protocol 2.2: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This is the standard model for evaluating therapies targeting metabolic syndrome. NNMT expression is elevated in the liver and adipose tissue of obese mice.[21]
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-Fat Diet (HFD, 45-60% kcal from fat) and standard chow/Lean Diet (LD, 10% kcal from fat)[22][23]
-
This compound formulated for daily dosing
-
Equipment for measuring body weight, body composition (EchoMRI or DEXA), and blood glucose (glucometer)
Procedure:
-
Obesity Induction: Feed mice an HFD for 12-15 weeks until they are significantly heavier (obese) and exhibit metabolic dysfunction compared to an age-matched cohort on a standard diet.[22][24]
-
Group Allocation: Randomize the obese mice into treatment groups (e.g., n=8-10 per group):
-
Treatment: Administer the vehicle or this compound daily (e.g., via oral gavage) for 4-8 weeks.
-
Monitoring:
-
Measure body weight and food intake weekly.[22]
-
Measure body composition (fat and lean mass) at baseline and at the end of the study.
-
Perform an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT) near the end of the study to assess glucose metabolism.
-
-
Terminal Endpoints: At the end of the study, collect blood and tissues (liver, white adipose tissue) for analysis of triglycerides, liver enzymes (ALT/AST), and histology (e.g., H&E staining for hepatic steatosis).[25]
Section 3: Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro this compound Activity Profile
| Compound | NNMT IC50 (nM) | A549 Cell GI50 (µM) | Cellular NAD+/NADH Ratio (Fold Change vs. Vehicle) |
|---|---|---|---|
| This compound-01 | 15.2 | 2.5 | 1.8 |
| This compound-02 | 120.8 | 15.7 | 1.3 |
| Control-Inhibitor | 25.0 | 5.1 | 1.6 |
Table 2: Efficacy of this compound-01 in DIO Mouse Model (8-week treatment)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Fat Mass (g) | Fasting Glucose (mg/dL) | Glucose AUC during OGTT |
|---|---|---|---|---|---|
| HFD + Vehicle | 45.2 ± 1.5 | 48.5 ± 1.8 | +2.1 ± 0.5 | 185 ± 12 | 35000 ± 2100 |
| HFD + this compound-01 | 44.8 ± 1.6 | 41.2 ± 1.4* | -2.5 ± 0.6* | 140 ± 9* | 28000 ± 1800* |
| Lean Control | 28.5 ± 0.8 | 29.1 ± 0.9 | +0.2 ± 0.2 | 110 ± 7 | 21000 ± 1500 |
Data presented as Mean ± SEM. *p < 0.05 vs. HFD + Vehicle.
Section 4: Signaling Pathways and Workflows
Diagrams created using Graphviz DOT language help visualize complex biological pathways and experimental designs.
Caption: NNMT's role in the Methionine and NAD+ Salvage pathways.
Caption: Logical workflow for in vitro screening of NNMT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. corning.com [corning.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 10. assaygenie.com [assaygenie.com]
- 11. m.youtube.com [m.youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Pk/bio-distribution | MuriGenics [murigenics.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. unmc.edu [unmc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Diet-induced obesity murine model [protocols.io]
- 23. Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying NNMTi Effects on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, to nicotinamide (NAM).[3] This reaction produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA).[3] Overexpression of NNMT is observed in a variety of diseases, including metabolic disorders and numerous cancers such as breast, lung, and colon cancer.[1][4]
In cancer, elevated NNMT levels create a "metabolic methylation sink" by depleting cellular SAM pools.[5][6][7] This reduction in the SAM/SAH ratio impairs the methylation potential of the cell, leading to global hypomethylation of DNA and histones.[4][6] These epigenetic alterations can result in the activation of pro-oncogenic genes and the silencing of tumor suppressors, thereby promoting tumor growth, metastasis, and drug resistance.[4][7][8] Consequently, NNMT inhibitors (NNMTi) have emerged as promising therapeutic agents to reverse these effects.[4][8]
These application notes provide detailed protocols for quantifying the effects of NNMT inhibitors on gene expression, enabling researchers to assess their therapeutic potential.
Mechanism of Action: How NNMT Inhibition Affects Gene Expression
NNMT inhibition restores the cellular methylation potential. By blocking NNMT activity, this compound prevent the excessive consumption of SAM. This leads to an increase in the SAM/SAH ratio, making methyl groups more available for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). The subsequent increase in DNA and histone methylation can lead to the silencing of pro-tumorigenic genes and changes in chromatin structure that favor a less aggressive cancer phenotype.[5][6][9]
Figure 1: Mechanism of this compound on Gene Expression.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with an NNMT inhibitor.
Materials:
-
Cancer cell line with known NNMT expression (e.g., SKOV3 ovarian cancer, 769P kidney cancer)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
NNMT inhibitor (this compound) of choice
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentration of this compound. A concentration range (e.g., 1 µM, 5 µM, 10 µM) is recommended to determine the optimal dose. Also, prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Cell Treatment: Aspirate the old medium from the wells. Wash the cells once with sterile PBS. Add 2 mL of the prepared treatment or vehicle control media to the appropriate wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific this compound and cell line.
-
Cell Harvest: After incubation, aspirate the media and wash the cells with ice-cold PBS. Proceed immediately to RNA extraction (Protocol 2).
Protocol 2: RNA Extraction and Quantification
This protocol outlines the extraction of total RNA from cultured cells.
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to homogenize.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove all the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure. Store RNA at -80°C.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for validating the expression changes of specific target genes.
Materials:
-
Extracted RNA
-
Reverse Transcription Kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR Master Mix (e.g., SYBR™ Green)
-
Gene-specific forward and reverse primers (for target and housekeeping genes)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH). The fold change in gene expression is calculated as 2^-(ΔΔCt).
Figure 2: Workflow for qPCR analysis of gene expression.
Data Presentation: Expected Gene Expression Changes
Inhibition of NNMT is expected to reverse the gene expression changes caused by NNMT overexpression. The following tables summarize quantitative data from studies where NNMT was either overexpressed or silenced, providing an indication of the genes that are responsive to changes in NNMT activity.
Table 1: Upregulation of Cancer-Related Genes by NNMT Overexpression
Data from studies on kidney cancer cells (769P) show that overexpressing NNMT leads to the upregulation of several pro-tumorigenic genes.[9] Inhibition of NNMT would be expected to decrease the expression of these genes.
| Gene Symbol | Gene Name | Fold Change (NNMT-OE vs. Control) | Function |
| SNAI2 | Snail Family Transcriptional Repressor 2 | ~2.5 | Epithelial-Mesenchymal Transition (EMT) |
| TGFB2 | Transforming Growth Factor Beta 2 | ~2.0 | Proliferation, Angiogenesis |
| CNTN1 | Contactin 1 | ~3.0 | Cell adhesion, Migration |
| ADAMTS6 | ADAMTS Metallopeptidase with Thrombospondin Type 1 Motif 6 | ~2.5 | Extracellular matrix remodeling |
| LAMB3 | Laminin Subunit Beta 3 | ~2.0 | Cell migration, Invasion |
Data derived from real-time RT-PCR analysis in NNMT-overexpressing 769P cells.[9]
Table 2: Changes in Histone Methylation Following NNMT Knockdown
Silencing NNMT in ovarian cancer cells (SKOV3) increases specific histone methylation marks, which would repress gene expression in those regions.[9] NNMT inhibition is expected to produce similar effects.
| Histone Mark | Modification Type | Relative Change (si-NNMT vs. si-Control) | General Function |
| H3K4me2 | Di-methylation | ~1.5-fold increase | Transcriptional activation |
| H3K9me2 | Di-methylation | ~1.7-fold increase | Transcriptional repression |
| H3K27me3 | Tri-methylation | ~1.4-fold increase | Transcriptional repression (Polycomb) |
| H3K36me2 | Di-methylation | ~1.6-fold increase | Transcriptional elongation |
Data derived from Western blot quantification in SKOV3 cells with NNMT silenced by siRNA.[9]
Considerations for Global Gene Expression Analysis (RNA-Seq)
For a comprehensive, unbiased view of the transcriptomic effects of this compound, RNA-sequencing (RNA-seq) is recommended. The workflow is similar to qPCR up to the RNA extraction and quality control steps. Following this, the process involves:
-
Library Preparation: Converting RNA into a library of cDNA fragments with adapters for sequencing.
-
Sequencing: Using a next-generation sequencing (NGS) platform to sequence the cDNA libraries.
-
Data Analysis: A bioinformatic pipeline is used for quality control, read alignment to a reference genome, and differential gene expression analysis to identify all genes significantly up- or down-regulated by this compound treatment.
Quantifying the effects of NNMT inhibitors on gene expression is essential for their preclinical evaluation. The protocols outlined here provide a robust framework for assessing how this compound can reverse the epigenetic and transcriptomic alterations driven by high NNMT activity in pathological conditions. By measuring changes in key target genes and histone methylation marks, researchers can effectively characterize the mechanism of action and therapeutic potential of novel NNMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. S-EPMC7868988 - Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. - OmicsDI [omicsdi.org]
- 3. mdpi.com [mdpi.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink | Semantic Scholar [semanticscholar.org]
- 7. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of NNMT Inhibitors in Human Plasma by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism and epigenetic regulation.[1][2][3] It catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[2][4][5] Elevated NNMT expression is associated with various diseases, including cancer, obesity, and metabolic syndrome, making it a promising therapeutic target.[2][5][6] The development of small molecule NNMT inhibitors (NNMTi) requires robust and reliable bioanalytical methods to quantify their concentrations in biological matrices, such as plasma, for pharmacokinetic and pharmacodynamic studies.
This document provides a detailed protocol for the quantitative analysis of a representative small molecule compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, based on a validated assay for N-oleoyl glycine, is applicable to many small molecule NNMT inhibitors with similar physicochemical properties.[1][2] The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation followed by a sensitive and selective LC-MS/MS analysis.
Signaling Pathway of NNMT
The enzymatic activity of NNMT has significant downstream effects on cellular processes. By consuming the universal methyl donor SAM, NNMT can alter the epigenetic landscape through changes in histone and protein methylation.[1][4] Furthermore, by methylating and effectively removing nicotinamide (a precursor to NAD+), NNMT can influence NAD+-dependent signaling pathways.[2][4][5] Overexpression of NNMT has been shown to promote cancer cell migration, invasion, and chemoresistance through pathways such as PI3K/Akt.[6][7]
Experimental Workflow
The overall workflow for the quantification of an NNMT inhibitor in plasma consists of sample collection, preparation, LC-MS/MS analysis, and data processing. Plasma samples are first fortified with an internal standard (ISTD). The analyte and ISTD are then extracted from the plasma matrix using liquid-liquid extraction. The resulting extract is evaporated to dryness, reconstituted in a suitable solvent, and injected into the LC-MS/MS system for analysis.
Detailed Experimental Protocol
This protocol is based on a validated method for the analysis of N-oleoyl glycine in plasma and is suitable for similar small molecules.[1][2]
1. Materials and Reagents
-
Blank human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (ISTD), e.g., a deuterated analog of the analyte
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the this compound and ISTD in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to create calibration curve (CC) standards. Prepare quality control (QC) working solutions at low, medium, and high concentrations.
-
ISTD Working Solution: Dilute the ISTD stock solution to an appropriate concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the ISTD working solution to all tubes except for the blank matrix samples.
-
Add 500 µL of extraction solvent (e.g., 2:1 chloroform:methanol).
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (e.g., 50:50, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are representative conditions. Actual parameters must be optimized for the specific this compound and instrument.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on analyte |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize for specific this compound and ISTD (e.g., Precursor ion > Product ion) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Performance and Validation
A bioanalytical method must be validated to ensure its reliability and robustness. Key validation parameters are summarized below, with representative data from the N-oleoyl glycine method.[1][2][6]
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quant. (LLOQ) | S/N ≥ 10, Precision & Accuracy within ±20% | Analyte-dependent |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 15% for intra- and inter-day precision[1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±20%[1][2] |
| Recovery (%) | Consistent and reproducible | > 90%[1][6] |
| Matrix Effect | CV% ≤ 15% | Minimal ion suppression/enhancement observed[1] |
Table 2: Sample Stability Data
| Condition | Duration | Acceptance Criteria |
| Autosampler Stability | 24 hours | % Deviation ≤ 15% |
| Bench-Top Stability (Room Temp) | 8 hours | % Deviation ≤ 15% |
| Freeze-Thaw Stability | 3 cycles | % Deviation ≤ 15% |
| Long-Term Storage (-80°C) | 30 days | % Deviation ≤ 15% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of small molecule inhibitors, such as this compound, in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimizes matrix effects.[1] This protocol serves as a foundational template for researchers and drug development professionals, which should be further optimized and validated for the specific analyte of interest to support preclinical and clinical studies.
References
- 1. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 3. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 7. Nicotinamide N-methyltransferase and metastasis: a new player in cancer therapeutics - Parsons - Biotarget [biotarget.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: NNMTi Off-Target Effects and Mitigation Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nicotinamide N-Methyltransferase inhibitors (NNMTi). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are NNMT inhibitors and what is their primary mechanism of action?
A1: Nicotinamide N-Methyltransferase (NNMT) is an enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor. This process is linked to the NAD+ salvage pathway and the methionine cycle. NNMT inhibitors are small molecules designed to block the activity of NNMT. By doing so, they can increase cellular levels of NAD+ and SAM, which has therapeutic potential in various diseases, including metabolic disorders, oncology, and fibrosis.
Q2: What are "off-target" effects in the context of NNMT inhibitors?
A2: Off-target effects refer to the interactions of an NNMT inhibitor with proteins other than NNMT. These unintended interactions can lead to a variety of biological responses that are not related to the inhibition of NNMT. This can result in misleading experimental data, unexpected phenotypes, and potential toxicity. Identifying and mitigating off-target effects is a critical step in the development and application of NNMT inhibitors.
Q3: Why is it challenging to develop highly specific NNMT inhibitors?
A3: The development of highly specific NNMT inhibitors faces several challenges. One major hurdle is the structural similarity of the SAM-binding site across a wide range of methyltransferases. This makes it difficult to design inhibitors that selectively bind to NNMT without affecting other enzymes that also utilize SAM as a cofactor. Additionally, achieving good cell permeability and metabolic stability while maintaining high potency and selectivity is a significant medicinal chemistry challenge.[1]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you are observing unexpected or inconsistent results in your experiments with NNMT inhibitors, it is important to consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting these issues.
Problem: My experimental results with an NNMT inhibitor are not consistent with NNMT knockdown (e.g., using siRNA or shRNA).
Possible Cause: The observed phenotype may be due to the inhibitor interacting with one or more off-target proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that your NNMT inhibitor is engaging with NNMT in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Assess Inhibitor Selectivity: Profile your inhibitor against a panel of other methyltransferases and relevant kinases to identify potential off-targets.
-
Perform Global Off-Target Analysis: For a more unbiased view, consider using chemoproteomic approaches like kinobead pulldowns followed by mass spectrometry.
-
Validate Off-Targets: If potential off-targets are identified, use orthogonal assays (e.g., individual enzyme activity assays, or knockdown of the putative off-target) to confirm that the observed phenotype is indeed due to interaction with that specific protein.
Problem: I am observing cellular toxicity or a phenotype that cannot be explained by the known functions of NNMT.
Possible Cause: The NNMT inhibitor may be interacting with proteins involved in critical cellular pathways unrelated to NNMT's primary function. For example, some covalent inhibitors have been shown to label other proteins in situ.[1]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for NNMT inhibition. Off-target effects are often more pronounced at higher concentrations.
-
Structural Analogue Control: If available, use a structurally related but inactive analogue of your inhibitor as a negative control. An inactive analogue should not produce the same on-target or off-target effects.
-
Quantitative Proteomics: Employ quantitative proteomics to identify global changes in protein expression or post-translational modifications upon treatment with the inhibitor. This can provide clues about the pathways being affected.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by an NNMT inhibitor in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with the NNMT inhibitor at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analysis: Analyze the amount of soluble NNMT at each temperature point using Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2][3][4][5]
Protocol 2: Kinobead-Based Affinity Chromatography for Off-Target Profiling
This chemoproteomic approach helps identify off-target kinases of an NNMT inhibitor. Kinobeads are sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors that can bind a large portion of the kinome.
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve protein activity.
-
Inhibitor Incubation: Incubate the lysate with your NNMT inhibitor at different concentrations or a vehicle control.
-
Kinobead Pulldown: Add the kinobead slurry to the lysates and incubate to allow kinases not bound by your inhibitor to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: A decrease in the amount of a particular kinase pulled down in the presence of your inhibitor suggests it may be an off-target.[6][7][8][9]
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of representative NNMT inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for your experiments.
Table 1: On-Target Potency of Selected NNMT Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| 5-amino-1MQ | Human NNMT | ~1 | Biochemical | [10][11] |
| JBSNF-000088 | Human NNMT | 1.8 | Biochemical | [1] |
| JBSNF-000088 | Mouse NNMT | 5.0 | Biochemical | [1] |
| MS2734 | Human NNMT | 14 | Biochemical | [12] |
| YD | Human NNMT | 0.4 | Biochemical | [12] |
Table 2: Selectivity Profile of 5-amino-1MQ
| Off-Target Enzyme | Activity | Concentration Tested | Reference |
| DNMT1 | No inhibition | up to 600 µM | [11] |
| PRMT3 | No inhibition | up to 600 µM | [11] |
| NAMPT | No inhibition | Not specified | [11] |
| SIRT1 | No inhibition | Not specified | [11] |
Note: JBSNF-000028 was reported to be inactive against a broad panel of targets related to metabolism and safety, though the specific targets were not listed in the available literature.[13][14]
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key metabolic pathways influenced by NNMT activity. Understanding these pathways is essential for interpreting the biological consequences of NNMT inhibition.
Caption: The role of NNMT in the NAD+ salvage pathway.
Caption: NNMT's role in the S-adenosylmethionine (SAM) cycle.
Experimental Workflow Diagram
Caption: A logical workflow for investigating this compound off-target effects.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 6. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders [ouci.dntb.gov.ua]
- 14. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [ouci.dntb.gov.ua]
Technical Support Center: Optimizing NNMTi Dosage for Aged Mice
Welcome to the technical support center for researchers utilizing Nicotinamide N-Methyltransferase inhibitors (NNMTi) in aged mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using NNMT inhibitors in aged mice?
Nicotinamide N-methyltransferase (NNMT) is an enzyme that is overexpressed in skeletal muscle with aging.[1] This overexpression is linked to a decline in the levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and signaling.[1][2] Reduced NAD+ levels can impair the activity of sirtuin 1 (SIRT1), a protein deacetylase that plays a key role in muscle stem cell (muSC) function.[2][3] By inhibiting NNMT, the goal is to increase NAD+ levels, thereby enhancing SIRT1 activity and rejuvenating aged muscle stem cells to improve muscle regeneration and function.[2]
Q2: What are the reported beneficial effects of this compound treatment in aged mice?
Studies in aged mice (e.g., 24 months old) have demonstrated that this compound treatment can lead to:
-
Enhanced Muscle Regeneration: Increased proliferation and fusion of muscle stem cells following injury.[2]
-
Increased Muscle Fiber Size: Nearly a two-fold greater cross-sectional area of muscle fibers after regeneration.[2]
-
Improved Muscle Strength: A reported ~70% increase in peak torque of the tibialis anterior muscle.[2]
-
Additive Effects with Exercise: When combined with exercise, this compound treatment has shown an even greater increase in grip strength compared to either intervention alone.[4][5]
Q3: What are the typical dosages of this compound used in aged mice?
The most commonly cited study in aged mice with muscle injury used the following dosages of a small molecule NNMT inhibitor:
These dosages were administered for durations of one to three weeks.[2] It is important to note that the optimal dosage may vary depending on the specific NNMT inhibitor, the age and strain of the mice, and the experimental model.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with this compound in aged mice.
Issue 1: Lack of Expected Therapeutic Effect (e.g., no improvement in muscle regeneration or function)
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The reported effective doses of 5 and 10 mg/kg may not be optimal for your specific experimental conditions.[2] Consider performing a dose-response study to determine the most effective concentration of your this compound. It is also possible that higher doses are needed in the absence of an acute injury model to see effects on sarcopenia.
-
-
Possible Cause 2: Ineffective Drug Delivery or Bioavailability.
-
Solution: Ensure proper preparation and administration of the this compound. For example, some NNMT inhibitors are formulated in saline, while others may require a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for subcutaneous injection. Verify the solubility and stability of your inhibitor in the chosen vehicle. Consider pharmacokinetic studies to determine the bioavailability and half-life of the compound in your mouse strain.
-
-
Possible Cause 3: Insufficient Treatment Duration.
-
Solution: The reported studies treated aged mice for one to three weeks.[2] It is possible that longer treatment durations are necessary to observe significant effects, particularly in models of chronic age-related decline rather than acute injury.
-
-
Possible Cause 4: High Biological Variability.
-
Solution: Aged mice can exhibit significant individual variability. Ensure that your experimental groups are sufficiently powered to detect statistically significant differences. Randomize animals to treatment groups carefully.
-
Issue 2: Concerns About Potential Toxicity or Off-Target Effects
-
Possible Cause 1: Non-specific Effects of the Inhibitor.
-
Possible Cause 2: Vehicle-Related Toxicity.
-
Solution: The vehicle used to dissolve the this compound can sometimes cause adverse effects. Always include a vehicle-only control group in your experiments to distinguish between vehicle effects and drug effects.
-
-
Possible Cause 3: Long-term Safety Unknown.
-
Solution: While short-term studies with specific NNMTis have reported no overt toxicity, the long-term effects of NNMT inhibition are not fully understood.[1] Monitor the general health of the mice regularly, including body weight, food and water intake, and overall behavior. Consider performing a basic toxicology assessment, including blood chemistry and organ histology, at the end of your study.
-
Issue 3: Difficulty in Measuring Key Biomarkers
-
Possible Cause 1: Challenges in NAD+ Measurement.
-
Solution: Measuring NAD+ and the NAD+/NADH ratio can be technically challenging due to the instability of these molecules.[6] It is critical to use a robust and validated method. Commercial kits are available, but sample preparation is key. Tissues should be snap-frozen in liquid nitrogen immediately upon collection to prevent degradation of NAD+ and NADH.[6]
-
-
Possible Cause 2: Difficulty in Assessing Muscle Stem Cell Activity.
-
Solution: Assessing muscle stem cell proliferation and fusion in vivo requires careful experimental design. The use of EdU or BrdU labeling can be effective for tracking proliferating cells. Immunohistochemistry for markers like Pax7 (muscle stem cells) and embryonic myosin heavy chain (eMyHC; newly formed myofibers) can be used to quantify regeneration.
-
Data Presentation
Table 1: Summary of this compound Dosage and Outcomes in Aged Mice
| Parameter | Control Group | Low Dose this compound (5 mg/kg) | High Dose this compound (10 mg/kg) | Reference |
| Treatment Duration | 1 and 3 weeks | 1 week | 1 and 3 weeks | [2] |
| Mouse Age | 24 months | 24 months | 24 months | [2] |
| Muscle Stem Cell Proliferation | Baseline | 60% increase vs. control | 75% increase vs. control | [2] |
| Myofiber Cross-Sectional Area | Baseline | Not significantly different from control | ~1.8-fold increase vs. control | [2] |
| Peak Torque (Muscle Strength) | Baseline | Not reported | ~70% increase vs. control | [2] |
Table 2: Additive Effects of this compound and Exercise in Aged Mice
| Parameter | Sedentary Control | Sedentary + this compound | Exercise Only | Exercise + this compound | Reference |
| Grip Strength Increase | Baseline | ~40% increase | ~20% increase | ~60% increase | [4][5] |
Experimental Protocols
1. Administration of this compound (Example Protocol)
-
Inhibitor: Small molecule NNMT inhibitor
-
Vehicle: Sterile 0.9% saline or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosage: 5 or 10 mg/kg body weight.
-
Route of Administration: Subcutaneous or intraperitoneal injection.
-
Frequency: Once daily.
-
Duration: 1 to 3 weeks.
2. Barium Chloride-Induced Muscle Injury
-
To study muscle regeneration, an acute injury can be induced in the tibialis anterior (TA) muscle.
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 50 µL of 1.2% barium chloride (BaCl2) solution in sterile saline directly into the TA muscle.
3. In Vivo Muscle Function Assessment (Tibialis Anterior)
-
Muscle contractile function can be assessed by measuring in vivo dorsiflexor torque.
-
Anesthetize the mouse and place it on a heated platform.
-
Secure the knee and foot to a force transducer.
-
Use subcutaneous needle electrodes to stimulate the peroneal nerve.
-
Measure the peak isometric torque at various stimulation frequencies.
4. Measurement of NAD+/NADH Ratio in Muscle Tissue
-
Excise the muscle of interest and immediately snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in an appropriate extraction buffer.
-
Use a commercially available NAD/NADH assay kit according to the manufacturer's instructions. These kits typically involve a lactate dehydrogenase cycling reaction that generates a fluorescent or colorimetric product.
-
Measure the signal using a plate reader and calculate the NAD+ and NADH concentrations based on a standard curve.
Mandatory Visualizations
Caption: Signaling pathway of NNMT inhibition in aged skeletal muscle.
Caption: Experimental workflow for evaluating this compound in aged mice.
Caption: Logical relationship between this compound dosage and outcomes.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NAD+-Dependent SIRT1 Deacetylase Translates a Metabolic Switch into Regulatory Epigenetics in Skeletal Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lonvibio.com [lonvibio.com]
Navigating the Synthesis of NNMT Inhibitors: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of nicotinamide N-methyltransferase (NNMT) inhibitors. The information is presented in a practical, question-and-answer format to assist you in your experimental endeavors.
I. Frequently Asked Questions (FAQs)
1. What are the primary challenges in developing potent and selective NNMT inhibitors?
The development of potent and selective NNMT inhibitors faces several key hurdles. A primary challenge is designing molecules that can effectively and selectively bind to the NNMT active site. Many inhibitors aim to occupy both the nicotinamide (NAM) and the S-adenosyl-L-methionine (SAM) binding pockets, requiring a careful balance of structural features to achieve high affinity. Achieving selectivity over other methyltransferases is another significant challenge, as many of these enzymes share structural similarities in their SAM-binding sites. Furthermore, ensuring cell permeability and metabolic stability of the synthesized compounds is crucial for their translation into effective therapeutic agents.
2. What are the main classes of NNMT inhibitors being developed?
The main classes of NNMT inhibitors include:
-
Bisubstrate inhibitors: These molecules are designed to mimic the transition state of the methylation reaction by covalently linking fragments of the NAM substrate and the SAM cofactor. This approach has yielded some of the most potent inhibitors to date.
-
Nicotinamide analogs: These compounds are structurally similar to nicotinamide and compete with the natural substrate for binding to the enzyme.
-
Small molecules identified through high-throughput screening (HTS): These inhibitors may have diverse chemical scaffolds and bind to either the NAM or SAM pocket, or both.
3. How do I choose the right assay to screen my synthesized NNMT inhibitors?
The choice of assay depends on your specific needs, such as throughput, sensitivity, and the type of information required. Common assays include:
-
UHP-HILIC-QTOF-MS: A highly sensitive and rapid method for separating and detecting the reaction products, suitable for kinetic analysis and inhibitor characterization.
-
Fluorogenic Assays: These assays are convenient for high-throughput screening and involve a recombinant NNMT enzyme and a substrate that generates a fluorescent signal upon methylation.
-
SAHH-coupled assay: This is a continuous spectrophotometric assay that measures the production of S-adenosyl-L-homocysteine (SAH).
-
Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the binding affinity (Kd) of an inhibitor to the NNMT enzyme, providing valuable thermodynamic data.
4. What are some common issues with the solubility of newly synthesized NNMT inhibitors?
Many potent NNMT inhibitors, particularly bisubstrate analogs with aromatic moieties, can exhibit poor aqueous solubility. This can complicate their biological evaluation. Strategies to address this include:
-
Salt formation: If the compound has acidic or basic functional groups, forming a salt can significantly improve its solubility.
-
Formulation with excipients: Using solubilizing agents such as cyclodextrins or formulating the compound in a co-solvent system (e.g., DMSO, PEG) can enhance solubility for in vitro assays.
-
Structural modification: During the design phase, incorporating polar functional groups or reducing the overall hydrophobicity of the molecule can improve solubility, though this may impact potency.
II. Troubleshooting Guides
Guide 1: Low Yield in Bisubstrate Inhibitor Synthesis
Problem: You are experiencing a lower than expected yield in the synthesis of a bisubstrate NNMT inhibitor.
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reaction | Optimize the coupling reagent (e.g., PyBOP, HATU, EDC/HOBt) and reaction conditions (temperature, solvent, reaction time). Ensure all reagents are dry and of high quality. |
| Difficult Purification | Bisubstrate inhibitors can be challenging to purify due to their polarity and potential for multiple charged states. Use a combination of chromatographic techniques (e.g., reverse-phase HPLC followed by ion-exchange chromatography). Consider using a different stationary phase or solvent system for your column chromatography. |
| Side Reactions | Protect reactive functional groups (e.g., amines, carboxylic acids) to prevent unwanted side reactions. The choice of protecting groups and deprotection conditions is critical to avoid product degradation. |
| Product Degradation | Some inhibitors may be unstable under certain conditions (e.g., strong acid or base). Analyze the stability of your compound at different pH values and temperatures to identify optimal handling and storage conditions. |
Guide 2: Inconsistent IC50 Values in Enzyme Assays
Problem: You are observing high variability in the IC50 values of your NNMT inhibitor across different experiments.
| Possible Cause | Suggested Solution |
| Compound Precipitation | Your inhibitor may be precipitating in the assay buffer at the tested concentrations. Visually inspect your assay wells for any signs of precipitation. Determine the solubility limit of your compound in the assay buffer and test it at concentrations below this limit. |
| Time-dependent Inhibition | The inhibitor may exhibit time-dependent inhibition, meaning the potency increases with longer incubation times. Perform pre-incubation experiments with the enzyme and inhibitor before adding the substrate to assess this possibility. |
| Assay Interference | The compound may interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement). Run control experiments with the inhibitor in the absence of the enzyme to check for assay interference. |
| Enzyme Quality and Concentration | Ensure the purity and activity of your recombinant NNMT enzyme are consistent between batches. Use a consistent, validated concentration of the enzyme in all assays. |
| Inaccurate Compound Concentration | Verify the concentration of your inhibitor stock solution. Inaccuracies in weighing or dilution can lead to significant errors in IC50 determination. |
III. Quantitative Data
The following table summarizes the inhibitory activity of selected NNMT inhibitors from the literature.
| Compound | Type | IC50 (µM) | Kd (µM) | Reference |
| Sinefungin | General Methyltransferase Inhibitor | Low micromolar | - | |
| S-adenosyl-L-homocysteine (SAH) | Product Inhibitor | Low micromolar | - | |
| Compound 1 | Bisubstrate Inhibitor | 14.9 | 36 | |
| Compound 66 | Bisubstrate Inhibitor | - | 25 | |
| Compound 72 | Bisubstrate Inhibitor | - | 124 | |
| Compound 78 | Bisubstrate Inhibitor | 1.41 | 5.6 | |
| 17u | Bisubstrate Inhibitor | 0.0037 | - | |
| MS2734 (6) | Bisubstrate Inhibitor | 14 | 2.7 | |
| Compound 7 | Bisubstrate Inhibitor | 160 | 42.8 |
IV. Experimental Protocols
Protocol 1: General Synthesis of a Bisubstrate NNMT Inhibitor
This protocol provides a generalized procedure for the synthesis of a bisubstrate NNMT inhibitor by coupling a nicotinamide analog to an S-adenosyl-L-methionine (SAM) analog.
-
Protection of Functional Groups: Protect any reactive functional groups on the nicotinamide and SAM analogs that are not involved in the coupling reaction. Common protecting groups include Boc for amines and esters for carboxylic acids.
-
Activation of Carboxylic Acid: Activate the carboxylic acid of the chosen component (either the nicotinamide or SAM analog) using a suitable coupling reagent (e.g., HATU, PyBOP) in an aprotic solvent like DMF or DCM.
-
Coupling Reaction: Add the amine component to the activated carboxylic acid and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., TFA for Boc groups, LiOH or NaOH for ester groups).
-
Purification: Purify the final compound using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the synthesized inhibitor using HRMS and NMR spectroscopy.
Protocol 2: NNMT Inhibition Assay (Fluorogenic)
This protocol outlines a general procedure for determining the IC50 of an inhibitor using a fluorogenic assay kit.
-
Reagent Preparation: Prepare all reagents, including the assay buffer, NNMT enzyme, substrate, and cofactor, according to the kit manufacturer's instructions.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor, NNMT enzyme, and assay buffer to the wells of a 96-well plate. Include "Blank" (no enzyme), "Positive Control" (no inhibitor), and "Test Inhibitor" conditions in duplicate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor mixture to all wells.
-
Incubation: Incubate the plate at the recommended temperature for the specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using a suitable software.
V. Visualizations
Caption: The role of NNMT in NAD+ metabolism and the mechanism of its inhibition.
Technical Support Center: NNMTi in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-nicotinamide methyltransferase inhibitors (NNMTi) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable are NNMT inhibitors in standard cell culture media?
One study on the NNMT inhibitor JBSNF-000088 reported that the compound was stable in liver microsomes from different species and in human hepatocytes, with over 70% of the compound remaining after 30 minutes of incubation[1]. Although this is not a direct measure of stability in cell culture media, it suggests a degree of metabolic stability. For in vivo studies, the same compound exhibited a short plasma half-life of approximately 0.5 hours in mice when administered intravenously and 0.4 hours when administered orally[1].
Another study investigating bisubstrate NNMT inhibitors showed that their inhibitory effect on cellular 1-methylnicotinamide (MNA) production was significant at 48 hours, suggesting the compounds retained activity for at least this duration in a cellular environment[2].
Key factors influencing this compound stability in cell culture media include:
-
pH of the media: Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. Deviations from this range can affect the chemical stability of small molecules.
-
Serum components: Fetal Bovine Serum (FBS) contains various enzymes, such as esterases and proteases, that can metabolize or degrade small molecules. The concentration of FBS in the media can therefore impact the stability of an this compound.
-
Light exposure: Some small molecules are light-sensitive and can degrade upon exposure to light. It is advisable to minimize light exposure during handling and incubation.
-
Temperature: Cell culture incubators are maintained at 37°C. While necessary for cell growth, this temperature can accelerate the degradation of less stable compounds compared to storage at lower temperatures.
-
Presence of cells: Cells themselves can metabolize NNMT inhibitors, affecting their concentration and apparent stability in the culture medium over time.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
Most NNMT inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How does NNMT inhibition affect cellular metabolism?
NNMT is a key enzyme in the NAD+ salvage pathway. It catalyzes the methylation of nicotinamide (NAM), a precursor for NAD+ synthesis, to form 1-methylnicotinamide (MNA). This process consumes the methyl donor S-adenosylmethionine (SAM). By inhibiting NNMT, the levels of NAM available for NAD+ synthesis can be increased, potentially boosting cellular NAD+ levels. This can have widespread effects on cellular processes that are dependent on NAD+, including energy metabolism, DNA repair, and the activity of sirtuins.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with NNMT inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | 1. Inhibitor degradation: The this compound may be unstable in the cell culture medium under the experimental conditions. | - Perform a stability study of your this compound in the specific cell culture medium with and without serum (see Experimental Protocols section).- Reduce the incubation time or replenish the inhibitor at regular intervals during long-term experiments.- Minimize exposure of the inhibitor stock solution and treated media to light. |
| 2. Incorrect concentration: The concentration of the this compound used may be too low to elicit a biological response. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure accurate dilution of the stock solution. | |
| 3. Low NNMT expression in the cell line: The target cell line may not express sufficient levels of NNMT for the inhibitor to have a measurable effect. | - Verify NNMT expression in your cell line at the mRNA and/or protein level (e.g., via qPCR or Western blot).- Choose a cell line known to have high NNMT expression for initial experiments. | |
| 4. Cell permeability issues: The this compound may have poor cell permeability, preventing it from reaching its intracellular target. | - If available, consult the manufacturer's data or published literature for information on the compound's cell permeability.- Consider using a different this compound with known good cell permeability. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Inconsistent cell passage number, confluency, or media composition can affect experimental outcomes. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and treat them at a similar con-fluency.- Use the same batch of media and serum for a set of related experiments. |
| 2. Inaccurate inhibitor concentration: Errors in preparing or diluting the this compound can lead to variability. | - Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.- Calibrate pipettes regularly. | |
| 3. DMSO concentration: High concentrations of DMSO can have biological effects and may vary between experiments if not carefully controlled. | - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. | |
| U-shaped or other unusual dose-response curves | 1. Off-target effects: At higher concentrations, the this compound may be hitting other targets, leading to unexpected biological responses. | - Consult literature for known off-target effects of the specific this compound.- Consider using a structurally different this compound to confirm the on-target effect.- If possible, use a rescue experiment (e.g., by overexpressing NNMT) to confirm the specificity of the inhibitor. |
| 2. Compound precipitation: The inhibitor may be precipitating out of solution at higher concentrations. | - Check the solubility of the this compound in the cell culture medium.- Visually inspect the wells for any signs of precipitation after adding the inhibitor. | |
| 3. Complex biological response: The observed phenotype may be the net result of inhibiting NNMT and other compensatory cellular mechanisms. | - These types of curves can sometimes be modeled by assuming the ligand binds to two different receptors with opposing effects (activation and inhibition).[3] |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media by LC-MS
This protocol outlines a general method for determining the stability of an NNMT inhibitor in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS): a structurally similar compound not expected to be present in the samples
-
96-well plates or microcentrifuge tubes
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in DMSO.
-
Spike the this compound into pre-warmed (37°C) cell culture medium with and without 10% FBS to a final concentration relevant to your experiments (e.g., 1 µM). Include a vehicle control (DMSO only).
-
Prepare a similar set of samples with the internal standard at a fixed concentration.
-
Aliquot the samples for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Extraction at Each Time Point:
-
At each designated time point, take an aliquot of the incubated medium.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing the internal standard (if not already added) to 1 volume of the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method to separate and detect the this compound and the internal standard. This typically involves a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer settings (e.g., precursor and product ion masses for Multiple Reaction Monitoring - MRM) for sensitive and specific detection of the this compound and the internal standard.
-
Inject the extracted samples onto the LC-MS system.
-
-
Data Analysis:
-
Calculate the peak area ratio of the this compound to the internal standard for each time point.
-
Normalize the peak area ratios at each time point to the ratio at time 0 (T=0).
-
Plot the percentage of this compound remaining versus time.
-
From this plot, you can determine the half-life (t½) of the this compound in the cell culture medium.
-
Visualization
NNMT Signaling Pathway
Caption: The NNMT signaling pathway in the context of NAD+ metabolism and its inhibition.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for determining the stability of an NNMT inhibitor in cell culture media.
References
Technical Support Center: Overcoming Poor Bioavailability of NNMT Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of Nicotinamide N-methyltransferase inhibitors (NNMTis).
Frequently Asked Questions (FAQs)
Q1: Why do many NNMT inhibitors exhibit poor oral bioavailability?
A1: Many small molecule NNMT inhibitors are lipophilic and have poor aqueous solubility, which is a primary reason for their low oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility limits the concentration of the drug available for absorption across the gut wall. Additionally, some NNMTis may be subject to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation, further reducing its bioavailability.
Q2: What are the common strategies to improve the bioavailability of NNMT inhibitors?
A2: Several formulation and medicinal chemistry strategies can be employed to enhance the oral bioavailability of NNMTis. These include:
-
Formulation Approaches:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing the NNMTi in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of the this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.
-
-
Medicinal Chemistry Approaches:
-
Prodrugs: Modifying the this compound structure to create a more soluble or permeable prodrug that is converted to the active inhibitor in the body.
-
Salt Formation: For NNMTis with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.
-
Q3: Are there any commercially available NNMT inhibitors with good oral bioavailability?
A3: Currently, most NNMT inhibitors are in the research and development phase. However, preclinical studies on some NNMTis, such as 5-amino-1MQ, have shown promising oral bioavailability in animal models. Research is ongoing to develop NNMTis with favorable pharmacokinetic profiles for clinical use.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the this compound. | 1. Characterize Solubility: Determine the pH-solubility profile of your this compound. 2. Formulation Strategies: - Prepare a micronized suspension to increase surface area. - Develop a lipid-based formulation like SEDDS (see Experimental Protocol 1). - Create a solid dispersion with a hydrophilic polymer (see Experimental Protocol 2). - Investigate cyclodextrin complexation to enhance solubility (see Experimental Protocol 3). |
| Low dissolution rate in gastrointestinal fluids. | 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids. 2. Enhance Dissolution: - Reduce particle size (micronization or nanosizing). - Utilize amorphous solid dispersions. - Employ solubility-enhancing excipients. |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of the this compound in liver microsomes or hepatocytes. 2. Prodrug Approach: Design a prodrug that masks the metabolic site (see Experimental Protocol 4). 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Caco-2 Permeability Assay: Conduct a Caco-2 cell permeability assay to assess efflux. 2. Co-administration with Efflux Inhibitors: In preclinical models, co-administer with a P-gp inhibitor (e.g., verapamil) to see if bioavailability improves. |
| High inter-individual variability. | 1. Standardize Experimental Conditions: Ensure consistent food and water access, dosing time, and animal handling procedures. 2. Formulation Optimization: A robust formulation (e.g., a well-formulated SEDDS) can reduce variability by minimizing the impact of physiological differences between animals. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for the NNMT inhibitor 5-amino-1MQ from a study in rats, demonstrating the successful achievement of oral bioavailability.[1][2]
| NNMT Inhibitor | Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC₀₋∞ (h·ng/mL) | Oral Bioavailability (%) |
| 5-amino-1MQ | Intravenous | Rat | 10 mg/kg | - | 3708 | - |
| 5-amino-1MQ | Oral Gavage | Rat | 25 mg/kg | 2252 | 14431 | 38.4 |
Experimental Protocols
Experimental Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for an this compound
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of a poorly water-soluble this compound.
Materials:
-
NNMT Inhibitor (e.g., a quinoline-based inhibitor)
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of the this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the self-emulsification process by adding the mixture to water and construct a ternary phase diagram to identify the optimal concentration ranges for spontaneous emulsion formation.
-
-
Preparation of this compound-loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.
-
Add the pre-weighed this compound to the mixture.
-
Gently heat the mixture in a water bath at 40-50°C to facilitate the dissolution of the this compound.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Determine the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in water.
-
In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SEDDS.
-
Experimental Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of an this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
NNMT Inhibitor
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Solvent Selection: Choose a common solvent in which both the this compound and the polymer are soluble.
-
Preparation of the Solution:
-
Dissolve the this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the selected solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a solid mass will be formed on the wall of the flask.
-
Scrape the solid mass and dry it further in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
-
Characterization of the Solid Dispersion:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity of the this compound.
-
In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure this compound.
-
Experimental Protocol 3: Cyclodextrin Complexation of an this compound by Lyophilization
Objective: To prepare an inclusion complex of an this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
NNMT Inhibitor
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions of increasing concentrations of HP-β-CD.
-
Add an excess amount of the this compound to each solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions and analyze the filtrate to determine the concentration of the dissolved this compound.
-
Plot the solubility of the this compound as a function of HP-β-CD concentration to determine the complexation efficiency and stoichiometry.
-
-
Preparation of the Inclusion Complex:
-
Based on the phase solubility study, dissolve HP-β-CD in deionized water.
-
Add the this compound to the cyclodextrin solution in the determined molar ratio (e.g., 1:1).
-
Stir the mixture for 24-48 hours at room temperature.
-
-
Lyophilization:
-
Freeze the aqueous solution of the complex at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum for 24-48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization of the Inclusion Complex:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between the this compound and the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the inclusion of the this compound within the cyclodextrin cavity.
-
Solubility Studies: To determine the increase in aqueous solubility of the this compound in the complexed form.
-
Experimental Protocol 4: Synthesis of a Phosphate Ester Prodrug of a Hydroxyl-Containing this compound
Objective: To synthesize a water-soluble phosphate ester prodrug of an this compound bearing a hydroxyl group.
Materials:
-
Hydroxyl-containing NNMT Inhibitor
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
-
Aqueous buffer (e.g., sodium bicarbonate solution)
-
Purification supplies (e.g., silica gel for column chromatography)
Methodology:
-
Reaction Setup:
-
Dissolve the hydroxyl-containing this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
-
Phosphorylation:
-
Slowly add phosphorus oxychloride to the cooled solution, followed by the dropwise addition of triethylamine.
-
Allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis:
-
Once the reaction is complete, quench the reaction by slowly adding it to a cold aqueous buffer (e.g., saturated sodium bicarbonate solution) to hydrolyze the dichlorophosphate intermediate to the phosphate monoester.
-
-
Purification:
-
Extract the aqueous layer with an appropriate organic solvent to remove unreacted starting material.
-
Purify the aqueous layer containing the phosphate ester prodrug using an appropriate method, such as ion-exchange chromatography or reverse-phase column chromatography.
-
-
Characterization:
-
Mass Spectrometry (MS) and NMR Spectroscopy: To confirm the structure of the synthesized prodrug.
-
Solubility Assessment: Determine the aqueous solubility of the prodrug and compare it to the parent this compound.
-
In Vitro Conversion Study: Incubate the prodrug in plasma or with alkaline phosphatase to confirm its conversion back to the active this compound.
-
Visualizations
Caption: Signaling pathway of NNMT and its inhibition.
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
Technical Support Center: Troubleshooting Inconsistent Results in Neural Network Machine Translation (NNMT) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Neural Network Machine Translation (NNMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent results in NNMT experiments.
Troubleshooting Guide
Q1: Why do I get different results every time I retrain the same NNMT model, even with the same data?
A1: Inconsistent results in successive training runs of the same NNMT model are often due to inherent stochastic elements in the training process. The primary sources of this randomness include:
-
Random Weight Initialization: Neural network weights are typically initialized with small random numbers. Different initial weights can lead the model to converge to different local minima during training, resulting in varied performance.[1][2]
-
Data Shuffling: For each training epoch, the order of the training data is usually shuffled. This random shuffling can affect the gradient updates and the model's learning trajectory.[2]
-
Stochastic Layers: Some neural network layers, like dropout, have inherent randomness. Dropout randomly sets a fraction of neuron activations to zero during training to prevent overfitting, and the pattern of dropped neurons changes in each forward pass.[2]
-
Parallel Computation: Deep learning frameworks often use parallel processing, and the non-deterministic nature of some parallel operations can introduce slight variations.
To mitigate this, it is crucial to control the sources of randomness by setting a fixed seed for all random number generators used in your experiment.
Q2: How can I ensure my NNMT experiments are reproducible?
A2: Achieving reproducibility is critical for validating your findings and building upon your work.[3][4] Here is a detailed protocol to enhance the reproducibility of your NNMT experiments:
Experimental Protocol for Reproducible NNMT Experiments
-
Set a Global Random Seed: At the beginning of your script, set a fixed seed for all relevant libraries (e.g., Python's random, NumPy, and your deep learning framework like TensorFlow or PyTorch). This helps in getting consistent results from any process that involves randomness.[5]
-
Consistent Data Splitting: Ensure that your training, validation, and test datasets are split in the same way for every experiment. You can achieve this by setting a random_state parameter during the split or by saving the split datasets and reloading them for each run.[2]
-
Fixed Hyperparameters: Use a fixed set of hyperparameters for all comparable experiments. This includes the learning rate, batch size, number of epochs, optimizer, and model architecture.[6][7]
-
Control for Software and Hardware Environment: Document the versions of all software libraries, your operating system, and the hardware used (CPU, GPU). Using containerization tools like Docker can help create a consistent environment for running your experiments.[4]
-
Version Control: Use a version control system like Git to track changes in your code and configuration files. This allows you to revert to a specific version of your experiment at any time.[4]
Q3: My model's performance fluctuates significantly across different datasets. What are the likely causes?
A3: Significant performance variation across different datasets can be attributed to several factors:
-
Data Quality and Cleaning: Inconsistent data preprocessing and cleaning can lead to performance variations. Datasets should be cleaned to remove low-quality, duplicated, or toxic data to improve training efficiency and downstream performance.[8]
-
Domain Mismatch: If the training data comes from a different domain than the test data (e.g., training on medical texts and testing on legal documents), the model's performance will likely be poor.[9]
-
Data Size: Smaller datasets are more prone to overfitting, where the model learns the training data too well but fails to generalize to new, unseen data. This can lead to inconsistent performance on different small test sets.[2]
-
Language Bias: The training data may contain biases specific to a certain region, demographic, or cultural context, which can affect the model's accuracy and inclusivity when applied to different data.[9]
Q4: What is the impact of hyperparameter tuning on result consistency?
A4: Hyperparameter tuning is the process of finding the optimal hyperparameters for a machine learning model.[7] While crucial for maximizing performance, the tuning process itself can introduce variability if not handled carefully. Using methods like Random Search for hyperparameter tuning will, by its nature, produce different results in each run unless the random seed is fixed.[5]
It's important to conduct a systematic hyperparameter search and then use the best-found hyperparameters consistently for your final model training and evaluation to ensure fair comparisons.
Frequently Asked Questions (FAQs)
Q1: What is a random seed and why is it important?
A1: A random seed is a number used to initialize a pseudorandom number generator. By setting a specific seed, you ensure that the sequence of "random" numbers generated will be the same every time you run your code, which is crucial for reproducibility.[5]
Q2: What are the key hyperparameters to focus on for stable NNMT training?
A2: For stable training, focus on the learning rate, batch size, optimizer choice (e.g., Adam, SGD), and the architecture of your neural network (e.g., number of layers, hidden units).
Q3: How can I tell if my model is overfitting or underfitting?
A3: You can diagnose overfitting and underfitting by comparing the model's performance on the training and validation datasets.
-
Overfitting: The model performs very well on the training data but poorly on the validation data.
-
Underfitting: The model performs poorly on both the training and validation data.
Q4: What are some common data preprocessing steps that can improve consistency?
A4: Consistent tokenization, lowercasing all text, handling unknown words uniformly, and applying a consistent vocabulary across all datasets can significantly improve the stability of your results.
Data Presentation
Table 1: Key Sources of Randomness and Mitigation Strategies
| Source of Randomness | Mitigation Strategy |
| Weight Initialization | Set a fixed random seed for your deep learning framework. |
| Data Shuffling | Set a fixed random seed before shuffling or use a pre-shuffled dataset. |
| Stochastic Layers (e.g., Dropout) | Set a fixed random seed. |
| Parallel Computation | Configure your deep learning framework for deterministic execution where possible. |
Table 2: Common Hyperparameters Affecting NNMT Stability
| Hyperparameter | Effect on Stability | Recommendation for Consistency |
| Learning Rate | A high learning rate can lead to unstable training and divergence. A very low rate can result in slow convergence. | Perform a learning rate sweep to find a stable and effective value. Use this value consistently. |
| Batch Size | Affects the stability of the gradient updates. Smaller batches can introduce more noise. | Choose a batch size that fits in your memory and provides stable training. Keep it constant. |
| Optimizer | Different optimizers have different convergence properties. | Choose a robust optimizer like Adam and use its default parameters as a starting point. |
| Number of Epochs | Training for too many epochs can lead to overfitting. | Use early stopping based on validation performance to select the optimal number of epochs. |
Experimental Protocols & Visualizations
Diagram 1: Standard NNMT Experimental Workflow
Caption: A standard workflow for an NNMT experiment.
Diagram 2: Troubleshooting Inconsistent NNMT Results
Caption: A logical flow for troubleshooting inconsistent results.
Diagram 3: Factors Influencing NNMT Model Performance
References
- 1. quora.com [quora.com]
- 2. python - Why do I have such inconsistent results when training my model? - Stack Overflow [stackoverflow.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. python - Why do I get different results every time I run parameter tuning? - Stack Overflow [stackoverflow.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. Large language model - Wikipedia [en.wikipedia.org]
- 9. 7 Typical Problems in Machine Translation (+ How to Solve Them) [translatepress.com]
Technical Support Center: Controlling for NNMTi Toxicity In Vitro
Welcome to the technical support center for researchers utilizing Nicotinamide N-Methyltransferase inhibitors (NNMTis) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and control for potential NNMTi-induced toxicity in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of this compound-induced toxicity in vitro?
A1: this compound-induced toxicity in vitro can manifest through several mechanisms, primarily:
-
Induction of Apoptosis: NNMT inhibition has been shown to induce programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase cascades.[1][2]
-
Mitochondrial Dysfunction: NNMT plays a role in maintaining mitochondrial health. Its inhibition can lead to impaired mitochondrial respiration and decreased ATP production.
-
Oxidative Stress: Inhibition of NNMT can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage.
-
Endoplasmic Reticulum (ER) Stress: Some studies suggest a link between NNMT expression and the ER stress response.[3][4][5]
Q2: How can I determine if my this compound is causing toxicity in my cell line?
A2: A multi-assay approach is recommended to assess this compound toxicity. Key assays include:
-
Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to quantify the number of viable cells after treatment.
-
Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, Caspase-Glo® 3/7 assay) to detect and quantify apoptotic cells.[1][2]
-
Mitochondrial Function Assays: (e.g., Seahorse XF Analyzer to measure oxygen consumption rate (OCR), JC-1 or TMRE staining to measure mitochondrial membrane potential).[6]
-
ROS Detection Assays: (e.g., DCFDA or CellROX® Green/Deep Red reagents) to measure intracellular ROS levels.
Q3: Are there ways to mitigate this compound-induced toxicity without compromising the intended effects?
A3: Yes, several strategies can be employed:
-
Dose-Response and Time-Course Studies: Perform careful optimization of this compound concentration and treatment duration to find a therapeutic window that maximizes the desired effect while minimizing toxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a primary driver of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) may alleviate some of the adverse effects.
-
Use of Different this compound Analogs: If a specific this compound shows high toxicity, consider screening other inhibitors with different chemical scaffolds that may have a better therapeutic index.
-
Cell Line Selection: The degree of toxicity can be cell line-dependent. If feasible, test your hypothesis in multiple cell lines to identify one that is less susceptible to the toxic effects.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for the desired biological effect. Select a concentration that provides a sufficient experimental window. |
| The chosen cell line is particularly sensitive. | Test the this compound in a different cell line known to be more robust or relevant to your research question. |
| Off-target effects of the inhibitor. | Use a structurally different this compound to confirm that the observed toxicity is due to NNMT inhibition and not an off-target effect. Consider using genetic approaches like siRNA or shRNA to validate the phenotype.[7] |
| Solvent toxicity. | Run a vehicle control (e.g., DMSO) at the same concentration used for the this compound to rule out solvent-induced toxicity. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number and confluency. | Maintain a consistent cell passage number and ensure cells are seeded at the same confluency for all experiments, as these factors can influence cellular responses. |
| Inhibitor stability. | Prepare fresh stock solutions of the this compound regularly and store them appropriately to avoid degradation. |
| Variability in incubation time. | Use a precise timer for all incubation steps to ensure consistency across experiments. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound-induced toxicity in vitro.
Table 1: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Fold Change vs. Control | Reference |
| Bcap-37 | NNMT shRNA 1# | 12.7 ± 1.0 | ~1.7 | [1] |
| Bcap-37 | NNMT shRNA 2# | 19.9 ± 1.7 | ~2.6 | [1] |
| MDA-MB-231 | NNMT shRNA 1# | 10.0 ± 0.6 | ~2.7 | [1] |
| MDA-MB-231 | NNMT shRNA 2# | 11.9 ± 0.5 | ~3.2 | [1] |
Table 2: IC50 Values of a Small Molecule this compound
| Compound | Assay | IC50 (µM) | Reference |
| 5-amino-1-methylquinolinium | NNMT inhibition | ~1 | [8] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC/PE Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the this compound at the desired concentrations for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat cells with the this compound for the desired duration.
-
On the day of the assay, replace the culture medium with pre-warmed XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[6]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways potentially involved in this compound-induced in vitro toxicity.
Caption: A typical experimental workflow for assessing this compound toxicity in vitro.
References
- 1. Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ER stress-induced upregulation of NNMT contributes to alcohol-related fatty liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER stress-induced upregulation of NNMT contributes to alcohol-related fatty liver development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Selectivity of Novel NNMT Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of novel nicotinamide N-methyltransferase (NNMT) inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for NNMT inhibitors?
A1: Achieving absolute selectivity for any inhibitor is a significant challenge. For NNMT inhibitors, especially those designed as bisubstrate analogs targeting both the nicotinamide and S-adenosyl-L-methionine (SAM) binding pockets, off-target interactions with other methyltransferases are a primary concern. Chemoproteomic studies have identified several potential off-target proteins. For instance, the inhibitor LL320 has been shown to interact with RNA methyltransferase (RNMT), diphthamide synthase (DPH5), and S-adenosyl-L-homocysteine hydrolase (SAHH). Another inhibitor, II399, demonstrated interactions with serine hydroxymethyltransferase 2 (SHMT2) and methylphosphate capping enzyme (MEPCE)[1]. A broader screening of a bisubstrate inhibitor, compound 6, revealed significant inhibition of DOT1L, PRMT7, BCDIN3D, and SMYD2[2]. It is crucial to profile novel inhibitors against a panel of relevant methyltransferases to assess their selectivity.
Q2: How do I interpret conflicting selectivity data from different assays (e.g., biochemical vs. cellular)?
A2: Discrepancies between biochemical and cellular assay data are common and can arise from several factors. A potent inhibitor in a biochemical assay might show weaker activity in a cellular context due to poor cell permeability, rapid metabolism, or active efflux from the cell. Conversely, a compound might be more potent in a cellular assay if it is metabolized to a more active form. It is also important to consider that covalent inhibitors may show time-dependent inhibition in biochemical assays, and their apparent potency can be influenced by incubation time. When faced with conflicting data, it is recommended to perform orthogonal assays to gain a more complete understanding of the inhibitor's behavior. For example, a cellular thermal shift assay (CETSA) can confirm target engagement within the complex cellular environment, helping to validate whether the inhibitor interacts with NNMT in situ.
Q3: My NNMT inhibitor is potent but shows poor selectivity. What are the next steps?
A3: Poor selectivity is a common hurdle in inhibitor development. If your inhibitor demonstrates potent inhibition of NNMT but also interacts with several off-targets, a few strategies can be employed. Structure-activity relationship (SAR) studies can help identify the structural moieties responsible for off-target binding. By modifying these parts of the molecule, it may be possible to improve selectivity while retaining potency against NNMT. Another approach is to utilize the information from selectivity profiling to your advantage. If the off-targets are known and their inhibition could lead to undesirable side effects, the inhibitor may need to be redesigned. However, in some cases, polypharmacology (intentionally targeting multiple proteins) can be beneficial. A thorough understanding of the biological roles of the off-target proteins is essential to make an informed decision.
Q4: What are the key differences between IC50, Ki, and Kd values, and how should I use them to evaluate my inhibitor?
A4: IC50, Ki, and Kd are all measures of the potency of an inhibitor, but they are not interchangeable.
-
IC50 (half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is highly dependent on the concentrations of the enzyme and substrate used in the assay.
-
Ki (inhibition constant): This is a more absolute measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. It is independent of substrate concentration but its calculation depends on the mechanism of inhibition (e.g., competitive, non-competitive).
-
Kd (dissociation constant): This value describes the affinity of a ligand for a protein and is the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. It is often determined by biophysical methods like isothermal titration calorimetry (ITC).
For evaluating NNMT inhibitors, it is beneficial to determine both the IC50 for initial screening and the Ki to understand the intrinsic potency. Kd values provide valuable information on the direct binding affinity. Comparing these values can provide insights into the inhibitor's mechanism of action.
Troubleshooting Guides
Biochemical Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Enzyme instability | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition to the plate.- Keep the enzyme on ice at all times and avoid repeated freeze-thaw cycles. |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect buffer conditions (pH, salt concentration)- Substrate degradation | - Use a fresh batch of enzyme and verify its activity with a known inhibitor.- Optimize the assay buffer conditions for NNMT activity.- Prepare fresh substrate solutions for each experiment. |
| Assay signal is too high (saturating) | - Enzyme concentration is too high- Incubation time is too long | - Perform an enzyme titration to determine the optimal concentration for linear product formation over time.- Reduce the reaction incubation time. |
| Inhibitor appears inactive | - Inhibitor precipitated out of solution- Inhibitor is unstable in the assay buffer- Incorrect inhibitor concentration | - Check the solubility of the inhibitor in the assay buffer. Consider using a different solvent or a lower concentration.- Assess the stability of the inhibitor over the course of the assay.- Verify the concentration of the inhibitor stock solution. |
Cellular Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor shows no effect in cells | - Poor cell permeability- Inhibitor is rapidly metabolized- Inhibitor is actively transported out of the cell | - Assess the physicochemical properties of the inhibitor (e.g., logP, polar surface area).- Co-incubate with metabolic enzyme inhibitors (e.g., cytochrome P450 inhibitors) to see if potency increases.- Use cell lines that overexpress or lack specific efflux pumps to investigate transport. |
| High cytotoxicity observed | - Off-target effects of the inhibitor- Non-specific toxicity | - Perform a broader selectivity screen to identify potential off-targets responsible for toxicity.- Compare the cytotoxic effects in cells with and without NNMT expression (e.g., using siRNA knockdown) to assess on-target vs. off-target toxicity. |
| Inconsistent results between experiments | - Variation in cell health and passage number- Inconsistent inhibitor treatment times | - Use cells within a defined passage number range and ensure they are healthy and actively dividing.- Standardize all incubation and treatment times. |
Data Presentation
Selectivity of Novel NNMT Inhibitors
The following tables summarize the inhibitory activity of selected novel NNMT inhibitors against NNMT and a panel of other methyltransferases. This data is crucial for evaluating the selectivity profile of these compounds.
Table 1: Inhibitory Activity of Bisubstrate Inhibitor 6 [2]
| Target | IC50 (µM) |
| NNMT | 14 ± 1.5 |
| DOT1L | 1.3 ± 0.2 |
| PRMT7 | 20 ± 2 |
| BCDIN3D | 40 ± 2 |
| SMYD2 | 62 ± 7 |
Table 2: Inhibitory Activity and Binding Affinity of Naphthalene-Containing Bisubstrate Analogs
| Compound | NNMT IC50 (µM) | NNMT Kd (µM) |
| 1 | 14.9 | 36 |
| 66 | Not Reported | 25 |
| 72 | Not Reported | 124 |
| 78 | 1.41 | 5.6 |
Table 3: Off-Target Interactions Identified by Chemoproteomics [1]
| Inhibitor | Off-Target Protein(s) |
| LL320 | RNMT, DPH5, SAHH |
| II399 | SHMT2, MEPCE |
Experimental Protocols
SAHH-Coupled Fluorescence Assay for NNMT Inhibition
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT reaction, by coupling its hydrolysis by SAHH to the detection of the resulting free thiol group with a fluorescent probe.
Materials:
-
NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo4)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% Triton X-100
-
Test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, SAHH, and the fluorescent probe in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (known NNMT inhibitor) and a negative control (DMSO vehicle).
-
Add the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of SAM and NAM to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 384 nm and emission at 500 nm for ThioGlo4).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing NNMT
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NNMT antibody
Procedure:
-
Treat cultured cells with the test inhibitor at the desired concentration or with a vehicle control (DMSO).
-
Incubate the cells to allow for inhibitor uptake and binding.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of different temperatures for a set amount of time (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NNMT in each sample by SDS-PAGE and Western blotting using an anti-NNMT antibody.
-
Quantify the band intensities and plot the percentage of soluble NNMT as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
NNMT Signaling Pathway
References
NNMTi Technical Support Center: Your Guide to Stability, Storage, and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Nicotinamide N-Methyltransferase inhibitors (NNMTi) in your research. Find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid this compound compound?
A1: For long-term stability, solid this compound, such as 5-Amino-1-methylquinolinium iodide (CAS 42464-96-0), should be stored at -20°C in a dry, sealed container, protected from light.[1][2][3] Under these conditions, the compound is stable for up to three years.[3]
Q2: What is the recommended procedure for preparing this compound stock solutions?
A2: It is recommended to dissolve the solid this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM to 100 mM).[2] To aid dissolution, gentle warming and sonication can be used.[4] Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5]
Q3: How stable are this compound stock solutions?
A3: The stability of this compound stock solutions depends on the storage temperature. Stored at -80°C in a suitable solvent like DMSO, the solution can be stable for up to two years.[5] At -20°C, stability is maintained for up to one year.[5] It is crucial to use anhydrous solvents and protect the solutions from light to minimize degradation.
Q4: Can I store my diluted this compound working solutions?
A4: It is generally not recommended to store diluted working solutions for extended periods. Prepare fresh working solutions from your frozen stock on the day of the experiment to ensure accurate and reproducible results. If a working solution must be prepared in advance, it should be used as soon as possible and kept on ice, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected NNMT inhibition in assays. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Use anhydrous DMSO for reconstitution. |
| Degradation of this compound in the assay plate. | Minimize the exposure of the assay plate to light, as quinolinium compounds can be susceptible to photodegradation. Prepare working solutions immediately before use. | |
| Incorrect concentration of this compound. | Verify the initial weighing of the solid compound and the dilution calculations. Use calibrated pipettes for all dilutions. | |
| High background fluorescence in the assay. | Autofluorescence of the test compound. | Run a control well containing only the this compound at the highest concentration used in the assay to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
| Contamination of reagents or buffers. | Use fresh, high-quality reagents and buffers. Filter-sterilize aqueous buffers. | |
| Precipitation of this compound in aqueous assay buffer. | Low aqueous solubility of the this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is compatible with the NNMT enzyme activity and maintains the solubility of the inhibitor. Typically, a final DMSO concentration of <1% is recommended. |
| No inhibition observed, even at high this compound concentrations. | Inactive compound. | Verify the identity and purity of the this compound using analytical methods such as HPLC and mass spectrometry. |
| Problem with the NNMT enzyme or assay components. | Run a positive control with a known NNMT inhibitor to validate the assay setup. Check the activity of the NNMT enzyme. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound (CAS 42464-96-0)
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Store in a dry, dark, and sealed container.[3] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[5] |
Experimental Protocols & Methodologies
Detailed Protocol: In Vitro Fluorometric NNMT Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a test compound against the NNMT enzyme.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
Fluorescent probe for detecting SAH or a coupled enzyme system to detect homocysteine
-
Test NNMT inhibitor (this compound)
-
Positive control inhibitor (e.g., a known NNMT inhibitor)
-
Black, flat-bottom 96-well assay plates
-
Microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen probe.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test this compound and positive control in DMSO.
-
Prepare working solutions of the inhibitors by serially diluting the stock solution in NNMT Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare solutions of NNMT enzyme, SAM, and NAM in NNMT Assay Buffer at the desired concentrations.
-
-
Assay Setup:
-
Add 50 µL of the diluted test inhibitor or control to the wells of the 96-well plate.
-
Include wells for "no inhibitor" control (with DMSO vehicle) and "no enzyme" control (with assay buffer instead of enzyme).
-
Add 25 µL of NNMT enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a substrate mix containing SAM and NAM in NNMT Assay Buffer.
-
Add 25 µL of the substrate mix to all wells to initiate the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). The optimal time may need to be determined empirically.
-
Stop the reaction (if necessary for the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The NNMT signaling pathway's role in cellular metabolism.
Caption: A typical workflow for screening NNMT inhibitors.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Addressing Variability in C2C12 Response to NNMTi
Welcome to the technical support center for researchers utilizing C2C12 cells in studies involving Nicotinamide N-Methyltransferase inhibitors (NNMTi). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experiments and ensure reproducible results.
Frequently Asked Questions (FAQs)
General C2C12 Culture & Differentiation
Q1: My C2C12 cells are not differentiating properly, even before adding any this compound. What could be the cause?
A1: Inconsistent differentiation is a common issue. Several factors can contribute to this:
-
Cell Confluency: C2C12 cells must reach full confluency before switching to a differentiation medium. Initiating differentiation in sub-confluent cultures will result in poor myotube formation.
-
Overconfluency: Conversely, allowing cells to remain over-confluent in a growth medium before inducing differentiation can also reduce their myogenic potential.[1][2]
-
Passage Number: High-passage C2C12 cells (typically >p20) can lose their ability to differentiate effectively. It is recommended to use low-passage cells for all experiments.[1]
-
Serum Quality: The quality and concentration of horse serum used in the differentiation medium are critical. It is advisable to test different lots of horse serum and optimize the concentration (typically between 2-6%).[1]
Q2: I am observing significant cell death in my C2C12 cultures. What are the common causes?
A2: C2C12 cell death can arise from several factors:
-
Subculture Issues: Improper enzymatic digestion (incomplete or overly long exposure to trypsin) can damage cells. Ensure complete digestion to avoid cell clumping.[1]
-
Culture Medium: Ensure the medium is warmed before use, as cold-shock can stress the cells. The quality of fetal bovine serum (FBS) in the growth medium can also be a source of variability and cell death.[3]
-
Contamination: Mycoplasma or other microbial contamination can lead to increased cell death. Regularly test your cell stocks for contamination.
-
Apoptosis during Differentiation: A certain level of apoptosis is a normal part of myogenic differentiation in C2C12 cells.[4] However, excessive cell death may indicate a problem with culture conditions.
This compound-Specific Issues
Q3: Why am I seeing variable efficacy of my NNMT inhibitor across different experiments?
A3: Variability in this compound efficacy can be linked to the basal state of your C2C12 cells:
-
Inconsistent Differentiation State: As C2C12 cells differentiate, their metabolic and signaling profiles change. If the differentiation is not consistent between experiments, the cellular context in which the this compound is acting will vary, leading to different responses.
-
NNMT Expression Levels: NNMT expression may vary with the proliferative and differentiation status of the cells. Inconsistent starting cell density or differentiation induction timing can lead to different basal NNMT levels, affecting the apparent efficacy of the inhibitor.
-
Off-Target Effects: The observed effect may be influenced by off-target effects of the inhibitor, which could be more pronounced in either myoblasts or myotubes.
Q4: My NNMT inhibitor appears to be cytotoxic at concentrations that should be effective. What can I do?
A4: Unexpected cytotoxicity can be a significant issue. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).
-
Cell Health: Unhealthy cells are more susceptible to the toxic effects of small molecules. Ensure your C2C12 cells are healthy and proliferating well before starting any experiment.
-
Inhibitor Stability: Ensure your this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal, non-toxic concentration of your specific this compound in your C2C12 model.
Troubleshooting Guides
Guide 1: Poor or Inconsistent Myotube Formation
This guide provides a systematic approach to troubleshooting issues with C2C12 differentiation.
| Parameter | Recommendation | Rationale |
| Cell Source | Use a reliable source for C2C12 cells and start with a low-passage number. | High-passage cells have reduced differentiation potential.[1] |
| Seeding Density | Optimize seeding density to ensure cells reach 100% confluency just before inducing differentiation. A typical density is 1 x 10^4 cells/cm^2.[5] | Proper confluency is a key trigger for differentiation. |
| Growth Medium | Use DMEM with 10% Fetal Bovine Serum (FBS). | Provides necessary factors for myoblast proliferation. |
| Differentiation Medium | Use DMEM with 2-6% Horse Serum (HS). Test different concentrations and lots of HS. | Horse serum provides the necessary signals to induce myogenic differentiation.[1] |
| Medium Changes | Change the differentiation medium every 24 hours.[1] | Provides fresh nutrients and removes waste products. |
| Incubation Conditions | Maintain a stable 37°C, 5% CO2, and humidified environment.[1] | Fluctuations can stress cells and affect differentiation. |
Guide 2: Inconsistent this compound Efficacy
This guide focuses on troubleshooting variability in the response to NNMT inhibitors.
| Parameter | Recommendation | Rationale |
| Baseline Characterization | Perform qPCR or Western blot to assess basal NNMT expression at different stages of proliferation and differentiation. | NNMT expression may not be constant, affecting inhibitor efficacy. |
| Timing of Treatment | Standardize the timing of this compound addition (e.g., at the start of differentiation, or after 24 hours). | The cellular state at the time of treatment will influence the outcome. |
| Positive Controls | Include a positive control for differentiation (e.g., a known differentiation-promoting agent) and a negative control (e.g., vehicle). | Helps to distinguish between a lack of inhibitor effect and a general failure of differentiation. |
| Quantitative Readouts | Use quantitative methods to assess differentiation, such as measuring the fusion index or analyzing the expression of myogenic markers (e.g., MyoD, Myogenin, MyHC).[6][7] | Provides objective data to compare between experiments. |
| Inhibitor Validation | If possible, use a second, structurally distinct this compound to confirm that the observed phenotype is due to NNMT inhibition. | Helps to rule out off-target effects. |
Experimental Protocols
Protocol 1: C2C12 Myogenic Differentiation
-
Cell Seeding: Seed C2C12 myoblasts on gelatin-coated plates at a density that will allow them to reach 100% confluency within 2-3 days.
-
Proliferation: Culture the cells in Growth Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they are 100% confluent.
-
Differentiation Induction: Once confluent, aspirate the Growth Medium, wash once with PBS, and replace with Differentiation Medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).
-
Maintenance: Change the Differentiation Medium every 24 hours.
-
Analysis: Myotube formation can typically be observed within 3-5 days. Cells can be harvested at various time points for analysis of myogenic markers.
Protocol 2: Immunofluorescence for Myosin Heavy Chain (MyHC)
-
Fixation: After the desired differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against MyHC (e.g., MF-20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS, counterstain nuclei with DAPI for 5 minutes, wash again, and mount with an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for addressing this compound variability.
Caption: Simplified C2C12 differentiation signaling pathways.
Caption: Decision tree for diagnosing C2C12 differentiation issues.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 6. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
minimizing NNMTi precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNMTi (Nicotinamide N-Methyltransferase inhibitor) stock solutions. Our goal is to help you minimize precipitation issues and ensure the stability and efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound exhibits high solubility in DMSO, with concentrations of 100 mM or even up to 199.22 mM being achievable.[1][3] For aqueous-based experiments, it is crucial to prepare a concentrated stock in DMSO first and then dilute it into your aqueous experimental medium.
Q2: My this compound powder is not dissolving well in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:
-
Sonication: Sonicating the solution can help break up clumps of powder and facilitate dissolution.[2]
-
Warming: Gently warming the solution to 60°C can also increase the solubility of this compound.[5]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] Water-laden DMSO can significantly reduce the solubility of many organic compounds. Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.[4]
Q3: I prepared a clear this compound stock solution in DMSO, but it precipitated after a few freeze-thaw cycles. How can I prevent this?
A3: To prevent precipitation after freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes after preparation. This minimizes the number of times the main stock is thawed and refrozen. Store these aliquots at -20°C or -80°C for long-term stability.[1][2][5]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. Why does this happen and how can I fix it?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: For in-vitro experiments, ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) to minimize solvent-induced toxicity. For animal experiments, the DMSO concentration should be even lower, generally below 10% for normal mice and below 2% for sensitive strains.[2]
-
Use Co-solvents: For in vivo studies, complex formulations using co-solvents can maintain this compound solubility in aqueous solutions. Examples include formulations with PEG300, Tween-80, and SBE-β-CD.[5][6]
-
Increase the Volume of Aqueous Medium for Dilution: When diluting, add the DMSO stock to a larger volume of the aqueous medium while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can trigger precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Low-quality or water-contaminated DMSO. 2. Insufficient agitation. | 1. Use fresh, anhydrous, high-purity DMSO.[4] 2. Sonicate or gently warm the solution.[2][5] |
| A clear stock solution becomes cloudy or shows precipitate over time at -20°C. | 1. The solution may be supersaturated. 2. Repeated freeze-thaw cycles. | 1. Ensure you are not exceeding the solubility limit. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] |
| Precipitation occurs immediately upon dilution into aqueous media. | 1. Low solubility of this compound in the aqueous buffer. 2. The final concentration of this compound is too high for the aqueous medium. | 1. Perform a serial dilution of your stock solution in the aqueous medium. 2. Consider using a formulation with co-solvents like PEG300 or Tween-80 for in vivo applications.[6] |
| The stock solution has changed color. | Potential degradation of the compound. | Discard the stock solution and prepare a fresh one. Ensure proper storage conditions (e.g., protected from light, airtight container). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Reported Solubility | Reference |
| DMSO | 57 mg/mL (199.22 mM) | [3][4] |
| Water | 5 mg/mL (17.47 mM) | [3] |
| Ethanol | 3 mg/mL (10.48 mM) | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 286.11 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heating block (optional)
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 286.11 g/mol * 1000 mg/g = 2.86 mg
-
-
Weigh out 2.86 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound has not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it at 60°C until the solution is clear.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[1][2][5] For use, thaw an aliquot and dilute it to the desired final concentration in your experimental medium.
-
Visualizations
Caption: NNMT signaling pathway and the action of this compound.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 5. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of New NNMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders, oncology, and fibrosis. The subsequent development of novel NNMT inhibitors necessitates robust and standardized methods for validating their efficacy and selectivity. This guide provides a comparative overview of new NNMT inhibitors, supported by experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of NNMT Inhibitors
The following table summarizes the in vitro potency of several recently developed NNMT inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target Species | Assay Type | IC50 | Ki | Reference |
| II559 | Bisubstrate | Human | Biochemical | - | 1.2 nM | [1][2] |
| II802 | Bisubstrate | Human | Biochemical | - | 1.6 nM | [1][2] |
| LL320 | Bisubstrate | Human | Chemoproteomic | - | 6.8 nM (apparent) | [3] |
| II399 | Bisubstrate | Human | Chemoproteomic | - | 5.9 nM (apparent) | [3] |
| Compound 78 | Bisubstrate | Human | Biochemical | 1.41 µM | - | |
| JBSNF-000088 | Small Molecule | Human | Biochemical | 1.8 µM | - | |
| 5-Amino-1-methylquinolinium | Small Molecule | - | Biochemical | ~1 µM | - | |
| MS2734 | Bisubstrate | Human | Biochemical | 14 µM | - | |
| Peptide 23 | Macrocyclic Peptide | Human | Biochemical | 0.15 nM | - | [4] |
| Peptide 26 | Macrocyclic Peptide | Human | Cell-based | 770 nM | - | [4] |
Experimental Protocols
Accurate assessment of NNMT inhibitor efficacy relies on well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.
In Vitro NNMT Enzyme Inhibition Assay (SAHH-Coupled Fluorescence Assay)
This assay quantitatively measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
ThioGlo™ 1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Test inhibitors dissolved in DMSO
-
384-well black microplate
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, SAHH, and ThioGlo™ 1 in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no NNMT enzyme).
-
Initiate the reaction by adding a mixture of SAM and NAM to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 500 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (Kd) of an inhibitor to the NNMT enzyme by detecting the heat change upon binding.
Materials:
-
Purified recombinant human NNMT enzyme
-
Test inhibitor
-
ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the NNMT enzyme and the inhibitor against the ITC buffer to ensure buffer matching.
-
Load the NNMT enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat changes.
-
Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cell-Based NNMT Inhibition Assay (Quantification of 1-Methylnicotinamide - MNA)
This assay measures the ability of an inhibitor to block NNMT activity within a cellular context by quantifying the levels of the NNMT product, 1-methylnicotinamide (MNA).
Materials:
-
Human cell line with detectable NNMT activity (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 24 hours).
-
Harvest the cells and lyse them to release intracellular metabolites.
-
Analyze the cell lysates using a validated LC-MS/MS method to quantify the concentration of MNA.
-
Normalize the MNA levels to the total protein concentration in each sample.
-
Calculate the percent reduction in MNA levels for each inhibitor concentration and determine the cellular IC50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for NNMT inhibitor validation.
Caption: NNMT signaling pathway at the intersection of the Methionine Cycle and NAD+ Salvage Pathway.
References
- 1. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NNMT Inhibitors and Other NAD+ Boosting Strategies
For Researchers, Scientists, and Drug Development Professionals
A critical decline in nicotinamide adenine dinucleotide (NAD+) levels is a hallmark of aging and is implicated in a wide range of age-related diseases. Consequently, strategies to augment NAD+ have garnered significant attention within the scientific community. This guide provides an objective comparison of a novel NAD+ boosting strategy, the inhibition of nicotinamide N-methyltransferase (NNMT), with established methods such as supplementation with NAD+ precursors nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). This comparison is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Introduction to NAD+ Boosting Strategies
Three primary strategies are currently employed to increase intracellular NAD+ concentrations:
-
Supplementation with NAD+ Precursors: This approach involves the administration of molecules that the body can convert into NAD+. The most common precursors are Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR).
-
Inhibition of NAD+ Consuming Enzymes: Enzymes such as CD38 and Poly (ADP-ribose) polymerases (PARPs) degrade NAD+ as part of their function. Inhibiting these enzymes can preserve the existing NAD+ pool.
-
Inhibition of Nicotinamide N-methyltransferase (NNMT): NNMT is an enzyme that methylates nicotinamide (NAM), a primary NAD+ precursor in the salvage pathway, effectively removing it from the NAD+ synthesis pool. Inhibiting NNMT (NNMTi) is a promising strategy to enhance NAD+ recycling.
This guide will focus on a comparative analysis of NNMT inhibition versus precursor supplementation.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of NNMT inhibitors and NAD+ precursors in boosting NAD+ levels. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here are compiled from separate studies and should be interpreted with this consideration.
Table 1: In Vitro Efficacy of NNMT Inhibitors and NAD+ Precursors
| Strategy | Compound | Cell Type | Concentration | Fold Increase in NAD+ | Citation |
| NNMT Inhibition | 5-amino-1MQ | Differentiated Mouse Adipocytes | 1-60 µM | ~1.2 - 1.6 | |
| NAD+ Precursor | Nicotinamide Riboside (NR) | - | - | Data not available in a directly comparable format | |
| NAD+ Precursor | Nicotinamide Mononucleotide (NMN) | - | - | Data not available in a directly comparable format |
Table 2: In Vivo Efficacy of NNMT Inhibitors and NAD+ Precursors
| Strategy | Compound | Animal Model/Human | Dosage | Tissue/Sample | Percent Increase in NAD+ | Citation |
| NNMT Inhibition | 5-amino-1MQ | - | - | Data not available in a directly comparable format | ||
| NAD+ Precursor | Nicotinamide Riboside (NR) | Healthy Adults | 1000 mg/day | Whole Blood | ~100% | |
| NAD+ Precursor | Nicotinamide Mononucleotide (NMN) | Obese Female Mice | 500 mg/kg/day (i.p.) | Muscle & Liver | Significant Increase | |
| NAD+ Precursor | Nicotinamide Mononucleotide (NMN) | Healthy Middle-Aged Adults | 300 mg/day (oral) | Serum | 38% (NAD+/NADH) |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in NAD+ metabolism and how different boosting strategies exert their effects.
Figure 1: NAD+ Salvage Pathway and Points of Intervention.
Experimental Workflows
The following diagram outlines a general experimental workflow for a comparative in vivo study of NAD+ boosting strategies.
Figure 2: General Experimental Workflow for In Vivo Comparison.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental methodologies cited in the comparison of NAD+ boosting strategies.
In Vitro NNMT Inhibition and NAD+ Quantification in Adipocytes
Objective: To determine the effect of an NNMT inhibitor on intracellular NAD+ levels in differentiated adipocytes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
NNMT Inhibitor Treatment: Differentiated adipocytes are treated with varying concentrations of the NNMT inhibitor (e.g., 5-amino-1MQ) or vehicle control for a specified period (e.g., 24 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted using a suitable method, such as a methanol/water/chloroform extraction.
-
NAD+ Quantification: NAD+ levels in the cell extracts are quantified using a sensitive and specific method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
-
Data Normalization: NAD+ levels are normalized to total protein content in each sample.
In Vivo NAD+ Boosting with NMN in Mice
Objective: To assess the in vivo efficacy of NMN supplementation in raising tissue NAD+ levels in a mouse model of diet-induced obesity.
Methodology:
-
Animal Model: Female C57BL/6J mice are fed a high-fat diet (HFD) for a specified duration (e.g., 6 weeks) to induce obesity.
-
Treatment Administration: Mice are randomly assigned to treatment groups: HFD sedentary (control), HFD with daily intraperitoneal (i.p.) injections of NMN (e.g., 500 mg/kg body weight), or HFD with exercise.
-
Tissue Collection: At the end of the treatment period (e.g., 17 days), mice are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are rapidly harvested and snap-frozen in liquid nitrogen.
-
NAD+ Extraction and Quantification: NAD+ is extracted from the tissues and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
Statistical Analysis: NAD+ levels between the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA).
Quantification of NAD+ in Human Blood
Objective: To measure the change in whole blood or serum NAD+ levels in humans following oral supplementation with an NAD+ precursor.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial is conducted with healthy adults.
-
Supplementation: Participants receive a daily oral dose of the NAD+ precursor (e.g., 300 mg NMN) or a placebo for a defined period (e.g., 60 days).
-
Blood Collection: Blood samples (whole blood or serum) are collected at baseline and at specified time points throughout the study.
-
Sample Processing and NAD+ Measurement: NAD+ and its metabolites are extracted from the blood samples and quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Changes in NAD+ levels from baseline are compared between the treatment and placebo groups.
Discussion and Future Directions
The available data suggests that both NNMT inhibition and supplementation with NAD+ precursors are viable strategies for increasing NAD+ levels. NNMT inhibitors like 5-amino-1MQ have demonstrated the ability to increase intracellular NAD+ in vitro. Precursors such as NR and NMN have shown efficacy in raising NAD+ levels in both preclinical animal models and human clinical trials.
A key advantage of NNMT inhibition is that it enhances the endogenous NAD+ salvage pathway, potentially leading to a more sustained and regulated increase in NAD+ levels. In contrast, precursor supplementation relies on the body's enzymatic machinery to convert the precursor to NAD+, and the efficiency of this conversion can vary.
However, a significant limitation in the current body of research is the lack of direct, head-to-head comparative studies. Such studies are crucial to definitively determine the relative efficacy, pharmacokinetics, and pharmacodynamics of these different NAD+ boosting strategies. Future research should focus on well-designed preclinical and clinical trials that directly compare NNMT inhibitors with various NAD+ precursors. These studies should include comprehensive measurements of NAD+ and its metabolites in multiple tissues, as well as functional outcomes related to health and disease.
A Preclinical vs. Clinical Showdown: NNMT Inhibitors and Metformin in the Battle for Insulin Sensitivity
For researchers, scientists, and drug development professionals, the quest for novel therapeutics to combat insulin resistance is a paramount objective. Metformin, a cornerstone of type 2 diabetes management for decades, has a well-established profile in improving insulin sensitivity. Emerging from the preclinical arena is a new class of compounds: nicotinamide N-methyltransferase (NNMT) inhibitors (NNMTi), which have shown promise in animal models of metabolic disease. This guide provides a comparative analysis of this compound and metformin, focusing on their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy.
At a Glance: Comparing this compound and Metformin
The following table summarizes the key differences in the available data for a representative NNMT inhibitor (5-Amino-1MQ) from preclinical studies and metformin from clinical trials. It is crucial to note that the data for this compound are derived from animal models of diet-induced obesity, while the data for metformin are from human clinical trials in patients with type 2 diabetes.
| Parameter | NNMT Inhibitor (5-Amino-1MQ) (Preclinical Data) | Metformin (Clinical Data) |
| Primary Mechanism | Inhibition of nicotinamide N-methyltransferase (NNMT), leading to increased NAD+ levels and activation of sirtuins.[1][2] | Activation of AMP-activated protein kinase (AMPK).[3][4][5][6][7] |
| Effect on Body Weight | Significant reduction in body weight and fat mass in diet-induced obese mice.[8] | Generally considered weight-neutral or associated with modest weight loss. |
| Effect on Insulin Sensitivity | Improved insulin sensitivity in preclinical models.[8] | Clinically proven to improve insulin sensitivity in humans. |
| Effect on Glucose Tolerance | Improved glucose tolerance in preclinical models.[8] | Improves glucose tolerance in patients with type 2 diabetes. |
| Clinical Development Stage | Preclinical.[8] | Approved for clinical use worldwide. |
Delving into the Mechanisms: Distinct Pathways to Improved Insulin Action
The divergent mechanisms of action of NNMT inhibitors and metformin underscore the multifaceted nature of insulin signaling and resistance.
NNMT Inhibitors: A Novel Approach Through NAD+ Metabolism
Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in cellular metabolism. In states of metabolic stress, such as obesity, NNMT is often overexpressed in the liver and adipose tissue.[9] NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, consuming a methyl group from S-adenosylmethionine (SAM) and producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide. This process can deplete the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous metabolic reactions.
NNMT inhibitors, such as 5-Amino-1MQ, block the action of NNMT.[10] This inhibition is hypothesized to increase the intracellular concentration of nicotinamide, thereby boosting the NAD+ salvage pathway. Elevated NAD+ levels, in turn, are believed to activate sirtuins, a class of proteins that play a crucial role in regulating metabolism, inflammation, and cellular aging.[1][2] Sirtuin 1 (SIRT1), in particular, is a key regulator of insulin sensitivity and glucose homeostasis. By activating SIRT1, NNMT inhibitors are thought to improve insulin signaling and enhance glucose uptake and utilization in peripheral tissues.
Metformin: The Established AMPK Activator
Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[3][4][5][6][7] While the precise upstream events are still under investigation, it is widely accepted that metformin inhibits mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.
Once activated, AMPK phosphorylates numerous downstream targets, leading to a cascade of metabolic effects that enhance insulin sensitivity. In the liver, AMPK activation suppresses gluconeogenesis (the production of glucose) by inhibiting key enzymes. In skeletal muscle, AMPK promotes glucose uptake by facilitating the translocation of GLUT4 glucose transporters to the cell membrane.
Experimental Protocols for Assessing Insulin Sensitivity
The evaluation of insulin sensitivity is central to the development of drugs like NNMT inhibitors and metformin. Two key experimental procedures are the hyperinsulinemic-euglycemic clamp and the oral glucose tolerance test (OGTT).
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in both preclinical and clinical research.[11][12]
Objective: To measure the amount of glucose necessary to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate indicates greater insulin sensitivity.
Procedure (Human):
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other, typically in a heated hand vein to arterialize the blood, for blood sampling.[12]
-
Basal Period: A baseline blood sample is taken to measure fasting glucose and insulin levels.
-
Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.[2]
-
Glucose Infusion: Simultaneously, a variable infusion of glucose is initiated.
-
Blood Glucose Monitoring: Blood glucose is measured every 5-10 minutes.
-
Euglycemia Maintenance: The glucose infusion rate is adjusted to clamp the blood glucose concentration at a normal level (euglycemia).[2]
-
Steady State: Once a steady state is reached (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is recorded. This rate is considered equal to the rate of glucose uptake by the body's tissues.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used test to assess how the body handles a glucose load and is indicative of insulin resistance and the risk of developing type 2 diabetes.[2]
Objective: To measure the body's ability to clear a standard dose of glucose from the bloodstream over a set period.
Procedure (Human):
-
Fasting: The subject fasts for at least 8 hours prior to the test.[2]
-
Fasting Blood Sample: A baseline blood sample is taken to measure fasting plasma glucose.
-
Glucose Administration: The subject drinks a standardized glucose solution (typically 75 grams of glucose).[2]
-
Timed Blood Samples: Blood samples are drawn at specific intervals, commonly at 30, 60, 90, and 120 minutes after the glucose drink.
-
Data Analysis: The glucose levels at each time point are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated as a measure of overall glucose exposure.
Conclusion
Metformin remains the well-established, first-line therapy for type 2 diabetes, with a long history of clinical use and a well-understood mechanism of action centered on AMPK activation. NNMT inhibitors represent a novel and promising therapeutic strategy that targets a different aspect of cellular metabolism – the NAD+ salvage pathway and sirtuin activation. While preclinical data for NNMT inhibitors are encouraging, demonstrating improvements in body weight, glucose tolerance, and insulin sensitivity in animal models, their efficacy and safety in humans are yet to be determined through clinical trials. For researchers and drug development professionals, the distinct mechanisms of these two classes of compounds offer exciting avenues for future research, including the potential for combination therapies to achieve synergistic effects in the management of insulin resistance and type 2 diabetes. Continued investigation into NNMT inhibitors will be crucial to ascertain their translational potential and their future role in the therapeutic landscape of metabolic diseases.
References
- 1. prosciento.com [prosciento.com]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hyperinsulinemic–euglycemic clamp in mice [bio-protocol.org]
- 8. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 12. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Duo: NNMTi and Exercise Outpace Alternatives in Sarcopenia Treatment
A paradigm shift in the management of age-related muscle loss may be on the horizon as new research highlights the potent combination of Nicotinamide N-methyltransferase inhibitors (NNMTi) and exercise in not only halting but potentially reversing the debilitating effects of sarcopenia. This guide provides a comprehensive comparison of this emerging therapy with existing interventions, supported by the latest experimental data and detailed methodologies for researchers and drug development professionals.
Sarcopenia, the progressive loss of skeletal muscle mass and strength, poses a significant threat to the aging population, leading to frailty, disability, and a diminished quality of life.[1] While exercise has long been the cornerstone of sarcopenia management, recent preclinical studies have illuminated a powerful synergistic partner in this compound. These small molecules have been shown to rejuvenate senescent muscle stem cells and enhance regenerative capacity, offering a promising pharmacological approach to combat this degenerative condition.[2][3]
A key study in aged mice demonstrated that the combination of this compound and exercise resulted in additive improvements in muscle function that surpassed the effects of either intervention alone.[4][5][6] This suggests a complementary mechanism of action, where exercise provides the stimulus for muscle growth and this compound enhances the cellular machinery to respond to that stimulus.
Comparative Efficacy: A Data-Driven Overview
To provide a clear perspective on the therapeutic landscape, the following tables summarize the quantitative outcomes of this compound combined with exercise against other prevalent sarcopenia interventions.
| Intervention | Key Outcome Measures | Percentage Improvement (vs. Control) | Animal Model/Study Population | Reference |
| This compound + Exercise | Grip Strength | ~60% | Aged Mice (22-24 months) | [4][6] |
| Gastrocnemius Fiber Cross-Sectional Area | Significant Increase | Aged Mice (22-24 months) | [5][6] | |
| This compound (alone) | Grip Strength | ~40% | Aged Mice (22-24 months) | [4][6] |
| Forelimb and Four-limb Grip Strength Index | Slowed Decline | Aged Mice (19 months) | [7] | |
| Lean Mass Index | Alleviated Decrease | Aged Mice (19 months) | [7] | |
| Exercise (alone) | Grip Strength | ~20% | Aged Mice (22-24 months) | [4][6] |
| Mixed Exercise | Muscle Mass | Highest Likelihood of Improvement (SUCRA: 94%) | Network Meta-analysis of 50 RCTs | [8] |
| Resistance Exercise | Muscle Strength | Increased | Network Meta-analysis of 50 RCTs | [8] |
| Physical Performance | Improved | Network Meta-analysis of 50 RCTs | [8] | |
| Protein Supplementation | Muscle Strength | Increased | Network Meta-analysis of 50 RCTs | [8] |
| Physical Activity + Nutritional Supplementation | Muscle Mass, Muscle Strength, Physical Performance | Increased/Improved | Network Meta-analysis of 50 RCTs | [8] |
Table 1: Comparative Efficacy of Sarcopenia Interventions. SUCRA (Surface Under the Cumulative Ranking) values represent the likelihood of an intervention being the best or one of the best treatments.
Unraveling the Mechanisms: Signaling Pathways in Focus
The beneficial effects of this compound and exercise on muscle health are underpinned by their influence on key signaling pathways. NNMT inhibition is believed to enhance the NAD+ salvage pathway, leading to increased levels of NAD+ and subsequent activation of sirtuin 1 (SIRT1), which plays a crucial role in muscle stem cell function and mitochondrial biogenesis.[1][2] Exercise, on the other hand, activates multiple pathways, including the mTORC1 pathway, which is central to muscle protein synthesis, and the AMPK/PGC-1α pathway, which governs mitochondrial quality control.[9]
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More on NNMT Inhibitors as a Basis for Treating Sarcopenia – Fight Aging! [fightaging.org]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of nicotinamide N‐methyltransferase as a promising therapeutic target for sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Nicotinamide N-Methyltransferase inhibitor (NNMTi) compounds. It summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support informed decision-making in metabolic disease and oncology research.
Nicotinamide N-methyltransferase (NNMT) has emerged as a promising therapeutic target for a range of diseases, including obesity, type 2 diabetes, and various cancers.[1][2] This enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, thereby influencing NAD+ levels and cellular methylation potential.[1][2] Inhibition of NNMT is a compelling strategy to normalize metabolic dysfunction and curb cancer cell proliferation. This guide offers a comparative analysis of prominent NNMT inhibitor compounds, focusing on their potency, selectivity, and preclinical efficacy.
Quantitative Comparison of NNMT Inhibitors
The following tables summarize the in vitro potency and cellular activity of several key this compound compounds from different structural classes. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of Selected NNMT Inhibitors
| Compound Name/ID | Type | Target Species | IC50 (µM) | Reference(s) |
| JBSNF-000028 | Small Molecule | Human | 0.033 | [3][4][5] |
| Monkey | 0.19 | [3][4][5] | ||
| Mouse | 0.21 | [3][4][5] | ||
| Compound 78 | Bisubstrate Inhibitor | Human | 1.41 | [1][6] |
| 5-Amino-1-MQ | Quinolinium Derivative | Not Specified | Potent inhibitor (specific IC50 not consistently reported in reviewed literature) | [7] |
| JBSNF-000088 (6-Methoxynicotinamide) | Small Molecule | Human | 1.8 | |
| Monkey | 2.8 | |||
| Mouse | 5.0 | |||
| Sinefungin | General Methyltransferase Inhibitor | Not Specified | 3.9 | [2] |
| S-adenosyl-L-homocysteine (SAH) | General Methyltransferase Inhibitor | Not Specified | 26.3 | [2] |
| LL320 | Bisubstrate Inhibitor | Not Specified | 0.0068 (Ki,app) | [8] |
| II399 | Bisubstrate Inhibitor | Not Specified | 0.0059 (Ki,app) | [8] |
| Compound 17u | Alkene-Linked Bisubstrate Mimic | Not Specified | 0.0037 | [9] |
Table 2: Cellular Activity and Selectivity of NNMT Inhibitors
| Compound Name/ID | Cell Line | Cellular Activity (EC50 or Effect) | Selectivity Profile | Reference(s) |
| JBSNF-000028 | U2OS | EC50 = 2.5 µM (MNA reduction) | Inactive against a broad panel of targets related to metabolism and safety. | [3] |
| HepG2 | No cytotoxicity up to 100 µM | [3] | ||
| Compound 78 | HSC-2 (Oral Cancer) | Inhibited cell proliferation at 10-100 µM | Selective over NSD2 and PRMT1 (IC50 > 50 µM) | [1][2][6] |
| LL320 | Not Specified | High selectivity for NNMT | Interacts with RNMT, DPH5, and SAHH | [8] |
| II399 | Not Specified | Improved selectivity over LL320 | Interacts with SHMT2 and MEPCE | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The NNMT signaling pathway illustrates how the enzyme utilizes NAM and SAM, impacting NAD+ levels and cellular methylation, which in turn regulate various downstream metabolic and epigenetic processes.
Caption: A typical experimental workflow for the evaluation of novel NNMT inhibitors, from initial in vitro characterization to in vivo efficacy and safety studies.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or vary between laboratories. However, the following sections outline the general methodologies for key experiments cited in the evaluation of NNMT inhibitors. For precise protocols, readers are encouraged to consult the referenced literature.
NNMT Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NNMT.
-
Principle: Recombinant human NNMT is incubated with its substrates, nicotinamide (NAM) and S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of the inhibitor compound. The formation of the product, 1-methylnicotinamide (1-MNA), is measured.
-
General Procedure:
-
A reaction mixture is prepared containing buffer, recombinant NNMT enzyme, and the inhibitor compound at various concentrations.
-
The reaction is initiated by the addition of NAM and a radiolabeled or fluorescently tagged SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product (1-MNA) formed is quantified. This can be done using methods such as liquid scintillation counting (for radiolabeled SAM) or LC-MS/MS.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal Caco-2 cells.[6]
-
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal epithelial barrier, including the expression of efflux transporters.
-
General Procedure:
-
Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer.
-
At various time points, samples are taken from the basolateral (receiver) side.
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer. To assess active efflux, the experiment can be repeated in the basolateral-to-apical direction.
-
Diet-Induced Obesity (DIO) Mouse Model for In Vivo Efficacy
This model is used to evaluate the therapeutic potential of NNMT inhibitors for treating obesity and related metabolic disorders.[6]
-
Principle: Mice fed a high-fat diet develop obesity, insulin resistance, and other metabolic abnormalities that mimic the human condition.
-
General Procedure:
-
Male C57BL/6J mice are typically used and are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
-
Once the obese phenotype is established, the mice are randomly assigned to treatment groups (vehicle control and different doses of the NNMT inhibitor).
-
The NNMT inhibitor is administered daily via a relevant route, such as oral gavage.
-
Body weight and food intake are monitored regularly throughout the study.
-
Metabolic parameters are assessed, including glucose tolerance tests, insulin tolerance tests, and measurement of plasma lipids and insulin levels.
-
At the end of the study, tissues such as liver and adipose tissue are collected for histological analysis and measurement of biomarkers like 1-MNA.
-
Conclusion
The landscape of NNMT inhibitors is rapidly evolving, with several promising compounds demonstrating high potency and selectivity. Small molecules like JBSNF-000028 and bisubstrate inhibitors such as Compound 78 and the more recent alkene-linked mimics show significant potential in preclinical models. The data presented in this guide highlights the therapeutic promise of targeting NNMT. Further research, including rigorous head-to-head comparative studies and clinical trials, will be crucial in determining the ultimate clinical utility of these compounds in treating metabolic diseases and cancer.
References
- 1. enamine.net [enamine.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 8. scilit.com [scilit.com]
- 9. Effect of nicotinamide N-methyltransferase on lipid accumulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Muscle Regeneration: A Comparative Guide to NNMT Inhibitors and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies to combat muscle wasting and enhance regenerative capacity, particularly in the context of aging and disease, has led to the investigation of several promising molecular pathways. Among these, the inhibition of Nicotinamide N-methyltransferase (NNMT) has emerged as a novel strategy. This guide provides a comparative overview of the effects of NNMT inhibitors (NNMTi) on muscle regeneration, juxtaposed with other key therapeutic alternatives: myostatin inhibitors, Sirtuin 1 (SIRT1) activators, and NAD+ precursors. The information is based on preclinical data, primarily from murine models, and is intended to inform further research and development.
At a Glance: Comparative Efficacy of Muscle Regeneration Therapeutics
The following table summarizes the quantitative outcomes observed with this compound and its alternatives in preclinical studies. It is crucial to note that these results are not from head-to-head comparative studies, and experimental conditions varied across the different investigations.
| Therapeutic Strategy | Key Compound(s) | Primary Outcome Measure | Observed Effect | Animal Model | Citation(s) |
| NNMT Inhibition | Small Molecule this compound | Myofiber Cross-Sectional Area (CSA) | ~1.8-fold increase in mean CSA 1-week post-injury (10 mg/kg) | 24-month-old mice (aged) with BaCl2-induced injury | [1] |
| Muscle Stem Cell (muSC) Proliferation | 75% higher incidence of proliferating muSCs (10 mg/kg) | 24-month-old mice (aged) with BaCl2-induced injury | [1] | ||
| Peak Dorsiflexor Torque | ~70% increase 1-week post-injury | 24-month-old mice (aged) with BaCl2-induced injury | [2][3] | ||
| Myostatin Inhibition | Follistatin (transgenic overexpression) | Myofiber Regeneration | Significantly greater myofiber regeneration post-injury | Wild-type mice with BaCl2-induced injury | [4] |
| Fibrosis | Significantly less fibrosis post-injury | Wild-type mice with BaCl2-induced injury | [4] | ||
| Follistatin-derived peptide (transgenic) | Muscle Mass | Increased skeletal muscle mass | mdx mice (Duchenne muscular dystrophy model) | [5] | |
| SIRT1 Activation | Resveratrol | Motor Function | Improved coordination and less muscle atrophy in aged mice | 60-week-old mice (aged) | [6] |
| SRT2104 | Muscle Regeneration | Promotes muscle recovery | Duchenne muscular dystrophy models (flies, mice, human myoblasts) | [7] | |
| SIRT1 Overexpression | Muscle Force | Greater mean contraction force after injury in older mice | 80+ week-old mice with cardiotoxin-induced injury | [3][8] | |
| NAD+ Precursors | Nicotinamide Riboside (NR) | Muscle Quality and Function | Enlarged slow-twitch fibers and enhanced treadmill endurance | 15-month-old mice (middle-aged) | [9] |
| Muscle Regeneration | Improved muscular regeneration | 2-year-old mice (aged) | [10] | ||
| Nicotinamide Mononucleotide (NMN) | Physical Activity & Energy Metabolism | Enhanced energy metabolism and promoted physical activity | Aged wild-type mice (long-term administration) | [11] |
Delving Deeper: Mechanisms and Experimental Protocols
NNMT Inhibition: Rejuvenating Aged Muscle Stem Cells
Nicotinamide N-methyltransferase (NNMT) is an enzyme that is overexpressed in skeletal muscle with aging.[1] Its inhibition is proposed to enhance muscle regeneration by rescuing the function of senescent muscle stem cells (muSCs).
Signaling Pathway:
The proposed mechanism involves the modulation of the NAD+ salvage pathway. By inhibiting NNMT, the levels of nicotinamide (NAM), a precursor to NAD+, are increased. This, in turn, boosts NAD+ levels, leading to the activation of the NAD+-dependent deacetylase SIRT1. Activated SIRT1 is known to play a crucial role in promoting muSC proliferation and differentiation, thereby enhancing muscle repair.
Caption: this compound enhances muscle regeneration by modulating the NAD+ salvage pathway.
Experimental Protocol (Based on Neelakantan et al., 2019):
-
Animal Model: 24-month-old male C57BL/6 mice.[2]
-
Muscle Injury Model: Intramuscular injection of 50 µL of 1.2% barium chloride (BaCl2) into the tibialis anterior (TA) muscle.[2]
-
Treatment: A small molecule NNMT inhibitor administered at 5 mg/kg or 10 mg/kg body weight for 1 or 3 weeks post-injury.[2]
-
Analysis:
Myostatin Inhibition: Unleashing Muscle Growth Potential
Myostatin is a well-established negative regulator of muscle mass. Its inhibition leads to significant muscle hypertrophy and has been explored as a therapeutic strategy for various muscle-wasting conditions.
Mechanism of Action:
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, signals through the activin type IIB receptor (ActRIIB). Myostatin inhibitors, such as follistatin or specific antibodies, block this interaction, thereby preventing the downstream signaling cascade that restricts muscle growth. This allows for increased muscle protein synthesis and satellite cell proliferation.[4][5]
Experimental Protocol (Representative):
-
Animal Model: Wild-type or mdx (Duchenne muscular dystrophy model) mice.[4][5]
-
Therapeutic Agent:
-
Analysis:
SIRT1 Activation: A Link to Cellular Health and Regeneration
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including metabolism, stress resistance, and inflammation. Its activation has been shown to have beneficial effects on muscle health.
Mechanism of Action:
SIRT1 activators, such as resveratrol, can enhance mitochondrial biogenesis and function, reduce oxidative stress, and promote the deacetylation of key transcription factors involved in muscle differentiation and repair.[14] As noted earlier, the mechanism of this compound also converges on SIRT1 activation.
Experimental Protocol (Representative):
NAD+ Precursors: Fueling Cellular Repair
The decline of nicotinamide adenine dinucleotide (NAD+) levels is a hallmark of aging and is associated with impaired mitochondrial function and reduced regenerative capacity. Supplementation with NAD+ precursors aims to counteract this decline.
Mechanism of Action:
Compounds like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are precursors in the NAD+ biosynthesis pathways. By increasing the available pool of these precursors, cellular NAD+ levels can be restored, which in turn supports the activity of NAD+-dependent enzymes like SIRT1 and PARPs, crucial for mitochondrial function, DNA repair, and muscle regeneration.[9][11]
Experimental Protocol (Representative):
-
Therapeutic Agent:
-
Analysis:
Experimental Workflow Overview
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a therapeutic agent on muscle regeneration in a murine model. Specific details would be adapted based on the compound and research question.
Caption: A generalized workflow for preclinical muscle regeneration studies.
Conclusion
NNMT inhibitors represent a promising, targeted approach to enhancing muscle regeneration, particularly in the context of aging, by rejuvenating the function of muscle stem cells. While direct comparative data is lacking, the preclinical evidence for this compound demonstrates robust effects on both structural and functional aspects of muscle repair. Alternative strategies, including myostatin inhibition, SIRT1 activation, and NAD+ precursor supplementation, also show significant potential, often through convergent or complementary pathways. Myostatin inhibitors offer a powerful anabolic stimulus, while SIRT1 activators and NAD+ precursors aim to restore fundamental cellular processes that decline with age.
Future research should prioritize head-to-head comparative studies to delineate the relative efficacy and potential synergistic effects of these different therapeutic approaches. A deeper understanding of their long-term safety and efficacy will be crucial for their translation into clinical applications for patients with muscle-wasting conditions.
References
- 1. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Follistatin Improves Skeletal Muscle Healing after Injury and Disease through an Interaction with Muscle Regeneration, Angiogenesis, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Delays Heart and Skeletal Muscle Aging [nad.com]
- 7. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of SIRT1 in skeletal muscle function and repair of older mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short term nicotinamide riboside treatment improves muscle quality and function in mice as well as increases cellular energetics and differentiating capacity of myogenic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The physiological roles of Sirt1 in skeletal muscle | Aging [aging-us.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of NNMT Inhibition and Calorie Restriction in Obesity Management
For Researchers, Scientists, and Drug Development Professionals
The rising global prevalence of obesity and its associated metabolic comorbidities necessitates the exploration of novel therapeutic strategies. This guide provides an objective comparison of two distinct approaches for obesity treatment: the pharmacological inhibition of Nicotinamide N-methyltransferase (NNMTi) and the established non-pharmacological intervention of calorie restriction (CR). This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the current landscape of these interventions.
At a Glance: this compound vs. Calorie Restriction
| Feature | This compound Treatment | Calorie Restriction |
| Mechanism | Pharmacological inhibition of the NNMT enzyme, leading to increased energy expenditure and reduced fat storage.[1] | Reduction of total energy intake while maintaining adequate nutrition.[2] |
| Primary Effect | Increased cellular metabolism and fat utilization.[1] | Negative energy balance leading to weight loss.[2] |
| Weight Loss | Significant reductions in body weight and fat mass observed in preclinical models.[3][4] | Effective for weight loss in both preclinical and clinical settings.[5][6] |
| Metabolic Benefits | Improves insulin sensitivity, glucose tolerance, and hepatic steatosis in preclinical studies.[3][7] | Improves insulin sensitivity, reduces cholesterol, and lowers blood pressure.[5][6][8] |
| Adherence | Potentially higher long-term adherence as a pharmacological intervention. | Can be challenging to maintain long-term, often leading to weight regain. |
| Side Effects | Preclinical studies have not reported significant adverse effects.[1] Clinical data in humans is not yet available. | Can lead to loss of lean body mass, and severe restriction can have negative health consequences.[9] |
| Current Status | Preclinical and early-stage clinical development. | Widely studied and recommended non-pharmacological intervention.[2] |
Quantitative Data Comparison
The following tables summarize quantitative data from key preclinical and clinical studies on the effects of this compound treatment and calorie restriction on various metabolic parameters.
Table 1: Effects on Body Weight and Composition
| Intervention | Model | Duration | Body Weight Change | Fat Mass Change | Lean Mass Change | Reference |
| This compound (5A1MQ) | Diet-Induced Obese Mice | 28 days | Dose-dependent limitation of weight gain | Dose-dependent limitation of fat mass gain | Not specified | [7] |
| This compound + Lean Diet | Diet-Induced Obese Mice | 4 weeks | Accelerated and improved weight loss compared to lean diet alone | Accelerated and improved fat loss compared to lean diet alone | Increased lean mass to body weight ratio | [3][4] |
| Calorie Restriction (25%) | Overweight Humans (CALERIE trial) | 6 months | ~10% decrease | ~24% decrease | ~4% decrease | [6] |
| Calorie Restriction (25%) | Normal-weight and moderately overweight humans | 2 years | Average 10% loss in the first year, maintained in the second year | Not specified separately | Not specified separately | [5] |
| Calorie Restriction (75% of HFD) | High-Fat Diet-Induced Obese Mice | 4 weeks | Significant decrease compared to HFD group | Attenuated white adipogenesis | Not specified | [10] |
Table 2: Effects on Metabolic Parameters
| Intervention | Model | Duration | Change in Glucose Tolerance | Change in Insulin Sensitivity | Change in Hepatic Steatosis | Reference |
| This compound (5A1MQ) | Diet-Induced Obese Mice | 28 days | Improved oral glucose tolerance | Improved insulin sensitivity | Attenuated hepatic steatosis | [7] |
| This compound + Lean Diet | Diet-Induced Obese Mice | 4 weeks | Not specified | Not specified | Decreased liver adiposity and improved steatosis | [3][4] |
| Calorie Restriction (16 weeks) | Obese Humans | 16 weeks | Not specified | Enhanced peripheral insulin sensitivity | Not specified | [8] |
| Calorie Restriction (6 months) | Overweight Humans (CALERIE trial) | 6 months | Not specified | 40% improvement (not statistically significant) | Not specified | [6] |
| Calorie Restriction (75% of HFD) | High-Fat Diet-Induced Obese Mice | 4 weeks | Lower fasting blood glucose | Lower fasting insulin levels | Ameliorated hepatocyte steatosis | [10] |
Signaling Pathways
NNMT Inhibition Signaling Pathway
NNMT inhibition primarily impacts cellular metabolism by modulating the levels of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+). By blocking NNMT, the consumption of SAM for nicotinamide methylation is reduced, leading to increased SAM availability for other methylation reactions. Simultaneously, the salvage pathway for NAD+ synthesis from nicotinamide is enhanced, boosting cellular NAD+ levels. Increased NAD+ can activate sirtuin 1 (SIRT1), a key regulator of metabolic processes.
Caption: Signaling pathway of NNMT inhibition.
Calorie Restriction Signaling Pathway
Calorie restriction triggers a systemic metabolic reprogramming, primarily through the activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1). Reduced energy intake leads to an increased AMP/ATP ratio, which activates AMPK. AMPK, in turn, can activate SIRT1. Both AMPK and SIRT1 are central regulators of energy homeostasis, promoting catabolic processes like fatty acid oxidation and inhibiting anabolic processes like lipogenesis.
Caption: Key signaling pathways activated by calorie restriction.
Experimental Protocols
This compound Treatment in Diet-Induced Obese Mice
A representative experimental protocol for evaluating this compound in a preclinical obesity model is as follows:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity.
-
Treatment Groups:
-
Vehicle control group receiving the vehicle solution.
-
This compound-treated group receiving a specific dose of the NNMT inhibitor (e.g., 5-amino-1-methylquinolinium) administered daily via subcutaneous or oral gavage.
-
In comparative studies, a group may be switched to a low-fat diet (LFD) with or without this compound treatment.[3][4]
-
-
Duration: The treatment period typically lasts for 4 to 12 weeks.
-
Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Body Composition: Assessed by techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI) at baseline and at the end of the study.
-
Metabolic Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate glucose homeostasis.
-
Tissue Analysis: At the end of the study, tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., gene expression of metabolic markers).
-
Caption: Experimental workflow for this compound treatment in obese mice.
Calorie Restriction in Humans (CALERIE Trial)
The Comprehensive Assessment of Long-term Effects of Reducing Intake of Energy (CALERIE) trial provides a robust protocol for studying CR in humans[5][6]:
-
Participants: Healthy, non-obese to overweight adults.
-
Intervention:
-
CR Group: Prescribed a 25% reduction in ad libitum energy intake. Participants received intensive behavioral counseling to help them achieve and maintain this goal.
-
Control Group: Continued their usual diet.
-
-
Duration: The intervention period was 2 years.
-
Measurements:
-
Energy Intake: Assessed using doubly labeled water to measure total daily energy expenditure, from which the degree of CR was calculated.
-
Body Weight and Composition: Measured regularly throughout the study.
-
Metabolic and Cardiovascular Risk Factors: Including blood pressure, lipid profiles, and markers of glucose metabolism.
-
Psychological and Quality of Life Assessments: To monitor for any adverse effects on mood and well-being.
-
Discussion and Future Directions
NNMT inhibition presents a promising, targeted pharmacological approach to combat obesity by increasing energy expenditure without necessarily reducing caloric intake.[1] Preclinical data are encouraging, demonstrating significant improvements in body composition and metabolic health.[3][4][7] A key advantage of this compound could be better long-term adherence compared to the challenges of sustained calorie restriction. However, the long-term safety and efficacy of NNMT inhibitors in humans are yet to be determined through clinical trials.
Calorie restriction is a well-established and potent non-pharmacological intervention for weight loss and improving metabolic health.[2] Clinical trials like CALERIE have demonstrated its feasibility and benefits in humans.[5][6] However, the phenomenon of metabolic adaptation, where resting metabolic rate decreases more than expected from the loss of body mass, can make sustained weight loss challenging.[2] Furthermore, adherence to a long-term calorie-restricted diet is a significant hurdle for many individuals.
The combination of a reduced-calorie diet with an NNMT inhibitor, as explored in preclinical studies, may offer a synergistic effect, accelerating weight and fat loss beyond what is achievable with diet alone.[3][4] This suggests that future therapeutic strategies could involve a multi-pronged approach, combining lifestyle interventions with targeted pharmacology.
For drug development professionals, NNMT remains an attractive target. Further research should focus on the development of potent and selective NNMT inhibitors and their rigorous evaluation in human clinical trials to ascertain their safety and efficacy profile. For researchers and scientists, further elucidation of the downstream signaling pathways of NNMT inhibition and the long-term consequences of modulating this enzyme will be crucial. A direct, head-to-head clinical trial comparing an NNMT inhibitor to a structured calorie restriction program would be the definitive next step in understanding the relative merits of these two promising anti-obesity strategies.
References
- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 2. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NIH Study Finds Calorie Restriction Lowers Some Risk Factors for Age-Related Diseases | Technology Networks [technologynetworks.com]
- 6. Caloric Restriction in Humans: Impact on Physiological, Psychological, and Behavioral Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Impact of calorie restriction on energy metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-term moderate caloric restriction in a high-fat diet alleviates obesity via AMPK/SIRT1 signaling in white adipocytes and liver - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Nicotinamide N-Methyltransferase (NNMT) Inhibitors Against Other Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders and various cancers. As the development of potent and selective NNMT inhibitors (NNMTi) accelerates, a thorough understanding of their selectivity profile against other methyltransferases is paramount. This guide provides an objective comparison of the performance of prominent NNMT inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection and development of novel therapeutics.
Quantitative Comparison of NNMT Inhibitor Selectivity
The selectivity of NNMT inhibitors is a critical determinant of their therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of several classes of NNMT inhibitors against a panel of other S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
Bisubstrate Inhibitors
Bisubstrate inhibitors, designed to occupy both the nicotinamide and SAM binding pockets of NNMT, have demonstrated high potency and selectivity.
| Inhibitor | NNMT Activity | Off-Target Methyltransferase | Activity | Selectivity (Fold) | Reference |
| II399 | Ki = 5.9 nM | PNMT, INMT, G9a, SETD7, PRMT1 | IC50 > 100 µM | > 1000 | [1] |
| SHMT2 | Kd = 2.11 µM | ~358 | [1] | ||
| SAHH | IC50 > 333 µM | > 56440 | [1] | ||
| LL320 | Ki,app = 1.6 nM | RNMT | Kd = 35.7 µM | ~22312 | [1] |
| SAHH | IC50 = 8.5 µM | ~5312 | [1] | ||
| Compound 6 (MS2734) | IC50 = 14 µM | DOT1L | IC50 = 1.3 µM | ~0.09 (less selective) | [2] |
| Kd = 2.7 µM | PRMT7 | IC50 = 20 µM | ~0.7 | [2] | |
| BCDIN3D | IC50 = 40 µM | ~2.8 | [2] | ||
| SMYD2 | IC50 = 62 µM | ~4.4 | [2] | ||
| Compound 78 | IC50 = 1.41 µM | PRMT1, NSD2 | >50% activity remaining at 50 µM | > 35 | [3] |
| Kd = 5.6 µM | [3] | ||||
| Compound 17u | IC50 = 3.7 nM | G9a, SETDB1, SETD2, MLL1, SMYD2, PRMT1, CARM1, PRMT5, PRMT7, DNMT1, DOT1L, PNMT | >100-fold less potent than on NNMT | > 100 | [4] |
Small Molecule Inhibitors
This class of inhibitors typically targets the nicotinamide binding site and displays varied selectivity profiles.
| Inhibitor | NNMT Activity | Off-Target Methyltransferase | Activity | Selectivity (Fold) | Reference |
| JBSNF000088 | IC50 = 2.45 µM | Not specified | Not specified | Not specified | [1] |
| 5-amino-1-methylquinolinium | IC50 = 1.2 µM | Not specified | Not specified | Not specified | [5] |
| 1-MNA (product) | IC50 = 9.0 µM | Not specified | Not specified | Not specified | [6] |
| 1-MQ | IC50 = 12.1 µM | Not specified | Not specified | Not specified | [6] |
| Sinefungin (General MT inhibitor) | IC50 = 3.9 µM | Broad | Broad | Non-selective | [6] |
| SAH (General MT inhibitor) | IC50 = 26.3 µM | Broad | Broad | Non-selective | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of NNMT inhibitor selectivity.
SAHH-Coupled Fluorescent Assay for Methyltransferase Activity
This assay is a continuous, fluorescence-based method for measuring the activity of SAM-dependent methyltransferases.
Principle: The enzymatic methylation of a substrate by a methyltransferase produces S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. The free thiol group of homocysteine reacts with a thiol-sensitive fluorophore (e.g., ThioGlo) to generate a fluorescent signal that is proportional to the methyltransferase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Enzyme Solution: Prepare a stock solution of the desired methyltransferase (e.g., NNMT, PRMT1) in assay buffer.
-
Substrate Solution: Prepare a stock solution of the methyl acceptor substrate (e.g., nicotinamide for NNMT) in assay buffer.
-
SAM Solution: Prepare a stock solution of S-adenosyl-L-methionine in assay buffer.
-
SAHH and ThioGlo Solution: Prepare a solution containing SAHH and ThioGlo in assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor solution or DMSO (vehicle control) to the wells.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of the substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the SAM solution.
-
Immediately add 58 µL of the SAHH and ThioGlo solution.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore, e.g., ~380 nm/~500 nm for ThioGlo).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemoproteomic Profiling for Target Selectivity
This method utilizes chemical probes to identify the protein targets of a small molecule inhibitor within a complex biological sample, such as a cell lysate.
Principle: An inhibitor of interest is functionalized with a reactive group and a reporter tag (e.g., biotin). The probe is incubated with a proteome, and the reactive group forms a covalent bond with its protein targets. The tagged proteins are then enriched using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize an affinity-based probe by incorporating a reactive moiety (e.g., alkyne) and a reporter tag (e.g., biotin) onto the inhibitor scaffold.
-
-
Cell Culture and Lysate Preparation:
-
Culture human cells (e.g., 769P) to ~80% confluency.
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Probe Labeling and Affinity Enrichment:
-
Incubate the cell lysate with the synthesized probe for a specified time (e.g., 1 hour) at 4°C.
-
For competitive profiling, pre-incubate the lysate with a free inhibitor before adding the probe.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-functionalized probe-protein complexes.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
-
Mass Spectrometry and Data Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins using a proteomics software suite. The relative abundance of a protein in the presence and absence of a competitor inhibitor reveals its binding affinity.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique that directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of a ligand (e.g., an inhibitor) is titrated into a solution of a macromolecule (e.g., an enzyme) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the macromolecule.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the recombinant NNMT and other methyltransferases of interest.
-
Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heats of dilution. A typical buffer is 25 mM Tris-HCl (pH 7.5), 150 mM NaCl.
-
Degas both the protein and inhibitor solutions.
-
Accurately determine the concentrations of the protein and inhibitor.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
Understanding the biological context in which NNMT operates is crucial for interpreting the effects of its inhibition. The following diagrams illustrate key signaling pathways involving NNMT and a general workflow for assessing inhibitor selectivity.
Caption: NNMT's role in cellular metabolism and disease.
References
- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Promise of NNMT Inhibition for Metabolic Disease: A Comparative Guide
As the global prevalence of metabolic diseases such as obesity and type 2 diabetes continues to rise, researchers are actively exploring novel therapeutic targets. One such target gaining significant attention is nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. Preclinical studies on small molecule inhibitors of NNMT have shown encouraging results in reversing diet-induced obesity and improving metabolic parameters. This guide provides a comparative overview of the preclinical data for emerging NNMT-based drugs and contrasts them with established and alternative therapeutic strategies.
While no NNMT-based drugs have yet entered formal clinical trials, the wealth of preclinical data provides a strong foundation for their potential therapeutic application. This guide will delve into the quantitative results from in vitro and in vivo studies of key NNMT inhibitors, detail the experimental methodologies, and contextualize their performance against alternative treatments for metabolic disorders.
The NNMT Signaling Pathway and its Role in Metabolism
Nicotinamide N-methyltransferase catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor. This process has significant downstream effects on cellular metabolism. Increased NNMT activity, often observed in adipose tissue and the liver in states of obesity, is associated with reduced levels of NAD+, a critical coenzyme in cellular energy production, and an altered SAM/S-adenosylhomocysteine (SAH) ratio, which can impact epigenetic processes. By inhibiting NNMT, the aim is to increase intracellular NAD+ levels, enhance energy expenditure, and reduce the storage of fat.[1]
Caption: The NNMT signaling pathway and points of therapeutic intervention.
Comparative Preclinical Efficacy of NNMT Inhibitors
Several small molecule NNMT inhibitors have been evaluated in preclinical models, with two frontrunners being JBSNF-000088 and 5-amino-1MQ. Their efficacy has been primarily tested in diet-induced obese (DIO) mouse models, a standard preclinical model for studying metabolic disease.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for key NNMT inhibitors against the human NNMT enzyme.
| Compound | Human NNMT IC50 (µM) | Citation |
| JBSNF-000088 | 1.8 | [2] |
| 5-amino-1MQ | Not explicitly reported, but demonstrated to be a potent inhibitor | [3] |
| Metformin | Not applicable (different mechanism of action) | |
| Empagliflozin | Not applicable (different mechanism of action) |
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
The true test of a potential metabolic drug lies in its in vivo efficacy. The following table compares the effects of NNMT inhibitors and comparator drugs on key metabolic parameters in DIO mice.
| Compound | Dosing Regimen | Study Duration | Body Weight Change | Glucose Tolerance (OGTT) | Insulin Sensitivity | Citation |
| NNMT Inhibitors | ||||||
| JBSNF-000088 | 50 mg/kg, oral, twice daily | 4 weeks | Significant reduction vs. vehicle | Normalized to lean control levels | Improved | [2] |
| 5-amino-1MQ | 20 mg/kg, subcutaneous, three times daily | 11 days | Progressive loss vs. control | Improved | Improved | [4] |
| Comparator Drugs | ||||||
| Metformin | ~300 mg/kg/day in diet | 12 weeks | No significant change vs. high-fat diet control | Improved | Improved | |
| Empagliflozin | ~10 mg/kg/day in diet | 10 weeks | Prevented diet-induced weight gain | Improved | Improved |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, understanding the experimental methodologies is paramount.
In Vitro NNMT Enzyme Inhibition Assay
A common method to determine the IC50 of NNMT inhibitors is a fluorometric assay.
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is then hydrolyzed to homocysteine, which is detected by a thiol-sensitive probe that generates a fluorescent signal. Inhibitors of NNMT will reduce the production of SAH and thus decrease the fluorescent signal.
Typical Protocol:
-
Recombinant human NNMT enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding the substrates: nicotinamide and S-adenosylmethionine (SAM).
-
After a set incubation period, an enzyme that hydrolyzes SAH is added.
-
A thiol-detecting probe is then added, and the fluorescence is measured at an excitation/emission wavelength pair (e.g., 400/465 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Diet-Induced Obesity (DIO) Mouse Model and Oral Glucose Tolerance Test (OGTT)
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding the mice a high-fat diet (HFD), where approximately 45-60% of the kilocalories are derived from fat, for a period of 8-14 weeks.
Drug Administration: The test compounds are administered via a specified route (e.g., oral gavage, subcutaneous injection, or mixed in the diet) at a defined dose and frequency for the duration of the study.
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted overnight (typically 12-16 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
A bolus of glucose (typically 2 g/kg of body weight) is administered orally via gavage.
-
Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
The results are often plotted as blood glucose concentration over time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Caption: A representative preclinical workflow for the discovery of NNMT inhibitors.
Comparison with Alternative Therapeutic Strategies
Metformin is a first-line therapy for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. SGLT2 inhibitors, such as empagliflozin, represent a newer class of anti-diabetic drugs that work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.
In the context of preclinical DIO models, NNMT inhibitors demonstrate a distinct advantage in promoting weight loss, whereas metformin has a more neutral effect on body weight, and the weight loss observed with SGLT2 inhibitors can be modest and sometimes accompanied by compensatory increases in food intake. The ability of NNMT inhibitors to not only improve glucose metabolism but also to drive weight reduction makes them a particularly attractive therapeutic strategy for the treatment of obesity and its associated metabolic complications.
Conclusion
The preclinical data for NNMT inhibitors, particularly JBSNF-000088 and 5-amino-1MQ, are highly promising. They have demonstrated robust efficacy in improving key metabolic parameters in well-established animal models of obesity and type 2 diabetes. Their mechanism of action, which involves the modulation of fundamental cellular energy pathways, offers a novel approach to treating these complex diseases. While the journey to clinical application is still in its early stages, the strong preclinical evidence warrants further investigation and development of NNMT-based drugs as a potential new class of therapeutics for metabolic disorders. The comparative data presented in this guide highlights the potential advantages of NNMT inhibition, particularly in the context of weight management, and underscores the need for their continued evaluation in the drug development pipeline.
References
Unveiling the In Vivo Mechanism of NNMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. This guide provides a comparative overview of the in vivo mechanism of action of NNMT inhibitors (NNMTi), supported by experimental data, detailed protocols, and visual representations of the key signaling pathways and experimental workflows.
Performance Comparison of NNMT Inhibitors in Diet-Induced Obese (DIO) Mice
The following table summarizes the in vivo effects of two prominent small molecule NNMT inhibitors, JBSNF-000088 and 5-amino-1MQ, in mouse models of diet-induced obesity. These compounds have demonstrated significant efficacy in reversing key metabolic abnormalities associated with this condition.
| Parameter | JBSNF-000088 | 5-amino-1MQ | Alternative: NNMT Knockdown (ASO) |
| Animal Model | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice |
| Dosage/Administration | 50 mg/kg, twice daily (bid) | 20 mg/kg, three times daily (tid), subcutaneous (SC) | Antisense oligonucleotide |
| Treatment Duration | 4 weeks | 11 days | Not specified |
| Body Weight Reduction | Significant reduction compared to vehicle | Progressive loss of body weight | 47% reduction in relative fat mass[1] |
| Fat Mass Reduction | Significantly reduced | Significantly reduced white adipose mass[2] | 47% reduction in relative fat mass[1] |
| Adipocyte Size | Not specified | Decreased adipocyte size[2] | Reduced adipocyte size[1] |
| Plasma MNA Levels | Reduced by ~50%[3][4] | Significant reduction in intracellular 1-MNA[2] | Not applicable |
| Glucose Tolerance | Improved glucose tolerance[3][5] | Improved oral glucose tolerance[6] | Improved glucose tolerance[7] |
| Insulin Sensitivity | Insulin sensitization[3][5] | Improved insulin sensitivity[6] | Enhanced insulin sensitivity[8] |
| Plasma Cholesterol | Not specified | Lowered plasma total cholesterol levels[2] | Not specified |
| Food Intake | No significant impact[5] | No impact on total food intake[2] | Not specified |
| Adverse Effects | No observable adverse effects | No observable adverse effects[2] | Not specified |
| Reference | [3][4][5] | [2][6][9] | [1] |
Confirmed In Vivo Signaling Pathway of NNMT Inhibition
Inhibition of NNMT in vivo initiates a cascade of metabolic changes primarily centered around the cellular levels of nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM). By blocking the methylation of nicotinamide (NAM), NNMT inhibitors prevent its degradation and increase its availability for the NAD+ salvage pathway. This leads to elevated NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a key regulator of energy metabolism. The increase in SAM, the primary methyl donor in the cell, can also influence epigenetic modifications.
In vivo signaling cascade initiated by NNMT inhibition.
Experimental Protocols for In Vivo Confirmation
To rigorously confirm the in vivo mechanism of action of a novel NNMT inhibitor, a series of well-defined experiments are essential. Below are detailed methodologies for key in vivo assays.
Diet-Induced Obese (DIO) Mouse Model
-
Objective: To induce a metabolic phenotype that mimics human obesity and insulin resistance, providing a relevant model to test the efficacy of NNMT inhibitors.
-
Protocol:
-
Male C57BL/6J mice are typically used, as they are susceptible to diet-induced obesity.
-
At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Mice are maintained on the HFD for 8-12 weeks to induce significant weight gain, adiposity, and insulin resistance.
-
Body weight and food intake are monitored regularly throughout the study.
-
Once the desired phenotype is achieved, mice are randomized into treatment and vehicle control groups.
-
In Vivo Efficacy Study
-
Objective: To assess the therapeutic effects of the NNMT inhibitor on body composition and metabolic parameters.
-
Protocol:
-
Administer the NNMT inhibitor or vehicle to DIO mice at the predetermined dose and frequency (e.g., subcutaneous injection, oral gavage).
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform the following assessments:
-
Body Composition Analysis: Use techniques like DEXA (Dual-energy X-ray absorptiometry) or EchoMRI to quantify fat mass, lean mass, and total body water.
-
Tissue Collection: Euthanize mice and collect key metabolic tissues such as liver, white adipose tissue (WAT), and skeletal muscle for further analysis (e.g., gene expression, protein levels, metabolite concentrations).
-
Plasma Analysis: Collect blood samples to measure plasma levels of 1-methylnicotinamide (MNA), glucose, insulin, and lipids.
-
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of the NNMT inhibitor on glucose disposal and overall glucose homeostasis.
-
Protocol:
-
Fast mice for 6 hours prior to the test.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels from a tail snip at baseline (0 minutes) and at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.[10]
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
-
Target Engagement and Specificity
-
Objective: To confirm that the observed in vivo effects are a direct result of NNMT inhibition.
-
Protocol:
-
MNA Measurement: Measure the levels of 1-methylnicotinamide (MNA), the direct product of the NNMT reaction, in plasma and tissues using LC-MS/MS. A significant reduction in MNA levels in the treated group compared to the vehicle group indicates target engagement.
-
NNMT Knockdown/Knockout Models: To confirm specificity, the NNMT inhibitor can be tested in mice with genetic deletion (knockout) or reduction (knockdown using antisense oligonucleotides) of NNMT. The absence of a therapeutic effect in these models would strongly support that the inhibitor's action is on-target.[3][4]
-
Experimental Workflow for In Vivo this compound Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a novel NNMT inhibitor.
Workflow for confirming this compound in vivo efficacy.
References
- 1. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. N1-methylnicotinamide impairs gestational glucose tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of NNMT Inhibitors: A Comparative Guide to Metabolic Regulators
For researchers, scientists, and drug development professionals, the landscape of metabolic regulation is continually evolving. A promising new class of therapeutic agents, Nicotinamide N-methyltransferase inhibitors (NNMTi), is emerging as a potential game-changer in the management of metabolic disorders such as obesity and type 2 diabetes. This guide provides a comprehensive comparison of this compound with established metabolic regulators—metformin, SGLT2 inhibitors, and GLP-1 receptor agonists—supported by preclinical and clinical data, detailed experimental protocols, and visual pathways to elucidate their distinct mechanisms of action.
A New Frontier in Metabolic Control: The this compound Advantage
Nicotinamide N-methyltransferase (NNMT) is an enzyme primarily expressed in the liver and adipose tissue that plays a crucial role in cellular metabolism.[1][2] By inhibiting NNMT, this compound offer a novel approach to treating metabolic diseases. The primary mechanism of action involves blocking the methylation of nicotinamide (a form of vitamin B3), which leads to an increase in the cellular levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular energy metabolism and repair.[3] This elevation in NAD+ is associated with improved mitochondrial function, enhanced cellular repair mechanisms, and increased longevity.[3]
Preclinical studies have demonstrated the significant potential of NNMT inhibitors in managing metabolic disorders.[4] In animal models of diet-induced obesity, this compound have been shown to reduce body weight, decrease fat mass, improve insulin sensitivity, and normalize glucose tolerance.[2][5] These effects are achieved without impacting food intake, suggesting a mechanism that involves increased energy expenditure.[1] Furthermore, some research suggests that NNMT inhibitors could have therapeutic applications in neurodegenerative diseases and cancer.[4] While clinical trial data for this compound in metabolic syndrome is still emerging, the preclinical evidence strongly supports their potential as a powerful new tool in the therapeutic arsenal.[1][6][7]
Comparative Analysis of Metabolic Regulators
To understand the unique advantages of this compound, it is essential to compare their performance with current standards of care. The following tables summarize the available quantitative data from preclinical and clinical studies for this compound, metformin, SGLT2 inhibitors, and GLP-1 receptor agonists.
Preclinical Data Comparison
| Parameter | NNMT Inhibitors | Metformin | SGLT2 Inhibitors | GLP-1 Receptor Agonists |
| Primary Mechanism | Inhibition of NNMT, leading to increased NAD+ levels | Activation of AMPK, reduction of hepatic glucose production | Inhibition of SGLT2 in the kidneys, increasing urinary glucose excretion | Activation of GLP-1 receptors, enhancing insulin secretion and promoting satiety |
| Body Weight Reduction | Significant reduction in body weight and fat mass in diet-induced obese mice.[8][9] | Modest weight loss or weight neutrality. | Modest weight loss. | Significant dose-dependent weight loss in obese animal models.[10] |
| Glucose Lowering | Improved glucose tolerance and insulin sensitivity.[2] | Reduced fasting blood glucose. | Reduced blood glucose levels. | Robust glucose-lowering effects.[11] |
| Insulin Sensitivity | Improved insulin sensitivity.[2] | Enhanced insulin sensitivity. | May improve insulin sensitivity. | Improved insulin sensitivity. |
| Lipid Profile | Reduced plasma total cholesterol.[1] | May improve lipid profiles. | Favorable effects on lipid profiles. | Reductions in LDL cholesterol. |
| Food Intake | No significant effect on food intake.[1] | May reduce appetite. | No direct effect on food intake. | Significant reduction in food intake.[11] |
Clinical Data Comparison
| Parameter | NNMT Inhibitors | Metformin | SGLT2 Inhibitors | GLP-1 Receptor Agonists |
| Primary Indication | Investigational for metabolic syndrome | Type 2 Diabetes | Type 2 Diabetes, Heart Failure, Chronic Kidney Disease | Type 2 Diabetes, Obesity |
| HbA1c Reduction | Data from clinical trials are not yet widely available. | Modest reduction. | Significant reduction. | Robust reduction.[12] |
| Body Weight Reduction | Clinical data is emerging. | Modest weight loss (2-3 kg).[13] | Modest weight loss (2-4 kg). | Significant and sustained weight loss (5-15% or more).[12] |
| Blood Pressure | Preclinical data suggests potential for improvement. | Neutral or modest reduction. | Reduction in systolic blood pressure.[14] | Reduction in systolic blood pressure. |
| Cardiovascular Outcomes | Potential benefits are under investigation. | May reduce cardiovascular events in some populations. | Proven cardiovascular and renal benefits.[15][16][17] | Proven cardiovascular benefits.[18] |
| Common Side Effects | To be determined in larger clinical trials. | Gastrointestinal (diarrhea, nausea).[19] | Genital yeast infections, urinary tract infections. | Gastrointestinal (nausea, vomiting, diarrhea). |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of metabolic regulators.
Diet-Induced Obesity (DIO) Animal Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: House mice for 1 week under standard conditions (12-hour light/dark cycle, 22-24°C) with ad libitum access to water and standard chow.
-
Diet Induction:
-
Obese Group: Feed a high-fat diet (HFD) consisting of 60% kcal from fat for 8-12 weeks.
-
Control Group: Feed a standard chow diet (10% kcal from fat).
-
-
Randomization: After the induction period, randomize HFD-fed mice into treatment groups based on body weight to ensure even distribution.
-
Treatment: Administer the respective compounds (this compound, metformin, SGLT2i, GLP-1 RA) or vehicle control daily via oral gavage or subcutaneous injection for 4-8 weeks.
-
Monitoring: Measure body weight and food intake weekly.
-
Endpoint Analysis:
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
Collect blood samples for analysis of plasma glucose, insulin, and lipid profiles.
-
Harvest adipose tissue, liver, and skeletal muscle for histological analysis and measurement of gene and protein expression.
-
In Vitro NNMT Inhibition Assay
-
Reagents: Recombinant human NNMT enzyme, nicotinamide, S-adenosyl-L-[methyl-³H]-methionine, scintillation cocktail.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reaction Mixture:
-
In a 96-well plate, add the assay buffer, NNMT enzyme, and varying concentrations of the test inhibitor (this compound).
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction: Add nicotinamide and S-adenosyl-L-[methyl-³H]-methionine to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).
-
Detection:
-
Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the NNMT enzyme activity.
Measurement of Intracellular NAD+ Levels
-
Cell/Tissue Lysis:
-
For cultured cells, wash with cold PBS and lyse with an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
For tissues, homogenize in the same acidic extraction buffer on ice.
-
-
Neutralization: Neutralize the acidic extracts with a potassium carbonate solution.
-
Centrifugation: Centrifuge the samples to pellet the protein precipitate.
-
NAD+ Cycling Assay:
-
Use a commercially available NAD+/NADH assay kit.
-
In a 96-well plate, add the supernatant from the extracted samples.
-
Add the NAD cycling enzyme mixture and the developer solution.
-
Incubate at room temperature for a specified time, protected from light.
-
-
Detection: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the NAD+ concentration by comparing the absorbance of the samples to a standard curve generated with known concentrations of NAD+.
Conclusion: A Paradigm Shift in Metabolic Regulation
NNMT inhibitors represent a novel and promising therapeutic strategy for the management of metabolic syndrome. Their unique mechanism of action, centered on the modulation of cellular NAD+ levels, offers potential advantages over existing metabolic regulators. While direct head-to-head clinical comparisons are still needed, the preclinical data strongly suggest that this compound can effectively address key components of metabolic disease, including obesity, insulin resistance, and dyslipidemia, without the appetite-suppressing effects seen with GLP-1 receptor agonists.
For researchers and drug development professionals, the exploration of NNMT inhibitors opens up new avenues for creating more targeted and effective treatments for a range of metabolic disorders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for further investigation into this exciting new class of therapeutic agents. As research progresses, NNMT inhibitors may well become a cornerstone of personalized medicine for metabolic health.
References
- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selfiewrldlasvegas.com [selfiewrldlasvegas.com]
- 5. mdpi.com [mdpi.com]
- 6. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Biomea Fusion Announces First Patient Dosed in Phase I Study of BMF-650 a Next-Generation Oral GLP-1 Receptor Agonist - BioSpace [biospace.com]
- 12. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 13. The Effect of Metformin and Intensive Lifestyle Intervention on the Metabolic Syndrome: The Diabetes Prevention Program Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential for sodium-glucose cotransporter-2 inhibitors in the management of metabolic syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. news-medical.net [news-medical.net]
- 19. diabetesjournals.org [diabetesjournals.org]
Cross-Validation of NNMT Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), as well as certain types of cancer. Inhibition of NNMT has been shown to modulate cellular metabolism, increase energy expenditure, and improve insulin sensitivity. This guide provides a comparative overview of key preclinical studies on NNMT inhibitors (NNMTi) in different animal models, focusing on cross-validation of their therapeutic effects.
Overview of NNMT and its Inhibition
Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor. This process is not only crucial for xenobiotic metabolism but also plays a significant role in regulating cellular energy homeostasis. Overexpression of NNMT has been linked to the pathophysiology of various metabolic disorders. Small molecule inhibitors of NNMT are being developed to counteract the detrimental effects of elevated NNMT activity.
In Vitro Comparative Efficacy of NNMT Inhibitors
The inhibitory activity of this compound has been evaluated against the enzyme from different species to assess potential translatability. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the novel tricyclic inhibitor, JBSNF-000028, against NNMT from human, mouse, and monkey.
| Compound | Human NNMT (hNNMT) IC50 (µM) | Mouse NNMT (mNNMT) IC50 (µM) | Monkey NNMT (mkNNMT) IC50 (µM) |
| JBSNF-000028 | 0.033[1] | 0.21[1] | 0.19[1] |
This data indicates that JBSNF-000028 is most potent against the human form of the enzyme, with approximately 6-fold lower potency against the mouse and monkey orthologs.
In Vivo Efficacy in Rodent Models of Metabolic Disease
The therapeutic potential of NNMT inhibitors has been predominantly studied in mouse models of diet-induced obesity (DIO). These studies provide valuable insights into the physiological effects of NNMT inhibition.
JBSNF-000028 in Diet-Induced Obese (DIO) Mice
A key study investigated the effects of JBSNF-000028 in a chronic DIO mouse model.
| Parameter | Animal Model | Treatment | Key Findings |
| Body Weight | Diet-Induced Obese (DIO) C57BL/6J mice | 50 mg/kg JBSNF-000028, twice daily, oral | Statistically significant reduction in body weight gain from day 23 of treatment compared to vehicle-treated group.[1] |
| Glucose Metabolism | DIO C57BL/6J mice | 50 mg/kg JBSNF-000028, twice daily, oral | Improved glucose tolerance and insulin sensitivity.[2] |
| Target Engagement | C57BL/6 mice | JBSNF-000028 | Reduced levels of 1-methylnicotinamide (MNA), the product of the NNMT reaction, in plasma, liver, and adipose tissue, confirming target engagement.[2] |
5-Amino-1-methylquinolinium (5-AMQ) in Diet-Induced Obese (DIO) Mice
Studies with the selective NNMT inhibitor 5-amino-1-methylquinoline have also demonstrated beneficial metabolic effects in DIO mice.
| Parameter | Animal Model | Treatment | Key Findings |
| Body Weight and Fat Mass | Diet-Induced Obese (DIO) mice | 5-amino-1-methylquinoline | Reduced body weight and fat mass.[1] |
| Glucose and Lipid Metabolism | DIO mice | 5-amino-1-methylquinoline | Improved glucose tolerance and insulin sensitivity.[1] |
Cross-Species Pharmacokinetics
Pharmacokinetic (PK) properties of NNMT inhibitors have been characterized in rodents. The available data for JBSNF-000028 in mice and 5-amino-1-methylquinolinium (5-AMQ) in rats are presented below. It is important to note that a direct comparison is challenging due to the use of different compounds in different species.
| Compound | Species | Administration Route | Key PK Parameters | Oral Bioavailability (%) |
| JBSNF-000028 | Mouse (C57BL/6) | Intravenous (1 mg/kg) | T1/2: 1.77 h, Vd: 8.69 L/kg, Cl: 36.6 mL/min/kg[1] | 30[1] |
| Oral (10 mg/kg) | T1/2: 2.36 h, Cmax: 452 ng/mL, Tmax: 1.00 h[1] | |||
| 5-Amino-1-methyl quinolinium (5-AMQ) | Rat | Intravenous | T1/2: 3.80 ± 1.10 h[3] | 38.4[3] |
| Oral | T1/2: 6.90 ± 1.20 h, Cmax: 2252 ng/mL[3] |
Experimental Protocols
In Vitro NNMT Inhibition Assay (for JBSNF-000028)
The inhibitory activity of JBSNF-000028 on recombinant human, mouse, and monkey NNMT was determined using a fluorescence-based assay. The formation of a fluorescent derivative of the reaction product, 1-methylnicotinamide (MNA), was measured to quantify enzyme activity. An alternative method using LC-MS/MS to directly detect MNA was also used to confirm the IC50 value for human NNMT.[1]
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice (for JBSNF-000028)
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for 14 weeks to induce obesity.[1]
-
Treatment: Obese mice were treated with JBSNF-000028 at a dose of 50 mg/kg, administered orally twice a day. A vehicle-treated group on HFD and a lean control group on a normal chow diet were included.[1]
-
Efficacy Parameters: Body weight and food intake were monitored throughout the study. Fed blood glucose and plasma insulin levels were measured. At the end of the study, plasma and liver triglycerides and cholesterol were assessed. An oral glucose tolerance test (OGTT) was performed to evaluate glucose handling.[4]
Pharmacokinetic Study of JBSNF-000028 in Mice
-
Animal Model: C57BL/6 mice were used.
-
Administration: JBSNF-000028 was administered as a single dose either intravenously (1 mg/kg) or orally (10 mg/kg).[1]
-
Sample Collection and Analysis: Blood samples were collected at various time points post-dose. The concentration of JBSNF-000028 in plasma was determined by LC-MS/MS to calculate pharmacokinetic parameters.[1]
Pharmacokinetic Study of 5-Amino-1-methyl quinolinium (5-AMQ) in Rats
-
Animal Model: Rats were used for this study.
-
Administration: 5-AMQ was administered intravenously and orally.
-
Sample Collection and Analysis: Plasma concentrations of 5-AMQ were measured at different time points to determine pharmacokinetic parameters. The analysis was performed using a validated LC-MS/MS method.[3]
Visualizing Pathways and Processes
NNMT Signaling Pathway
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of Nicotinamide N-methyltransferase Inhibitors (NNMTi) in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of human diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This guide provides a comparative analysis of the performance of various NNMT inhibitors (NNMTi), supported by experimental data, to aid in the evaluation of their therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for several NNMT inhibitors, providing a basis for comparison of their potency and preclinical efficacy. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of Selected NNMT Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Ki | Kd | Citation(s) |
| Small Molecule | 5-amino-1MQ | Human NNMT | ~1 µM | - | - | [1] |
| JBSNF-000088 | Human NNMT | - | - | - | ||
| Bisubstrate Inhibitor | Compound 78 | Human NNMT | 1.41 µM | - | 5.6 µM | [2] |
| Compound 1 | Human NNMT | 14.9 µM | - | 36 µM | [2] | |
| LL320 | Human NNMT | - | 6.8 nM | - | ||
| II399 | Human NNMT | - | 5.9 nM | - | ||
| Natural Product | Yuanhuadine | Human NNMT | - | - | - | |
| Quercetin | Human NNMT | 29.95 µM | - | - | ||
| Morin | Human NNMT | 14.97 µM | - | - |
Note: IC50, Ki, and Kd values are highly dependent on assay conditions. The data presented here are compiled from various sources and should be interpreted with caution.
Table 2: Preclinical Efficacy of NNMT Inhibitors in a Diet-Induced Obesity (DIO) Mouse Model
| Compound | Dosing Regimen | Key Outcomes | Citation(s) |
| 5-amino-1MQ | 20 mg/kg, subcutaneous, 3x daily for 11 days | Progressive body weight loss; Reduced white adipose tissue mass and adipocyte size; No significant impact on food intake.[3] | [3] |
| JBSNF-000088 | 50 mg/kg, twice daily for 4 weeks | Data on body weight and glucose metabolism available from studies in NNMT knockout models, suggesting target specificity.[4] | [4] |
Note: This table highlights key findings and is not an exhaustive list of all preclinical studies. Efficacy can vary based on the specific animal model and experimental design.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of NNMT inhibitors is crucial for their therapeutic evaluation. The following diagrams illustrate the central role of NNMT in cellular metabolism and a typical workflow for evaluating NNMT inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of NNMT inhibitors.
NNMT Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available NNMT inhibitor screening kits and is designed to measure the enzymatic activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH).
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 1 mM DTT)
-
Test NNMT inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Recombinant NNMT enzyme
-
SAH hydrolase
-
-
Initiate Reaction: Add SAM and NAM to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the thiol-detecting fluorescent probe to each well. The probe reacts with the homocysteine produced from the enzymatic conversion of SAH.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of NNMT activity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the anti-obesity effects of an NNMT inhibitor in a preclinical mouse model.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
Experimental Design:
-
Acclimation and Baseline Measurements: Acclimate the DIO mice to handling and measure baseline body weight, food intake, and body composition (e.g., using DEXA or MRI).
-
Randomization and Grouping: Randomize mice into treatment groups (e.g., vehicle control, NNMT inhibitor at different doses).
-
Dosing: Administer the NNMT inhibitor or vehicle daily for a specified period (e.g., 4 weeks) via a clinically relevant route (e.g., oral gavage, subcutaneous injection).
-
Monitoring:
-
Measure body weight and food intake daily or several times per week.
-
Measure body composition at the end of the study.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.
-
-
Terminal Procedures: At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and harvest tissues (e.g., liver, adipose tissue, muscle) for histological and molecular analyses.
Data Analysis:
-
Analyze changes in body weight, body composition, and food intake between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Analyze GTT and ITT data by calculating the area under the curve (AUC).
-
Analyze blood and tissue parameters to assess the metabolic effects of the NNMT inhibitor.
Western Blot Analysis for NNMT Expression
This protocol describes the detection and quantification of NNMT protein levels in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NNMT
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissues in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NNMT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of NNMT.
Conclusion
The inhibition of NNMT presents a promising therapeutic strategy for a variety of diseases. The data and protocols presented in this guide offer a framework for the comparative evaluation of different NNMT inhibitors. Further head-to-head preclinical studies and well-designed clinical trials are necessary to fully elucidate the therapeutic potential of this class of compounds in humans. Researchers are encouraged to consider the variations in experimental design and methodologies when comparing data from different sources.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of NNMT Inhibitors: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of Nicotinamide N-methyltransferase inhibitors (NNMTi) is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every novel compound may not be readily available, a framework of best practices, guided by general principles of chemical waste management, ensures a safe and responsible approach. This guide provides essential information on the operational and disposal plans for this compound, empowering laboratories to handle these compounds with the utmost care.
Core Principles of this compound Waste Management
The fundamental principle for disposing of this compound, as with any research chemical, is to treat them as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS).[1] These compounds are biologically active molecules and their impact on the environment is often not fully characterized. Therefore, precautionary measures are paramount.
All laboratory personnel handling this compound should be thoroughly familiar with their institution's chemical hygiene plan and waste disposal procedures. These internal guidelines are designed to comply with local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[2]
Quantitative Data and Compound Handling
While specific quantitative disposal data for most this compound is not published, handling information for representative compounds can guide safe practices. The following table summarizes key information for JBSNF-000088, a known NNMT inhibitor.[1][3][4][5][6]
| Parameter | JBSNF-000088 | General this compound |
| Synonyms | 6-Methoxynicotinamide | Varies by compound |
| Molecular Formula | C₇H₈N₂O₂ | Varies by compound |
| Appearance | Solid | Typically solid powder |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in aqueous buffers.[1] | Often soluble in organic solvents. |
| Storage | -20°C[1] | As specified by the manufacturer. |
| Handling Precautions | Consider hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling.[1] | Assume hazardous. Utilize appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. |
Step-by-Step Disposal Procedures for this compound Waste
The following procedural guidance is based on general principles of laboratory chemical waste disposal and should be adapted to specific institutional protocols.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired pure this compound compounds, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) into a designated, clearly labeled hazardous solid waste container.
-
Do not mix with non-hazardous solid waste.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
If using organic solvents like DMSO or ethanol to dissolve the this compound, the waste should be collected in a container specifically designated for flammable organic waste.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[9]
-
Do not place sharps in regular solid or liquid waste containers.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should include the full chemical names of all contents, including solvents and the specific this compound.
-
Indicate the approximate concentrations or percentages of each component.[7]
-
The date of waste accumulation should also be clearly marked.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be in a secondary containment bin to prevent spills.
-
Ensure containers are kept closed except when adding waste.
4. Final Disposal:
-
Once a waste container is full, or in accordance with institutional timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of hazardous chemical waste through standard municipal trash or sewer systems.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving NNMT inhibitors.
Caption: Workflow for the segregation and disposal of this compound-related laboratory waste.
This systematic approach to the disposal of NNMT inhibitors not only ensures the safety of laboratory personnel and the protection of the environment but also upholds the rigorous standards of scientific research and drug development. By integrating these procedures into standard laboratory operations, institutions can build a strong foundation of trust and responsibility in their chemical handling practices.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling NNMT Inhibitors
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Nicotinamide N-Methyltransferase inhibitors (NNMTi). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Executive Summary of Safety Protocols
Handling of NNMT inhibitors requires a comprehensive approach to personal protection due to their potential for skin and eye irritation, and unknown long-term health effects. The minimum required Personal Protective Equipment (PPE) includes a standard laboratory coat, chemical-resistant gloves, and safety glasses with side shields. For procedures with a risk of aerosol generation, such as handling powders or sonication, respiratory protection is mandatory. All waste generated from handling this compound, including contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving these compounds.
| Activity | Required PPE | Glove Material Recommendation | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Laboratory coat, safety goggles with side shields, chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. | NIOSH-approved N95 or higher-rated respirator. |
| Handling solutions in open containers | Laboratory coat, safety goggles with side shields, chemical-resistant gloves | Nitrile or neoprene gloves. | Not generally required if performed in a certified chemical fume hood. |
| Cell culture and in vitro assays | Laboratory coat, safety goggles with side shields, chemical-resistant gloves | Nitrile gloves. | Not required when working in a biological safety cabinet. |
| In vivo studies (dosing, sample collection) | Laboratory coat, safety goggles with side shields, chemical-resistant gloves | Nitrile or neoprene gloves. | Dependent on the route of administration and potential for aerosolization. |
Note on Glove Selection: The choice of glove material is critical, especially when this compound are dissolved in solvents such as Dimethyl Sulfoxide (DMSO). Nitrile gloves may degrade with prolonged exposure to DMSO. For extended contact, butyl rubber or fluoroelastomer gloves are recommended. Always consult the glove manufacturer's chemical resistance guide.
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in donning and doffing PPE is essential to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Remove the lab coat by folding it inward, containing the contaminated surface.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove eye protection.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands again.
Disposal Plan: All disposable PPE used when handling this compound is considered contaminated chemical waste.
-
Gloves, disposable lab coats, and other solid waste: Collect in a designated, labeled hazardous waste container lined with a chemically resistant bag.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a clearly labeled, sealed hazardous waste container.
Never dispose of this compound-contaminated waste in general trash or down the drain. Follow your institution's specific guidelines for hazardous waste disposal.
Experimental Protocol: Handling of a Generic this compound for In Vitro Studies
This protocol outlines the general steps for preparing a stock solution of a powdered NNMT inhibitor and its use in a cell culture experiment, emphasizing the safety measures at each step.
Materials:
-
NNMT inhibitor (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium
-
Personal Protective Equipment (as specified in the table above)
-
Certified chemical fume hood
-
Biological safety cabinet
Procedure:
-
Preparation of Stock Solution (in a chemical fume hood): a. Don all required PPE, including a respirator if weighing powder outside of a containment hood. b. Carefully weigh the desired amount of this compound powder. c. In the chemical fume hood, add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration. d. Cap the vial securely and vortex until the this compound is completely dissolved. e. Label the stock solution with the compound name, concentration, date, and your initials. Store at the recommended temperature (typically -20°C or -80°C).
-
Treatment of Cells (in a biological safety cabinet): a. Don a clean lab coat and nitrile gloves. b. Perform all cell culture manipulations within a certified biological safety cabinet. c. Thaw the this compound stock solution. d. Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. e. Add the this compound-containing medium to your cell cultures. f. Incubate the cells for the desired time.
-
Waste Disposal: a. All pipette tips, tubes, and flasks that have come into contact with this compound should be disposed of in the designated hazardous chemical waste container. b. Decontaminate the biological safety cabinet work surface with an appropriate disinfectant, followed by 70% ethanol.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with NNMT inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
